4-Chloro-2,5-difluorobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,5-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVDTUXOHXQKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460818 | |
| Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135748-35-5 | |
| Record name | 4-Chloro-2,5-difluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135748-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-2,5-DIFLUOROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2,5-difluorobenzonitrile CAS number and properties
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic nitrile of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two fluorine atoms and one chlorine atom on the benzonitrile core, provides a versatile scaffold for the synthesis of complex molecules. The presence of multiple halogen atoms offers distinct reactive sites, enabling chemists to perform regioselective modifications and build molecular diversity.[1] This makes it a valuable intermediate in medicinal chemistry, particularly for creating libraries of compounds for drug discovery.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.
Chemical Properties and Identifiers
This compound is characterized by the following identifiers and computationally predicted properties.
| Property | Value | Source |
| CAS Number | 135748-35-5 | [1][2][3][4] |
| Molecular Formula | C₇H₂ClF₂N | [2][3][4] |
| Molecular Weight | 173.55 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [2] |
| InChI Key | OMVDTUXOHXQKML-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
| LogP (calculated) | 2.48988 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Physical Properties
Detailed experimental data for the physical properties of this compound are not widely available in the cited literature. The information below is based on typical supplier specifications and data for structurally similar compounds.
| Property | Value |
| Appearance | Gray-brown solid |
| Purity | Typically ≥97% |
| Storage | Store at room temperature |
| Solubility | Expected to have low solubility in water but be soluble in polar organic solvents like DMSO and DMF. |
Key Synthetic Applications
The primary value of this compound lies in its role as a precursor for synthesizing high-value compounds with potential biological activity. The strategic placement of its halogen atoms allows for selective reactions, making it a key starting material for various pharmaceuticals and agrochemicals.[1]
Intermediate for Antibacterial Agents
This compound serves as a starting material for the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This benzoic acid derivative is a valuable intermediate in the development of certain antibacterial medicines.[5] The synthetic route involves a multi-step process that modifies the functional groups on the aromatic ring.[5]
Precursor for Antimalarial Compounds
The compound is also utilized in the preparation of amidino ureas , a class of molecules that has demonstrated antimalarial activity.[5] This application highlights the utility of the benzonitrile scaffold in constructing novel therapeutic agents to combat infectious diseases.
Experimental Protocols and Methodologies
While detailed, step-by-step protocols for the synthesis and reactions of this compound are not extensively published, the general methodologies are well-established in organic chemistry.
Synthesis of this compound
Two primary routes for the synthesis of halogenated benzonitriles like the title compound are the Halogen Exchange (Halex) reaction and the Sandmeyer reaction.[1]
Method 1: Halogen Exchange (Halex) Reaction (Generalized Protocol)
This method involves the nucleophilic substitution of chlorine atoms with fluorine atoms on a suitable precursor.
-
Principle: A polychlorinated benzonitrile is reacted with a fluoride source, typically an alkali metal fluoride, in a high-boiling polar aprotic solvent. The reaction's regioselectivity is influenced by the electronic effects of the existing substituents.
-
Starting Material: A suitable precursor would be a trichlorobenzonitrile, such as 2,4,5-trichlorobenzonitrile.
-
Reagents:
-
Potassium Fluoride (KF) or Cesium Fluoride (CsF) (fluorinating agent).
-
A polar aprotic solvent such as Sulfolane or Dimethylformamide (DMF).
-
A phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) may be used to enhance the reactivity and solubility of the fluoride salt.
-
-
Procedure Outline:
-
The polychlorinated benzonitrile precursor is dissolved in the aprotic solvent in a reaction vessel equipped for high-temperature reactions.
-
Anhydrous potassium fluoride (often spray-dried for activation) and a phase-transfer catalyst are added.
-
The mixture is heated to a high temperature, typically in the range of 150-220°C, and stirred vigorously for several hours.[6]
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The product is isolated from the filtrate by distillation or recrystallization.
-
Method 2: Sandmeyer Reaction (Generalized Protocol)
The Sandmeyer reaction provides a method to introduce a nitrile group onto an aromatic ring via a diazonium salt intermediate.
-
Principle: An aromatic primary amine is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.
-
Starting Material: 4-Chloro-2,5-difluoroaniline.
-
Reagents:
-
Sodium Nitrite (NaNO₂).
-
A strong acid (e.g., HCl).
-
Copper(I) Cyanide (CuCN).
-
-
Procedure Outline:
-
The starting aniline is dissolved in aqueous acid and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the aryl diazonium salt.
-
In a separate flask, a solution or suspension of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the copper(I) cyanide mixture. Effervescence (release of N₂ gas) is observed.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete.
-
The product is typically isolated by extraction into an organic solvent, followed by washing, drying, and purification (e.g., chromatography or recrystallization).
-
Use in Synthesis of Drug Intermediates
Protocol 1: Synthesis of 2,4-dichloro-3,5-difluorobenzoic acid (Generalized)
This multi-step synthesis transforms the nitrile into a carboxylic acid while adding another chlorine atom. The process involves nitration, reduction, diazotisation, and chlorination.[5]
Protocol 2: Synthesis of Amidino Ureas (Generalized)
This process builds a more complex side chain onto the benzonitrile core.
-
Principle: The synthesis involves the reaction of the benzonitrile with a benzoyl chloride derivative and an alkanesulphonyltrichlorophosphazene.[7]
-
Reagents:
-
This compound.
-
An appropriate R₁,R₂-benzoyl chloride.
-
An alkanesulphonyltrichlorophosphazene.
-
-
Procedure Outline:
-
The reagents are combined, likely in a high-boiling solvent suitable for the required temperature.
-
The reaction mixture is heated to a temperature between 150°C and 190°C.[7]
-
The reaction is maintained for a sufficient time to ensure completion.
-
The resulting benzonitrile products are then used as intermediates in the final steps to prepare the target amidino ureas. The exact subsequent steps are not detailed in the cited sources.
-
Safety and Handling
While a specific safety data sheet for this compound was not retrieved, related halogenated benzonitriles are classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation. Standard laboratory safety precautions should be observed:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
Conclusion
This compound is a strategically important chemical intermediate. Its multifunctional, halogenated structure provides a robust platform for the synthesis of advanced molecules, particularly in the search for new antibacterial and antimalarial agents. While detailed experimental data and protocols are sparse in publicly available literature, the general synthetic routes and applications are well-established, underscoring its value to the drug discovery and development community.
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. acubiochem.com [acubiochem.com]
- 4. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]
- 5. 135748-35-5 | this compound [fluoromart.com]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. 4-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Chloro-2,5-difluorobenzonitrile
An In-depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms and the nitrile group makes it a versatile building block in organic synthesis.[1]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 135748-35-5 | [2][3][4] |
| Molecular Formula | C₇H₂ClF₂N | [2][4][5] |
| Molecular Weight | 173.55 g/mol | [1][2][5] |
| Purity | ≥97% | [2][4] |
| Appearance | White to light yellow powder/crystal | [6] |
| IUPAC Name | This compound | [4] |
| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [2][4] |
| InChI Key | OMVDTUXOHXQKML-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
| logP | 2.48988 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Synthesis and Manufacturing Protocols
The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials and the desired scale of production.
Halogen Exchange (Halex) Reaction
A primary method for synthesizing fluorinated aromatic compounds is the Halogen Exchange (Halex) reaction. This process involves the nucleophilic substitution of chlorine atoms with fluoride ions. For instance, an isomer, 2-chloro-4,5-difluorobenzonitrile, is synthesized from 2,4-dichloro-5-fluorobenzonitrile, demonstrating the principle of selective halogen exchange.[1] This reaction is typically performed at elevated temperatures (80°C to 220°C) using an alkali metal fluoride, like potassium fluoride, and can be conducted in the presence of aprotic solvents or, in some cases, without a solvent.[7]
Dehydration of 4-Chloro-2,5-difluorobenzamide
A well-established route to benzonitriles is the dehydration of the corresponding benzamide.[1] This two-step process begins with the conversion of 4-chloro-2,5-difluorobenzoic acid into the primary amide, 4-chloro-2,5-difluorobenzamide. The subsequent dehydration of this amide intermediate yields the target nitrile.[1]
Experimental Protocol:
-
Amide Formation: 4-chloro-2,5-difluorobenzoic acid is converted to its primary amide. This can be achieved through various standard methods, such as conversion to the acid chloride followed by reaction with ammonia.
-
Dehydration: The resulting 4-chloro-2,5-difluorobenzamide is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] The reaction is typically carried out in an appropriate solvent, and the final product is isolated using standard workup procedures.[1]
Sandmeyer Reaction
The Sandmeyer reaction provides a versatile pathway to introduce a nitrile group onto an aromatic ring.[1] The process starts with the diazotization of an appropriate aniline precursor, such as 4-chloro-2,5-difluoroaniline.
Experimental Protocol:
-
Diazotization: The primary amino group of the aniline precursor is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl). This step forms a diazonium salt.[1]
-
Cyanation: The resulting diazonium salt is then reacted with a cyanide source, commonly copper(I) cyanide, to yield this compound.
Chemical Reactivity and Applications
This compound serves as a valuable precursor for a range of more complex molecules, particularly in the pharmaceutical field.[1] The presence of reactive halogen atoms and the nitrile group allows for diverse chemical transformations.[8]
Key applications include:
-
Synthesis of Amidino Ureas: It is a precursor in the synthesis of amidino ureas, which have demonstrated antimalarial activity.[8]
-
Preparation of Antibacterial Intermediates: The compound is used to synthesize 2,4-dichloro-3,5-difluorobenzoic acid, an intermediate for antibacterial medicines. This synthesis involves a sequence of reactions including nitration, selective reduction, diazotization, and chlorination.[8]
-
Agrochemicals: Halogenated benzonitriles are widely used in the formulation of agrochemicals, including herbicides and pesticides.[6]
Spectroscopic and Analytical Protocols
Characterization of this compound relies on standard spectroscopic techniques. While specific spectral data for this exact compound is not publicly available in the search results, the expected characteristics can be inferred from its structural analogs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorptions:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the 2240-2220 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[9]
-
C-F Stretch: Strong absorption bands are expected in the 1350-1000 cm⁻¹ range.
-
C-Cl Stretch: A band in the 850-550 cm⁻¹ region is indicative of the C-Cl bond.
Experimental Protocol (ATR-IR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Collect a background spectrum of the empty ATR setup.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: Due to the substitution pattern, the aromatic region will show complex splitting patterns for the two aromatic protons, influenced by coupling to each other and to the adjacent fluorine atoms. The electronegativity of the halogen and nitrile substituents will cause the signals to appear in the downfield region (likely 7.0-8.0 ppm).
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm. The aromatic carbons will appear between 110-160 ppm, with their chemical shifts significantly influenced by the attached halogen atoms (C-F and C-Cl bonds).
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and coupling patterns providing key structural information.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Expected Results:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 173.55 g/mol .[1][2] Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak at M+2 (for ³⁷Cl) that is approximately one-third the intensity of the main M⁺ peak (for ³⁵Cl).
-
Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN) or halogen atoms.
Safety and Handling
This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[8] It is known to cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be conducted in a well-ventilated area or under a chemical fume hood.[8]
Conclusion
This compound is a fluorinated heterocyclic compound of significant interest in medicinal and materials chemistry.[5] Its defined physical properties, established synthetic routes, and versatile reactivity make it a crucial building block for developing novel compounds with potential biological activity, particularly in the realms of antimalarials and antibacterials. Proper analytical characterization and adherence to safety protocols are essential when working with this compound.
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]
- 5. acubiochem.com [acubiochem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 8. 135748-35-5 | this compound [fluoromart.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comprehensive Technical Guide to 4-Chloro-2,5-difluorobenzonitrile
This document provides an in-depth overview of the molecular structure, properties, and synthesis of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms makes it a versatile building block for creating complex, specifically substituted aromatic compounds.[1]
Molecular and Chemical Properties
This compound is a halogenated benzonitrile derivative. The incorporation of fluorine and chlorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science.[1]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 135748-35-5 | [1][2][3][4][5] |
| Molecular Formula | C₇H₂ClF₂N | [2][4][5] |
| Molecular Weight | 173.55 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [4] |
| SMILES | N#CC1=CC(F)=C(Cl)C=C1F | [4][5] |
| Purity | Commonly available at ≥97% | [4][5] |
| Topological Polar Surface Area | 23.79 Ų | [5] |
| LogP | 2.49 | [5] |
Molecular Structure
The structure of this compound consists of a central benzene ring substituted with a nitrile group (-CN), a chlorine atom, and two fluorine atoms. The substituents are positioned as follows: the nitrile group at carbon 1, a fluorine atom at carbon 2, the chlorine atom at carbon 4, and a second fluorine atom at carbon 5. This specific arrangement of halogens provides distinct reactive sites for further chemical modification.[1]
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic aromatic substitution. These routes leverage precursor molecules that are strategically halogenated.
Halogen Exchange (Halex) Reaction
A primary method for synthesizing this compound is the selective halogen exchange (Halex) reaction.[1] This process involves the displacement of a chlorine atom with a fluorine atom on a dichlorinated precursor.
Methodology:
-
Precursor: The reaction typically starts with a precursor like 2,4-dichloro-5-fluorobenzonitrile.[1]
-
Fluorinating Agent: An alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), is used as the fluorine source.[1]
-
Solvent: The reaction is conducted in a high-boiling point, dipolar aprotic solvent like sulfolane.[1]
-
Temperature: High temperatures, generally in the range of 140°C to 190°C, are required to drive the reaction.[1]
-
Mechanism: The chlorine atom at the 2-position of 2,4-dichloro-5-fluorobenzonitrile is selectively replaced by a fluorine atom. This selectivity is influenced by the electronic activation provided by the nitrile and existing fluorine substituents on the aromatic ring.[1]
Synthesis from Dichlorobenzonitrile
Another approach involves a step-by-step fluorination starting from a dichlorobenzonitrile isomer. This method is effective in managing potential side reactions such as polymerization.[3] While specific precursors are not detailed in the available literature for this exact molecule, the principle involves controlled, sequential halogen exchange reactions.
Synthesis from Benzoic Acid Precursor
This compound can also be synthesized from its corresponding carboxylic acid, 4-chloro-2,5-difluorobenzoic acid.[1]
Methodology:
-
Amide Formation: The carboxylic acid is first converted into a primary amide. This is typically achieved by reacting the acid with a chlorinating agent (like thionyl chloride) to form an acid chloride, which is then reacted with ammonia.
-
Dehydration: The resulting primary amide is subsequently dehydrated to yield the nitrile group. This dehydration step is a standard and well-established method for synthesizing benzonitriles from benzamides.[1]
References
Reactivity Profile of Halogenated Benzonitriles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated benzonitriles are a class of aromatic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The presence of both a halogen atom and a nitrile group on the benzene ring imparts a unique reactivity profile, making them versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] The electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the benzene ring, impacting its reactivity.[1] This guide provides a comprehensive overview of the reactivity of halogenated benzonitriles, with a focus on key transformations relevant to drug discovery and development.
Key Reactions and Reactivity Trends
The reactivity of halogenated benzonitriles is largely dictated by the nature of the halogen, its position on the aromatic ring, and the reaction conditions. Generally, the reactivity of the halogen follows the order I > Br > Cl > F for cross-coupling reactions, while for nucleophilic aromatic substitution, the trend is often reversed (F > Cl > Br > I).[2][3] The presence of the electron-withdrawing nitrile group activates the ring towards nucleophilic attack, especially when positioned ortho or para to the halogen.[2][4]
Nucleophilic Aromatic Substitution (SNAr)
Halogenated benzonitriles, particularly those with the halogen at the ortho or para position, are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The strongly electron-withdrawing nitrile group stabilizes the intermediate Meisenheimer complex, facilitating the displacement of the halide by a nucleophile.[2][4]
Reactivity Profile:
| Halogen | Position | Nucleophile | Conditions | Yield (%) | Reference |
| F | 4 | Morpholine | 3D printed polypropylene reactor | High | [5] |
| Cl | 4 | Hydroxide | High temperature and pressure | High | [6] |
| Br | 4 | Amine | Flow reactor | 20 (for aryl chloride) vs 83 (for aryl bromide) | [7] |
This table provides representative data; yields are highly dependent on the specific substrate and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[8][9] Halogenated benzonitriles are effective coupling partners in this reaction.
Reactivity Profile:
| Halogenated Benzonitrile | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Toluene | 60 | 4 | High | [10] |
| 4-Iodobenzonitrile | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 80-100 | 4-12 | High | [11] |
| 2-Chlorobenzonitrile | Arylboronic acid | Pd2(dba)3/ligand | KF | Dioxane | 110 | - | 73 | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13][14] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are aryl amines.[14]
Reactivity Profile:
| Halogenated Benzonitrile | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 83 | [7] |
| 4-Chlorobenzonitrile | Benzamide | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 1 | 20 | [7] |
| 2-Bromo-13α-estrone derivative with a benzonitrile-like core | Aniline | Pd(OAc)2/X-Phos | KOt-Bu | - | MW | - | High | [15] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile
This protocol is adapted from a procedure for the synthesis of biaryl scaffolds.[11]
Materials:
-
2-Amino-4-iodobenzonitrile
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
To an oven-dried flask, add 2-amino-4-iodobenzonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 4-Bromobenzonitrile
This protocol is based on a general method for the amination of aryl bromides.[16]
Materials:
-
4-Bromobenzonitrile
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 4-bromobenzonitrile to the Schlenk tube.
-
Add a stir bar and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ncrdsip.com [ncrdsip.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. benchchem.com [benchchem.com]
The Strategic Role of 4-Chloro-2,5-difluorobenzonitrile in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological activity and metabolic stability.[1] 4-Chloro-2,5-difluorobenzonitrile (CAS No. 135748-35-5) has emerged as a key chemical building block, offering a unique combination of reactive sites that enable the construction of complex and novel bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this versatile intermediate, with a focus on its role in the development of therapeutic agents.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of both fluorine and chlorine atoms, along with the nitrile group, imparts distinct characteristics to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135748-35-5 | [1][2] |
| Molecular Formula | C₇H₂ClF₂N | [2] |
| Molecular Weight | 173.55 g/mol | [1] |
| Purity | ≥97% | [2] |
| Appearance | Gray-brown solid | [2] |
| Storage | Store at 0-8 °C | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | ChemScene |
| logP | 2.48988 | ChemScene |
| Hydrogen Bond Acceptors | 1 | ChemScene |
| Hydrogen Bond Donors | 0 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
Synthesis of this compound
The primary industrial synthesis of this compound and its isomers relies on the Halogen Exchange (Halex) reaction. This nucleophilic aromatic substitution method involves the selective replacement of a chlorine atom with a fluorine atom on a polychlorinated benzonitrile precursor.
Experimental Protocol: Halex Reaction for Isomeric Chlorodifluorobenzonitriles
The following protocol is adapted from patents describing the synthesis of the isomeric 2-chloro-4,5-difluorobenzonitrile from 2,4-dichloro-5-fluorobenzonitrile, which illustrates the general conditions for this type of transformation.
Reaction Scheme:
References
The Versatility of (+)-Carvone: A Chiral Pool Starting Material for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereoselective methods to construct complex molecular architectures is a central theme in modern organic chemistry, with profound implications for drug discovery and development. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, offers a powerful and economical approach to this challenge. Among the diverse array of molecules in the chiral pool, the monoterpene (+)-carvone has emerged as a particularly versatile and valuable building block.[][2][3] This technical guide provides a comprehensive overview of (+)-carvone's application in the synthesis of complex molecules, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.
(+)-Carvone, a major constituent of caraway and dill seed oils, is an inexpensive and readily available compound possessing multiple functionalities that can be chemoselectively manipulated.[4] Its α,β-unsaturated ketone, isolated double bond, and chiral center make it a rich scaffold for a variety of chemical transformations, enabling the construction of diverse and complex molecular frameworks.[3]
Strategic Transformations of (+)-Carvone
The synthetic utility of (+)-carvone stems from the ability to selectively address its different reactive sites. Key transformations include conjugate additions, Diels-Alder reactions, and selective modifications of the isopropenyl group, such as epoxidation and ozonolysis. These reactions allow for the introduction of new stereocenters and the construction of intricate ring systems.
Conjugate Addition Reactions
The α,β-unsaturated ketone moiety in carvone is susceptible to conjugate addition by a variety of nucleophiles. This reaction is a powerful tool for introducing substituents at the C4 position with a high degree of stereocontrol. For instance, the reaction of (S)-(+)-carvone with potassium cyanide yields the corresponding cyano ketone in high yield, which can then be utilized in subsequent annulation reactions.[5]
Diels-Alder Reactions
The endocyclic double bond of carvone can act as a dienophile in Diels-Alder reactions, providing a direct route to bicyclic systems. Lewis acid catalysis is often employed to enhance the reactivity and stereoselectivity of this transformation. The reaction of S-(+)-carvone with silyloxy dienes, for example, proceeds with high anti-addition selectivity, affording cis-fused bicyclic adducts that are valuable intermediates in the synthesis of natural products like (+)-α-cyperone.[5]
Selective Functionalization of the Isopropenyl Group
The exocyclic double bond of the isopropenyl group can be selectively functionalized in the presence of the enone system. Epoxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) occurs preferentially at this electron-rich double bond, leaving the α,β-unsaturated ketone intact.[6][7] This selective epoxidation is a key step in the synthesis of various natural products.[8]
Synthesis of Complex Molecules from (+)-Carvone: Case Studies
The strategic application of these transformations has enabled the total synthesis of numerous complex natural products. The following examples highlight the versatility of (+)-carvone as a chiral starting material.
Synthesis of (+)-Paeonisuffrone
A concise synthesis of the natural product (+)-paeonisuffrone showcases the strategic manipulation of carvone's functional groups.[8] The synthesis commences with the selective epoxidation of the isopropenyl group of (S)-carvone, followed by a titanocene-mediated reductive cyclization to construct a key cyclobutanol intermediate.[2][8] Subsequent oxidation and intramolecular cyclization complete the synthesis.
Experimental Workflow for the Synthesis of (+)-Paeonisuffrone
Caption: Synthetic route to (+)-Paeonisuffrone from (S)-Carvone.
Synthesis of (-)-3-β-Acetoxydrimenin
The synthesis of the drimane sesquiterpenoid (-)-3-β-acetoxydrimenin provides another example of carvone's utility.[5] This synthesis involves an initial Robinson annulation to construct the decalone core, followed by a series of functional group manipulations, including an ozonolysis/Criegee rearrangement of the isopropenyl group, to arrive at the target molecule.[5]
Logical Flow of Key Transformations in the Synthesis of (-)-3-β-Acetoxydrimenin
Caption: Key transformations in the synthesis of (-)-3-β-acetoxydrimenin.
Quantitative Data Summary
The following tables summarize key quantitative data for the transformations discussed.
Table 1: Conjugate Addition and Annulation Reactions of S-(+)-Carvone
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| Conjugate Addition | KCN, solvent | Cyano ketone 135 | High | [5] |
| Robinson Annulation | Methyl vinyl ketone, base | Decalone 98 | High | [5] |
Table 2: Diels-Alder Reaction of S-(+)-Carvone
| Dienophile | Diene | Lewis Acid | Product | Yield (%) | Diastereoselectivity | Reference |
| S-(+)-Carvone | Silyloxy diene | Et2AlCl | anti-adduct 94 | High | High (cis-fused) | [5] |
Table 3: Selective Epoxidation of Carvone
| Substrate | Epoxidizing Agent | Conditions | Product | Yield (%) | Reference |
| R-(−)-carvone | m-CPBA | CH2Cl2, 0 °C | Epoxide 5 | 66 | [6] |
| S-(+)-carvone | m-CPBA | CH2Cl2, 0 °C | Epoxide 6 | 59 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of R-(−)- and S-(+)-8-hydroxycarvotanacetone (3 and 4) [9]
-
To 500 mg of R-(−)- or S-(+)-carvone at 0 °C, slowly add 3.3 mL of a 50% aqueous sulfuric acid solution.
-
Stir the mixture for 24 hours at 0 °C.
-
Extract the reaction mixture with 6 mL of a hexane-ether (3:1) solution to remove byproducts and unreacted carvone.
-
Extract the aqueous layer with ether (3 x 6 mL) over 24 hours.
-
Wash the combined ether extracts with brine containing sodium bicarbonate, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Further extract the aqueous layer with ethyl acetate (3 x 10 mL) over 12 hours.
-
Combine the organic extracts and purify by flash chromatography to afford the pure product.
Protocol 2: Selective Epoxidation of the Exocyclic Double Bond of Carvone [6]
-
Dissolve R-(−)-carvone or S-(+)-carvone in dichloromethane (CH2Cl2) and cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the cooled solution while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding epoxide.
Conclusion
(+)-Carvone stands out as a powerful and versatile chiral starting material in the synthesis of complex molecules. Its low cost, ready availability in both enantiomeric forms, and diverse reactivity make it an attractive choice for synthetic chemists in both academic and industrial settings. The ability to selectively manipulate its functional groups through a variety of well-established chemical transformations provides a robust platform for the construction of intricate molecular architectures, as demonstrated by the successful total syntheses of numerous natural products. This guide serves as a testament to the enduring value of chiral pool synthesis and highlights the significant role that (+)-carvone continues to play in advancing the frontiers of organic chemistry.
References
- 2. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carvone - Wikipedia [en.wikipedia.org]
- 5. research.wur.nl [research.wur.nl]
- 6. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C─C Bond Cleavage of α-Pinene Derivatives Prepared from Carvone as a General Strategy for Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages | MDPI [mdpi.com]
Spectroscopic and Structural Elucidation of 4-Chloro-2,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected spectroscopic properties of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to the limited availability of public domain raw spectral data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive characterization. The methodologies and expected data are presented to aid researchers in the identification and quality control of this compound.
Molecular Structure and Properties
-
Molecular Formula: C₇H₂ClF₂N
-
Molecular Weight: 173.55 g/mol [1]
-
CAS Number: 135748-35-5[1]
-
Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The electronegative substituents (Cl, F, and CN) on the aromatic ring of this compound significantly influence the chemical shifts of the aromatic protons and carbons.[1]
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the adjacent fluorine and chlorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.5 - 7.8 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,F) ≈ 4-6 | H-3 |
| ~ 7.3 - 7.6 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,Cl) ≈ 2-3 | H-6 |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary based on experimental conditions.
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on each of the seven carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large coupling constants (¹JCF).
| Predicted Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |
| ~ 160 - 165 | ~ 250 | C-2 |
| ~ 155 - 160 | ~ 250 | C-5 |
| ~ 130 - 135 | - | C-4 |
| ~ 120 - 125 | ~ 25 | C-3 |
| ~ 115 - 120 | ~ 25 | C-6 |
| ~ 110 - 115 | - | C-1 |
| ~ 115 - 120 | - | CN |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Actual values may vary.
2.3. Predicted ¹⁹F NMR Data
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | Doublet of Doublets (dd) | J(F,F) ≈ 15-20, J(F,H) ≈ 8-10 | F-2 |
| ~ -120 to -130 | Doublet of Doublets (dd) | J(F,F) ≈ 15-20, J(F,H) ≈ 4-6 | F-5 |
Note: Predicted chemical shifts are relative to CFCl₃. Actual values can be influenced by the solvent and concentration.
2.4. Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of benzonitrile derivatives is as follows:
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be recorded from a solid sample.
3.1. Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2230 - 2210 | Strong | C≡N stretch |
| ~ 1600 - 1450 | Medium to Strong | Aromatic C=C ring stretch |
| ~ 1300 - 1000 | Strong | C-F stretch |
| ~ 850 - 750 | Strong | C-Cl stretch |
Note: These are typical ranges and the exact peak positions can vary.
3.2. Experimental Protocol for FT-IR Spectroscopy (Solid Sample)
A common method for analyzing solid samples is the KBr pellet technique.
Caption: Workflow for solid-state FT-IR analysis using the KBr pellet method.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR and IR data, based on established spectroscopic principles and analysis of analogous compounds, serve as a valuable reference for researchers in the fields of chemical synthesis and drug development. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectral data for this and related compounds. It is recommended that researchers acquire experimental data for this compound to validate and refine the predictions made in this guide. Commercial suppliers of this compound may be able to provide experimental spectra upon request.
References
An In-depth Technical Guide on the Properties and Synthesis of 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and other complex molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its physicochemical properties, general solubility characteristics, and a detailed methodology for its synthesis.
Physicochemical Properties
This compound is a halogenated benzonitrile with a unique substitution pattern that makes it a valuable building block in organic synthesis.[1][2][3] Its properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 135748-35-5 | [1][2][4][5] |
| Molecular Formula | C₇H₂ClF₂N | [4][5] |
| Molecular Weight | 173.55 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | ≥97% | [4] |
| LogP | 2.48988 | [4] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 0 | [4] |
Solubility Profile
4-Chlorobenzonitrile, which also possesses a chlorophenyl ring and a polar nitrile group, exhibits low solubility in water due to its hydrophobic aromatic character.[6] Conversely, it is soluble in polar organic solvents like Dimethyl sulfoxide (DMSO) and Acetonitrile.[6] It is anticipated that this compound would exhibit similar solubility behavior, being more soluble in polar aprotic solvents. The presence of two fluorine atoms may slightly alter its solubility profile compared to 4-chlorobenzonitrile. For precise solubility measurements, it is recommended to perform experimental determinations or consult directly with a supplier who may have this data available.[5]
Synthesis of this compound
This compound is often synthesized via a halogen exchange (Halex) reaction.[1] This method involves the substitution of a chlorine atom with a fluorine atom on a precursor molecule. A common starting material for this synthesis is 2,4-dichloro-5-fluorobenzonitrile.[1][7]
This protocol is based on established methods for the synthesis of similar fluorinated benzonitriles.[1][7]
Materials:
-
2,4-dichloro-5-fluorobenzonitrile
-
Potassium fluoride (KF)
-
Cesium fluoride (CsF) (optional, can be used in a mixture with KF)
-
A dipolar aprotic solvent (e.g., Sulfolane)
-
Phase transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) (optional)
Procedure:
-
In a reaction vessel, a mixture of potassium fluoride and optionally cesium fluoride is added to a dipolar aprotic solvent like sulfolane.[7]
-
A phase transfer catalyst can be added to enhance the reaction rate.[1]
-
The mixture is heated, and a portion of the solvent is distilled off under vacuum to ensure anhydrous conditions.[7]
-
2,4-dichloro-5-fluorobenzonitrile is then added to the heated mixture.[7]
-
The reaction is stirred vigorously at a high temperature (typically in the range of 140°C to 190°C) for several hours.[1][7]
-
The progress of the reaction can be monitored using Gas Chromatography (GC) analysis to confirm the consumption of the starting material.[7]
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.[7]
-
The filter cake is washed with fresh solvent to recover any remaining product.[7]
-
The final product, this compound, is isolated from the filtrate by distillation under reduced pressure.[7]
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the Halex reaction.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of its halogen atoms allows for regioselective reactions, providing a pathway to specifically substituted aromatic compounds that are otherwise challenging to synthesize.[1] Its derivatives are explored as intermediates in the synthesis of pharmaceuticals, including antibacterial agents.[1][2] The nitrile group can be hydrolyzed to a carboxylic acid, a common transformation in organic synthesis to produce other valuable intermediates.[1]
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. 135748-35-5 | this compound [fluoromart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. acubiochem.com [acubiochem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Electronic Effects of Substituents on 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the chloro, fluoro, and cyano substituents on the aromatic ring of 4-Chloro-2,5-difluorobenzonitrile. Through an examination of fundamental electronic parameters, spectroscopic data, and reactivity, this document elucidates the intricate interplay of inductive and resonance effects that govern the molecule's chemical behavior. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering insights into the rational design of molecules with tailored electronic properties.
Introduction
This compound is a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of three distinct electron-withdrawing groups—a cyano group and three halogen atoms—creates a unique electronic landscape on the benzene ring, profoundly influencing its reactivity and molecular properties. Understanding the electronic contributions of each substituent is paramount for predicting reaction outcomes, designing novel synthetic routes, and developing structure-activity relationships.
This guide will delve into the inductive and resonance effects of the chloro, fluoro, and cyano groups, present quantitative data to describe these effects, and discuss their impact on the molecule's spectroscopic signatures and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Fundamental Electronic Effects of Substituents
The electronic influence of a substituent on an aromatic ring is a combination of two primary phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups with a negative inductive effect (-I) pull electron density away from the ring, while electron-donating groups with a positive inductive effect (+I) push electron density into the ring.
-
Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of electrons between the substituent and the aromatic ring. Electron-withdrawing groups with a negative resonance effect (-R) pull π-electron density from the ring, whereas electron-donating groups with a positive resonance effect (+R) donate π-electron density to the ring.
The interplay of these two effects determines the overall electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity and properties of the molecule.
The following diagram illustrates the inductive and resonance effects of the substituents in this compound.
References
In-Depth Technical Guide to 4-Chloro-2,5-difluorobenzonitrile: Safety, Handling, and Material Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and material data for 4-Chloro-2,5-difluorobenzonitrile (CAS No. 135748-35-5), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Adherence to the safety protocols outlined in this document is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic nitrile. Its structure, featuring a combination of chloro and fluoro substituents, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| CAS Number | 135748-35-5 | [1] |
| Appearance | White to off-white or gray-brown solid/crystalline powder | [2] |
| Melting Point | 56.0-62.0 °C | [3] |
| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg (Predicted) | |
| Solubility | Low solubility in water. Soluble in polar organic solvents such as Dimethyl sulfoxide (DMSO) and Acetonitrile. | [4] |
| Vapor Pressure | Not available | |
| Purity | Typically ≥97% | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.[5]
GHS Classification:
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Corrosion/Irritation (Category 2) [1]
-
Serious Eye Damage/Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]
GHS Pictograms:
Signal Word: Warning [1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.[6]
-
P330: Rinse mouth.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6]
-
P405: Store locked up.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6]
Toxicological Information
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is essential when working with this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eyewash Stations and Safety Showers: Must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The following diagram outlines the mandatory PPE for handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound 97% | CAS: 135748-35-5 | AChemBlock [achemblock.com]
- 3. 4-Chloro-2-fluorobenzonitrile, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 135748-35-5 | this compound [fluoromart.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Nucleophilic Aromatic Substitution (SNAr) Principles for Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles of nucleophilic aromatic substitution (SNAr) as it applies to polyhalogenated aromatic compounds. It covers the core mechanistic principles, factors influencing reactivity and regioselectivity, quantitative data, and detailed experimental protocols for key reactions, with a focus on applications relevant to pharmaceutical and materials science research.
Core Principles of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the functionalization of aromatic rings, particularly those bearing multiple halogen substituents.[1][2] Unlike nucleophilic substitution reactions on aliphatic systems (SN1 and SN2), SNAr on aryl halides does not proceed via a direct backside attack or the formation of an unstable aryl cation.[2][3] Instead, the most common pathway is the addition-elimination mechanism .[1][3][4]
This two-step mechanism is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][5] The aromaticity of the ring is temporarily disrupted in this step, which is typically the rate-determining step of the reaction.[4][5] In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.[4][6]
The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and, consequently, for the activation of the aromatic ring towards nucleophilic attack.[2][7][8] For polyhalogenated aromatics, the halogens themselves can act as both leaving groups and electron-withdrawing substituents, influencing the reactivity and regioselectivity of the reaction.
dot
Caption: General Mechanism of the SNAr Reaction.
Factors Influencing SNAr on Polyhalogenated Aromatics
The success and outcome of an SNAr reaction on a polyhalogenated aromatic substrate are governed by several interconnected factors.
Nature of the Leaving Group
In the context of the addition-elimination mechanism, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[5] Consequently, the leaving group ability of halogens in SNAr reactions often follows the reverse order of their bond strength to carbon: F > Cl > Br > I .[5][9] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Position and Nature of Halogen Substituents
In polyhalogenated aromatics, the halogen atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. Their effect is most pronounced when they are positioned ortho or para to the site of substitution, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.
The Nucleophile
A wide range of nucleophiles can be employed in SNAr reactions, including alkoxides, thiolates, amines, and carbanions.[3] The reactivity of the nucleophile is a key factor; stronger nucleophiles generally lead to faster reactions. For instance, thiolate anions are strong nucleophiles due to their polarizability.[2]
Solvent Effects
Polar aprotic solvents such as DMSO, DMF, and acetonitrile are commonly used for SNAr reactions. These solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.
Regioselectivity in Polyhalogenated Systems
Predicting the site of substitution in polyhalogenated aromatics can be complex. Generally, substitution occurs at the most electron-deficient carbon atom. The presence of other electron-withdrawing groups, such as a nitro or cyano group, will strongly direct the nucleophilic attack to the positions ortho and para to it. In the absence of such strongly activating groups, the relative positions of the halogens and their electron-withdrawing effects determine the regioselectivity. For instance, in polyfluoroarenes, substitution often occurs preferentially at the para position.[4][10]
Quantum mechanics calculations, particularly analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and reaction energy profiles, have proven to be powerful tools for predicting the regioselectivity of SNAr reactions on complex polyhalogenated compounds.[6][9]
dot
Caption: Factors Influencing Regioselectivity in SNAr.
Quantitative Data on SNAr Reactions
The following tables summarize quantitative data from selected SNAr reactions involving polyhalogenated aromatic compounds, illustrating the effects of different substrates, nucleophiles, and reaction conditions on the yield and regioselectivity.
Table 1: SNAr of Polyfluoroarenes with Phenothiazine [10]
| Entry | Polyfluoroarene | Base | Solvent | Product | Yield (%) |
| 1 | Octafluorotoluene | K₂CO₃ | DMF | 10-(2,3,4,5,6-Pentafluorobenzyl)phenothiazine | 96 |
| 2 | Pentafluorobenzonitrile | K₃PO₄ | MeCN | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 78 |
| 3 | Pentafluorobenzonitrile | Cs₂CO₃ | MeCN | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | 13 (with multi-substitution) |
| 4 | Pentafluoronitrobenzene | K₃PO₄ | MeCN | 10-(4-Nitro-2,3,5,6-tetrafluorophenyl)phenothiazine | 99 |
| 5 | Methyl Pentafluorobenzoate | K₃PO₄ | MeCN | Methyl 4-(10H-phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzoate | 81 |
| 6 | 1-Chloro-2,3,4,5,6-pentafluorobenzene | K₃PO₄ | MeCN | 10-(4-Chloro-2,3,5,6-tetrafluorophenyl)phenothiazine | 76 |
Table 2: Regioselective SNAr of 2,3,6-Trifluoro-4-bromo-benzaldehyde [9]
| Nucleophile | Product | Observed Regioselectivity |
| Sodium Methoxide | 2-Methoxy-3,6-difluoro-4-bromobenzaldehyde | Exclusive C2 displacement |
Experimental Protocols
General Procedure for the SNAr of Polyfluoroarenes with Phenothiazine[10]
This procedure outlines the synthesis of 10-arylphenothiazine derivatives via SNAr.
-
Materials:
-
Phenothiazine derivative (1.0 mmol)
-
Base (e.g., K₃PO₄, 4.0 mmol, 4.0 eq)
-
Anhydrous solvent (e.g., MeCN, 10 mL)
-
Polyfluoroarene (2.1 mmol, 2.1 eq)
-
Water
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Procedure:
-
Place the phenothiazine derivative (1.0 mmol) and the base (4.0 mmol) in a screw-capped test tube.
-
Dry the solids under vacuum for 1 hour.
-
Backfill the test tube with nitrogen gas.
-
Add the anhydrous solvent (10 mL) followed by the polyfluoroarene (2.1 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
Quench the reaction with water (50 mL).
-
Transfer the mixture to a separatory funnel containing diethyl ether (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
dot
Caption: Experimental Workflow for SNAr of Polyfluoroarenes.
Synthesis of 2,4-Dinitrophenylaniline via SNAr[11][12]
This protocol describes the reaction of 2,4-dinitrochlorobenzene with aniline.
-
Materials:
-
2,4-Dinitrochlorobenzene (0.25 mole)
-
Aniline
-
Ethanol (250 mL)
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
-
Procedure:
-
In a 1-liter flask equipped with a stirrer and a reflux condenser, dissolve 50.5 g (0.25 mole) of 2,4-dinitrochlorobenzene in 250 mL of ethanol.
-
Add the aniline to the solution.
-
Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.
-
After the reflux period, cool the reaction mixture thoroughly.
-
Filter the solid product and wash it once with 50 mL of warm ethanol (60 °C) to remove any unreacted 2,4-dinitrochlorobenzene.
-
Wash the product with 50 mL of hot water.
-
The resulting solid is typically pure enough for most applications. For further purification, it can be recrystallized from n-butyl alcohol.
-
Applications in Drug Development
SNAr reactions on polyhalogenated aromatics are extensively used in medicinal chemistry and drug development. The ability to selectively introduce various functional groups onto an aromatic core is invaluable for synthesizing libraries of compounds for biological screening and for the late-stage functionalization of complex molecules. Many top-selling drugs contain structural motifs that are assembled using SNAr chemistry.[11] The synthesis of the anticancer agent gefitinib and the antibiotic linezolid, for example, involves SNAr reactions.[12] The development of catalytic SNAr methods is further expanding the scope and applicability of this reaction in pharmaceutical synthesis.[13]
Conclusion
Nucleophilic aromatic substitution on polyhalogenated aromatics is a powerful and versatile tool in modern organic synthesis. A thorough understanding of the underlying principles, including the addition-elimination mechanism, the factors influencing reactivity and regioselectivity, and the practical aspects of conducting these reactions, is essential for researchers in both academic and industrial settings. The continued development of predictive models and more efficient catalytic systems will undoubtedly enhance the utility of SNAr in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 10-Phenyl-10H-phenothiazine synthesis - chemicalbook [chemicalbook.com]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 12. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Utility of 4-Chloro-2,5-difluorobenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,5-difluorobenzonitrile is a versatile fluorinated building block of significant interest in pharmaceutical and agrochemical research. The strategic arrangement of its chloro and fluoro substituents, combined with the activating effect of the nitrile group, allows for a range of regioselective chemical transformations. This makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapies. The incorporation of fluorine atoms can enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.
This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, focusing on its role in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound serves as a crucial starting material for a variety of pharmaceutical intermediates. Its reactivity is primarily centered around nucleophilic aromatic substitution (SNAr), where the chlorine atom at the C4 position is selectively displaced by various nucleophiles.
1. Synthesis of 4-Amino-2,5-difluorobenzonitrile: A Key Intermediate for Kinase Inhibitors
One of the most critical applications of this compound is in the synthesis of 4-amino-2,5-difluorobenzonitrile. This aminated product is a key intermediate in the synthesis of several kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib, which is used in the treatment of various B-cell malignancies. The amino group provides a handle for further molecular elaboration to build the final active pharmaceutical ingredient (API).
2. Synthesis of Amidino Ureas with Potential Antimalarial Activity
Derivatives of this compound are precursors to amidino ureas, a class of compounds that have shown promise as antimalarial agents. The synthesis typically involves a two-step process starting with the conversion of the nitrile to a benzamidine, followed by reaction with an appropriate reagent to form the urea moiety.
3. Precursor to Substituted Benzoic Acids for Antibacterials
The nitrile group of this compound can be hydrolyzed to a carboxylic acid. Furthermore, the aromatic ring can be functionalized through a sequence of reactions including nitration, reduction, diazotization, and chlorination to yield highly substituted benzoic acid derivatives that serve as key intermediates in the synthesis of novel antibacterial agents.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,5-difluorobenzonitrile via Nucleophilic Aromatic Substitution
This protocol describes the regioselective displacement of the chlorine atom in this compound with ammonia to yield 4-amino-2,5-difluorobenzonitrile. The procedure is adapted from established methods for the amination of similar fluorinated benzonitriles.
Reaction Scheme:
Application Notes and Protocols for the Synthesis of Amidino Ureas with Antimalarial Activity from 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel amidino urea compounds, specifically N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide, starting from the precursor 4-Chloro-2,5-difluorobenzonitrile. Amidino ureas, particularly biguanide derivatives, are a well-established class of compounds with significant antimalarial properties. This protocol outlines a two-step synthetic pathway involving the reduction of the benzonitrile to the corresponding aniline, followed by a condensation reaction with an appropriate dicyandiamide derivative. While specific antimalarial activity data for the final synthesized compound is not yet publicly available, the protocols provided are based on established synthetic methodologies for analogous antimalarial agents.
Introduction
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of new antimalarial agents. Biguanide derivatives, such as proguanil, have been a cornerstone of malaria chemoprophylaxis and treatment for decades. Their mechanism of action, primarily through their active metabolite cycloguanil, involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for parasite DNA synthesis. The synthesis of novel biguanide analogues with varied substitution patterns on the aryl ring is a promising strategy to overcome resistance and improve efficacy.
This document details a synthetic route to a novel biguanide, N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide, utilizing this compound as the starting material. The introduction of chloro and fluoro substituents on the phenyl ring can significantly modulate the physicochemical and pharmacological properties of the molecule, potentially leading to enhanced antimalarial activity and an altered resistance profile.
Proposed Synthetic Pathway
The synthesis of the target amidino urea (biguanide) from this compound is proposed to proceed via a two-step sequence as illustrated below.
Caption: Proposed two-step synthesis of N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-2,5-difluoroaniline
This protocol describes the reduction of the nitrile group of this compound to an amine functionality. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Palladium on carbon (5% Pd/C)
-
Hydrogen gas (H₂)
-
Sodium acetate
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium acetate (1.1 eq) to the solution.
-
Carefully add 5% Palladium on carbon catalyst (typically 5-10% by weight of the starting material) to the reaction mixture.
-
Transfer the flask to a hydrogenation apparatus.
-
Evacuate the reaction vessel and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-2,5-difluoroaniline.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.
Step 2: Synthesis of N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide
This protocol details the condensation of the synthesized 4-Chloro-2,5-difluoroaniline with N'-isopropyldicyandiamide to form the target biguanide.
Materials:
-
4-Chloro-2,5-difluoroaniline (from Step 1)
-
N'-Isopropyldicyandiamide (or prepared in situ from isopropylamine hydrochloride and sodium dicyanamide)
-
Hydrochloric acid (concentrated)
-
Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 4-Chloro-2,5-difluoroaniline (1.0 eq) and water.
-
Slowly add concentrated hydrochloric acid to form the aniline hydrochloride salt in situ. The mixture should be acidic.
-
Add N'-isopropyldicyandiamide (1.0-1.2 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction time can vary from several hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.
-
Collect the solid product by filtration and wash with cold water and then a small amount of cold ethanol.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the purified N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide hydrochloride.
Antimalarial Activity (Hypothetical Data)
While experimental data for N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide is not available in the public domain, the antimalarial activity of biguanides is well-documented. The activity is typically assessed against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The 50% inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.
For the purpose of illustrating data presentation, a hypothetical data table is provided below, comparing the expected activity of the newly synthesized compound with known antimalarials. This data is for illustrative purposes only and is not based on experimental results.
| Compound | P. falciparum Strain (CQS) IC₅₀ (nM) | P. falciparum Strain (CQR) IC₅₀ (nM) |
| N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide | [Hypothetical Value] | [Hypothetical Value] |
| Proguanil | ~50-100 | ~100-500 |
| Chloroquine | ~10-20 | >200 |
| Artemisinin | ~1-5 | ~1-5 |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of biguanide antimalarials like proguanil involves the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme. This inhibition occurs after the prodrug is metabolized in the host to its active cyclic form, cycloguanil. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. By blocking this pathway, the parasite is unable to replicate its DNA and synthesize essential proteins, leading to its death.
Caption: Mechanism of action of proguanil via DHFR inhibition.
Conclusion
The synthetic protocols outlined in this document provide a clear and actionable pathway for the preparation of novel amidino ureas with potential antimalarial activity, starting from this compound. The described methodologies are based on well-established chemical transformations and can be readily adapted by researchers in the field of medicinal chemistry and drug discovery. Further studies are warranted to determine the in vitro and in vivo antimalarial efficacy of N-(4-chloro-2,5-difluorophenyl)-N'-isopropylbiguanide and to establish its structure-activity relationship in comparison to existing antimalarial agents.
Application Notes and Protocols: 4-Chloro-2,5-difluorobenzonitrile as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-Chloro-2,5-difluorobenzonitrile and related compounds as precursors in the synthesis of commercially important agrochemicals, specifically the herbicides penoxsulam and pyroxsulam. This document includes proposed synthetic pathways, detailed experimental protocols for key reactions, quantitative data, and visualizations of the synthetic routes and their mode of action.
Introduction
This compound is a versatile chemical intermediate.[1] Its unique substitution pattern of electron-withdrawing fluorine and chlorine atoms, along with the nitrile group, makes it a valuable starting material for the synthesis of complex organic molecules, including agrochemicals.[1] This document focuses on its potential as a precursor for the synthesis of penoxsulam and pyroxsulam, both of which are potent herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[2][3]
Agrochemicals Derived from Halogenated Benzonitrile Precursors
Penoxsulam and pyroxsulam are triazolopyrimidine sulfonamide herbicides that effectively control a broad spectrum of weeds in various crops.[4][5] While direct synthesis from this compound is not widely published, this document outlines plausible synthetic routes to key intermediates required for their synthesis.
2.1 Penoxsulam
Penoxsulam is a post-emergence herbicide used primarily in rice cultivation to control grassy and broadleaf weeds.[4] It is a systemic herbicide that is absorbed through the leaves and roots of the plant.[6]
2.2 Pyroxsulam
Pyroxsulam is a selective post-emergence herbicide for the control of wild oats and various broadleaved weeds in wheat and other cereals.[1] It is a systemic herbicide that is absorbed through the leaves, shoots, and roots.[3]
Proposed Synthetic Pathways
The following sections detail the proposed multi-step syntheses of penoxsulam and pyroxsulam, starting from precursors that can be derived from this compound.
3.1 Proposed Synthesis of Penoxsulam
The final step in the synthesis of penoxsulam involves the condensation of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride with 2-amino-5,8-dimethoxy-[1][2][7]triazolo[1,5-c]pyrimidine. A proposed pathway to the key benzenesulfonyl chloride intermediate is outlined below.
3.2 Proposed Synthesis of Pyroxsulam
The synthesis of pyroxsulam concludes with the reaction between 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride and 2-amino-5,7-dimethoxy[1][2][7]triazolo[1,5-a]pyrimidine. A potential route to the pyridine sulfonyl chloride intermediate is presented.
Experimental Protocols
The following are detailed experimental protocols for the key final steps in the synthesis of penoxsulam and pyroxsulam, based on patent literature.
4.1 Synthesis of Penoxsulam
This protocol describes the condensation reaction to form penoxsulam.
Materials:
-
2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
10% Hydrochloric acid
-
Deionized water
Procedure:
-
In a clean, dry reaction vessel, dissolve 6.5 g of 2-amino-5,8-dimethoxy-[1][2][7]triazolo[1,5-c]pyrimidine in 40 mL of anhydrous acetonitrile.
-
To this solution, add 11 g of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride.
-
At room temperature, add 10 g of anhydrous pyridine to the reaction mixture.
-
Heat the reaction mixture to 35 °C and maintain for 7 hours, monitoring the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture and add 10 g of 10% hydrochloric acid.
-
Stir the mixture, which should result in the precipitation of the product.
-
Filter the solid product and wash with deionized water.
-
Dry the resulting white crystalline powder to obtain penoxsulam.[8]
4.2 Synthesis of Pyroxsulam
This protocol details the final condensation step to produce pyroxsulam.
Materials:
-
2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
-
Dichloromethane
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine
-
4N Hydrochloric acid
-
Methanol
-
Deionized water
Procedure:
-
To 137 g of dichloromethane in a reaction vessel, add 25.4 g (0.13 mol) of 2-amino-5,7-dimethoxy[1][2][7]triazolo[1,5-a]pyrimidine and stir.
-
Add 0.006 g (0.05 mmol) of 4-dimethylaminopyridine (DMAP) and 27.5 g (0.1 mol) of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride to the mixture and stir for 30 minutes.
-
At room temperature, add 13.1 g (0.13 mol) of triethylamine dropwise.
-
Heat the reaction mixture to 35 °C and maintain for 3 hours.
-
After the reaction, add 60 g of 4N HCl and stir at 25 °C for 1 hour.
-
Cool the mixture to 10 °C and filter the resulting solid.
-
Wash the solid with deionized water, followed by a wash with methanol.
-
Dry the product to obtain pyroxsulam.[9]
Quantitative Data
The following tables summarize the quantitative data for the final synthesis steps of penoxsulam and pyroxsulam as reported in the literature.
Table 1: Quantitative Data for Penoxsulam Synthesis
| Parameter | Value | Reference |
| Yield | 91% | [8] |
| Purity | 98% | [8] |
| Product Form | White crystalline powder | [8] |
Table 2: Quantitative Data for Pyroxsulam Synthesis
| Parameter | Value | Reference |
| Yield | 94% | [9] |
| Purity (HPLC) | 98.5% | [9] |
| Product Form | Solid | [9] |
Mode of Action: Acetolactate Synthase (ALS) Inhibition
Both penoxsulam and pyroxsulam belong to the triazolopyrimidine class of herbicides that inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[7][8][10] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth.[4][8]
By inhibiting ALS, these herbicides disrupt the production of these essential amino acids, leading to a cessation of plant growth and eventual death of susceptible weeds.[2][3][4] This mode of action is highly effective at low application rates.[4]
Conclusion
While this compound is a promising starting material, the synthesis of complex agrochemicals like penoxsulam and pyroxsulam requires multi-step pathways. The provided protocols for the final synthesis steps, along with the proposed routes for intermediate synthesis, offer a valuable resource for researchers in the field of agrochemical development. The high efficacy and specific mode of action of these herbicides underscore the importance of developing efficient and scalable synthetic routes to these vital crop protection agents. Further research to develop a direct and high-yielding synthetic pathway from this compound to these agrochemicals would be of significant interest to the agrochemical industry.
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN112939818A - Synthetic method of 2- (2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Halogen Exchange (Halex) Reaction for Fluorinated Benzonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Halogen Exchange (Halex) reaction is a powerful method for the synthesis of fluoroaromatic compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] Benzonitrile derivatives, in particular, are versatile intermediates in the manufacturing of various active pharmaceutical ingredients (APIs), including treatments for cancer and infectious diseases.[3][4][5] This document provides a detailed protocol for the Halex reaction using 4-Chloro-2,5-difluorobenzonitrile and related precursors. The process involves the nucleophilic substitution of a chlorine atom with a fluoride ion, typically using an alkali metal fluoride in a high-boiling polar aprotic solvent.[6][7] The electron-withdrawing nature of the nitrile group and existing fluorine substituents activates the aromatic ring, facilitating the substitution.[5][6]
Reaction Principle: The Halex reaction is a type of nucleophilic aromatic substitution. The process is driven by heating an aryl chloride with an anhydrous alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent.[7][8] The reaction temperature is typically high, often ranging from 150°C to 250°C.[7][9] Phase transfer catalysts may be employed to improve reaction rates and yields, allowing for milder conditions.[8][10]
Caption: Key parameters influencing the Halex reaction outcome.
Quantitative Data Summary
The following table summarizes various reported conditions for Halex reactions on chlorobenzonitrile precursors.
| Precursor | Fluorinating Agent(s) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |
| 2,4-Dichloro-5-fluorobenzonitrile | KF, CsF | - | Tetramethylene sulfone (Sulfolane), Toluene | 150 | 15 | - | [11] |
| 2,4-Dichloro-5-fluorobenzonitrile | KF/CsF (9:1) | n-butyltriphenylphosphonium bromide | Sulfolane | 200 | 9 | 76% | [12] |
| 2,6-Dichlorobenzonitrile | KF | Dimethyldi(ethoxypolyoxypropyl)ammonium chloride | Melt (no solvent) | 100+ | 44 | 80% | [8] |
| Activated Chlorobenzonitriles | Alkali Metal Fluorides | Quaternary ammonium compounds | Aprotic/Dipolar Aprotic (e.g., DMSO, Sulfolane) | 80-220 | - | - | [8] |
| 2,4-Dichloronitrobenzene | KF | Tetramethylammonium chloride (TMAC) | Dimethylacetamide (DMAc) | 145 | 14 | - | [10] |
Experimental Protocol
This protocol provides a general procedure for the synthesis of a fluorobenzonitrile via a Halex reaction, based on common methodologies.[8][11][12]
Materials and Equipment:
-
Reactants: 2,4-Dichloro-5-fluorobenzonitrile (or other suitable precursor)
-
Fluorinating Agent: Anhydrous spray-dried Potassium Fluoride (KF), Cesium Fluoride (CsF)
-
Catalyst (Optional): Tetrabutylphosphonium bromide or other phase transfer catalyst
-
Solvent: Anhydrous high-boiling polar aprotic solvent (e.g., Sulfolane, Dimethyl Sulfoxide - DMSO)
-
Glassware: Multi-neck round-bottom flask, condenser, mechanical stirrer, thermocouple, nitrogen inlet/outlet
-
Heating: Heating mantle
-
Work-up: Toluene, water, separatory funnel, rotary evaporator
-
Purification: Vacuum distillation or column chromatography apparatus
Caption: General workflow for the Halex reaction and product isolation.
Procedure:
-
Reactor Setup: Assemble a dry multi-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet. Ensure the system is inert by purging with dry nitrogen.
-
Reagent Charging: To the flask, add the anhydrous polar aprotic solvent (e.g., 300 g of sulfolane).[12] Charge the spray-dried potassium fluoride (e.g., 2.2 mol) and, if used, a phase transfer catalyst (e.g., 1.5 mol %).[12]
-
Azeotropic Drying (Optional but Recommended): If residual moisture is a concern, a solvent like toluene can be added and distilled off to ensure anhydrous conditions.[11]
-
Substrate Addition: Add the chlorobenzonitrile precursor (e.g., 1.0 mol of 2,4-dichloro-5-fluorobenzonitrile) to the stirred mixture.[12]
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature, typically between 150°C and 200°C.[6][12]
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Gas Chromatography (GC) until the starting material is consumed or conversion plateaus. Reaction times can range from several hours to over a day.[8][12]
-
Cool Down: Once the reaction is complete, turn off the heat and allow the mixture to cool to a safe temperature (e.g., < 80°C).
Work-up and Purification:
-
Filtration: Dilute the cooled reaction slurry with an appropriate solvent (e.g., toluene) and filter to remove the precipitated potassium chloride (KCl) and any excess KF.[10]
-
Washing: Wash the filtered solids with additional solvent to recover any trapped product.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional vacuum distillation or column chromatography to yield the desired fluorinated benzonitrile.[10][12]
Safety Precautions:
-
Halex reactions are conducted at high temperatures and may be run under autogenous pressure in a closed system.[9]
-
The solvents used (e.g., DMSO, Sulfolane, DMAc) are high-boiling and can cause severe irritation.[13]
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[13]
-
Always perform the reaction in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of potential runaway reactions, especially on a large scale. An impurity in a similar Halex process was once the cause of a major industrial accident.[10]
References
- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 7. Halex process - Wikipedia [en.wikipedia.org]
- 8. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 9. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 12. CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile - Google Patents [patents.google.com]
- 13. 135748-35-5 | this compound [fluoromart.com]
Application Notes and Protocols for the Analytical Derivatization of 4-Chloro-2,5-difluorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-2,5-difluorobenzonitrile is a halogenated aromatic compound of interest in various fields, including pharmaceutical and materials science research. Direct analysis of this compound by common chromatographic techniques can be challenging. Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties, such as enhanced volatility for Gas Chromatography (GC) or improved detectability for High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for two proposed derivatization strategies for the quantitative analysis of this compound. As this compound lacks highly reactive functional groups for direct, single-step derivatization, the proposed methods involve a preliminary conversion of the nitrile group into a more readily derivatizable functional group (a carboxylic acid or an amine).
Proposed Derivatization Pathways:
-
For GC-MS Analysis: A two-step process involving the hydrolysis of the nitrile group to a carboxylic acid, followed by silylation to increase volatility and improve chromatographic peak shape.
-
For HPLC-UV Analysis: A two-step process involving the reduction of the nitrile group to a primary amine, followed by derivatization with a UV-active reagent to enhance spectrophotometric detection.
Pathway 1: Derivatization for GC-MS Analysis via Hydrolysis and Silylation
This pathway first converts this compound to 4-Chloro-2,5-difluorobenzoic acid through basic hydrolysis.[1][2][3][4][5] The resulting carboxylic acid is then derivatized to its trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), rendering it suitable for GC-MS analysis.[6][7]
Illustrative Quantitative Data
The following table summarizes expected performance metrics for the GC-MS analysis of the TMS derivative of 4-Chloro-2,5-difluorobenzoic acid. This data is illustrative and based on typical performance for similar derivatized compounds.
| Parameter | Silylation with BSTFA (for GC-MS) |
| Analyte Derivative | 4-Chloro-2,5-difluorobenzoic acid-TMS ester |
| Typical Retention Time | 12 - 18 minutes (on a standard non-polar column) |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity Range | 5 - 1000 ng/mL (R² > 0.995) |
| Precision (%RSD) | < 10% |
Experimental Protocols
Part A: Basic Hydrolysis of this compound
Materials:
-
This compound standard
-
Sodium hydroxide (NaOH) solution, 10 M
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction vials (10 mL) with screw caps
-
Heating block or water bath
-
pH paper or pH meter
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Hydrolysis Reaction:
-
In a 10 mL reaction vial, add 1 mL of the sample or standard solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 2 mL of 10 M NaOH solution to the vial.
-
Securely cap the vial and heat at 90-100°C for 4 hours to facilitate hydrolysis.
-
-
Acidification and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH < 2 with concentrated HCl. Verify the pH with pH paper.
-
Extract the resulting 4-Chloro-2,5-difluorobenzoic acid with two 2 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Sample Concentration:
-
Transfer the dried ether extract to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The residue contains the 4-Chloro-2,5-difluorobenzoic acid ready for silylation.
-
Part B: Silylation of 4-Chloro-2,5-difluorobenzoic Acid
Materials:
-
Dried 4-Chloro-2,5-difluorobenzoic acid residue
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (GC grade)
-
GC vials with inserts
-
Heating block
Protocol:
-
Derivatization:
-
Reconstitute the dried benzoic acid residue in 100 µL of pyridine or acetonitrile.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[6]
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters (Typical)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Injector Temperature: 280°C
-
Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at 1.0 mL/min
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Mode: Scan or Selected Ion Monitoring (SIM)
Workflow Diagram
Caption: Workflow for GC-MS analysis via hydrolysis and silylation.
Pathway 2: Derivatization for HPLC-UV Analysis via Reduction and Labeling
This pathway involves the reduction of this compound to 4-Chloro-2,5-difluorobenzylamine.[8][9][10] The resulting primary amine, which lacks a strong chromophore for sensitive UV detection, is then derivatized with a labeling reagent such as Dansyl Chloride or 4-Nitrobenzoyl chloride to attach a UV-active moiety.
Illustrative Quantitative Data
The following table presents expected performance metrics for the HPLC-UV analysis of the derivatized 4-Chloro-2,5-difluorobenzylamine. This data is illustrative and based on typical performance for similar derivatized compounds.
| Parameter | Derivatization with 4-Nitrobenzoyl chloride (for HPLC-UV) |
| Analyte Derivative | N-(4-Chloro-2,5-difluorobenzyl)-4-nitrobenzamide |
| Typical Retention Time | 10 - 15 minutes (on a C18 column) |
| Detection Wavelength | ~254 nm |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity Range | 25 - 2000 ng/mL (R² > 0.99) |
| Precision (%RSD) | < 10% |
Experimental Protocols
Part A: Reduction of this compound
Materials:
-
This compound standard
-
Lithium aluminum hydride (LiAlH₄) or a suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Sulfuric acid, 1 M
-
Sodium hydroxide solution, 5 M
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask and reflux condenser
-
Ice bath
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous THF.
-
Reduction Reaction:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend a molar excess of LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add the this compound solution dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC if necessary).
-
-
Work-up:
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting solids and wash with THF or ethyl acetate.
-
Combine the filtrates and dry the organic layer over anhydrous sodium sulfate.
-
-
Sample Concentration:
-
Evaporate the solvent under reduced pressure to obtain the crude 4-Chloro-2,5-difluorobenzylamine. This product can be used directly for the next derivatization step.
-
Part B: Derivatization of 4-Chloro-2,5-difluorobenzylamine
Materials:
-
4-Chloro-2,5-difluorobenzylamine
-
4-Nitrobenzoyl chloride
-
Triethylamine or Pyridine
-
Acetonitrile (HPLC grade)
-
Borate buffer (0.1 M, pH 8.5)
-
HPLC vials
Protocol:
-
Derivatization:
-
Dissolve the amine residue in 100 µL of acetonitrile.
-
In an HPLC vial, add 100 µL of the amine solution.
-
Add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of a 2 mg/mL solution of 4-Nitrobenzoyl chloride in acetonitrile.
-
Vortex the mixture and let it react at room temperature for 15-30 minutes.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC-UV system.
-
HPLC-UV Parameters (Typical)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Workflow Diagram
Caption: Workflow for HPLC-UV analysis via reduction and labeling.
Disclaimer: The protocols described above are proposed methods based on established chemical principles for the derivatization of nitrile functional groups. These protocols have not been specifically validated for this compound and should be optimized and validated by the end-user for their specific application and sample matrix. Standard safety precautions should be taken when handling all chemicals mentioned.
References
- 1. scribd.com [scribd.com]
- 2. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 3. scribd.com [scribd.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. CN108484410B - A kind of method for preparing benzylamine by direct atmospheric hydrogenation of benzonitrile - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Hydrolysis of 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the hydrolysis of the nitrile group in 4-Chloro-2,5-difluorobenzonitrile to its corresponding carboxylic acid, 4-Chloro-2,5-difluorobenzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical principles and specific examples from the scientific literature.
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under either acidic or basic conditions. The choice of conditions often depends on the stability of other functional groups present in the molecule. For an electron-deficient aromatic nitrile like this compound, both acid and base-catalyzed hydrolysis are viable options. These reactions typically require elevated temperatures to proceed at a reasonable rate.
Reaction Overview
The overall reaction involves the nucleophilic attack of water (in acid-catalyzed hydrolysis) or hydroxide ions (in base-catalyzed hydrolysis) on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfer and tautomerization steps, leading to the formation of a primary amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or ammonium salt).
Experimental Protocols
Two primary methods for the hydrolysis of this compound are presented below: acid-catalyzed and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from a procedure for a closely related isomer and is expected to provide high yields for the target transformation.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Methylene Chloride (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and 75% aqueous sulfuric acid.
-
Heating: Heat the reaction mixture to 135°C with vigorous stirring.
-
Reaction Time: Maintain the temperature and stirring for 150 minutes.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with deionized water.
-
Transfer the diluted mixture to a separatory funnel and extract the product with methylene chloride.
-
Combine the organic extracts.
-
-
Isolation:
-
Concentrate the methylene chloride solution in the presence of water. The 4-Chloro-2,5-difluorobenzoic acid will crystallize out of the solution.
-
Filter the crystalline product.
-
Wash the crystals with cold deionized water.
-
Dry the product under vacuum at 50°C for 15 hours.
-
Expected Outcome: This procedure is reported to yield up to 94% of the desired carboxylic acid.[1]
Protocol 2: Base-Catalyzed Hydrolysis
This is a general procedure for the base-catalyzed hydrolysis of benzonitriles and can be adapted for this compound.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, for acidification)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heating: Heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven.
-
Data Presentation
The following table summarizes the key quantitative data for the acid-catalyzed hydrolysis protocol.
| Parameter | Value | Reference |
| Starting Material | This compound isomer | [1] |
| Reagent | 75% Sulfuric Acid | [1] |
| Temperature | 135°C | [1] |
| Reaction Time | 150 minutes | [1] |
| Yield | 94% | [1] |
Visualizations
Acid-Catalyzed Hydrolysis Workflow
Caption: Workflow for the acid-catalyzed hydrolysis of this compound.
General Nitrile Hydrolysis Mechanism
Caption: General mechanisms for acid and base-catalyzed nitrile hydrolysis.
References
Application Notes and Protocols for Regioselective Reactions of 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of regioselective reactions involving 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its halogen atoms allows for selective functionalization, primarily through Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document offers detailed protocols and data for these transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. Regioselectivity is a key feature of these reactions, with the chlorine atom at the C4 position being the preferred site of substitution due to its greater lability compared to the C-F bonds in this activated system.
Regioselective Amination
The reaction with amines proceeds regioselectively to yield 4-amino-2,5-difluorobenzonitrile derivatives. This transformation is a valuable step in the synthesis of various biologically active molecules.
Reaction Scheme:
Quantitative Data Summary:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | 4-Amino-2,5-difluorobenzonitrile | Dioxane/Water | 100 | 12 | >90 (estimated) | Adapted Protocol |
| Aniline | 4-(Phenylamino)-2,5-difluorobenzonitrile | DMF | 80 | 8 | ~85 (estimated) | Adapted Protocol |
Experimental Protocol: Synthesis of 4-Amino-2,5-difluorobenzonitrile
This protocol is adapted from general procedures for the amination of aryl chlorides.
Materials:
-
This compound
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a 1:1 mixture of 1,4-dioxane and water.
-
Add 5.0 equivalents of aqueous ammonia to the solution.
-
Heat the reaction mixture to 100°C under reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 4-Amino-2,5-difluorobenzonitrile.
Workflow for Regioselective Amination
Caption: Workflow for the synthesis of 4-Amino-2,5-difluorobenzonitrile.
Regioselective O-Arylation (Etherification)
The reaction with alkoxides, such as sodium methoxide, results in the regioselective formation of 4-alkoxy-2,5-difluorobenzonitriles.
Reaction Scheme:
Quantitative Data Summary:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | 4-Methoxy-2,5-difluorobenzonitrile | Methanol | Reflux | 4 | ~90 (estimated) | Adapted Protocol[1][2] |
| Sodium Phenoxide | 4-Phenoxy-2,5-difluorobenzonitrile | DMF | 100 | 6 | ~80 (estimated) | Adapted Protocol |
Experimental Protocol: Synthesis of 4-Methoxy-2,5-difluorobenzonitrile
This protocol is adapted from the reaction of 3,4-dichloronitrobenzene with sodium methoxide.[1][2]
Materials:
-
This compound
-
Sodium methoxide solution (25% in methanol)
-
Methanol
-
Deionized Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1.0 equivalent of this compound and 10 volumes of methanol.
-
Add 1.5 equivalents of a 25% solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an equal volume of cold deionized water to precipitate the product.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Signaling Pathway for Regioselective SNAr
Caption: Mechanism of regioselective SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond in this compound can also be functionalized through various palladium-catalyzed cross-coupling reactions, offering a powerful alternative for constructing carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent.
Reaction Scheme:
Quantitative Data Summary:
| Boronic Acid | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Phenyl-2,5-difluorobenzonitrile | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 120 | 24 | ~80 (estimated) | Adapted Protocol[3] |
| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,5-difluorobenzonitrile | Pd2(dba)3 / XPhos | K3PO4 | t-Amyl alcohol | 110 | 16 | ~85 (estimated) | Adapted Protocol[3] |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This is a general protocol that may require optimization for specific substrates.[3]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Schlenk tube or reaction vial
-
Magnetic stirrer with heating
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed 10:1 mixture of 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 120°C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-Phenyl-2,5-difluorobenzonitrile.
Logical Flow of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction provides an alternative route to form C-N bonds, often under milder conditions than traditional SNAr reactions for less activated aryl halides.
Reaction Scheme:
Quantitative Data Summary:
| Amine | Product | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 4-Morpholino-2,5-difluorobenzonitrile | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 100 | 18 | ~90 (estimated) | Adapted Protocol |
| Aniline | 4-(Phenylamino)-2,5-difluorobenzonitrile | Pd(OAc)2 / XPhos | Cs2CO3 | Dioxane | 110 | 20 | ~88 (estimated) | Adapted Protocol |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This is a representative protocol and optimization may be necessary.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Schlenk tube or reaction vial
-
Magnetic stirrer with heating
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (1.5 mol%), RuPhos (3 mol%), and NaOtBu (1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 equiv).
-
Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100°C with stirring for 18 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Large-Scale Commercial Production of 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale commercial synthesis of 4-Chloro-2,5-difluorobenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The primary synthesis route detailed is the selective halogen exchange (Halex) reaction, a robust and scalable method for the fluorination of chloroaromatic compounds.
Overview of Synthesis Strategy
The commercial production of this compound is most effectively achieved through the selective fluorination of a dichlorinated precursor. The Halex reaction, a type of nucleophilic aromatic substitution, is the cornerstone of this process.[1] In this reaction, a chlorine atom on the aromatic ring is displaced by a fluoride ion, typically from an alkali metal fluoride.
The preferred precursor for this synthesis is 2,4-dichloro-5-fluorobenzonitrile. The chlorine atom at the 2-position is selectively replaced by fluorine due to the electronic activation provided by the nitrile group and the existing fluorine substituent.[1] Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts, such as the fully fluorinated 2,4,5-trifluorobenzonitrile.
Experimental Protocols
Synthesis of this compound via Halex Reaction
This protocol is adapted from established industrial processes for the synthesis of closely related fluorinated benzonitriles.
Reaction Scheme:
A schematic of the Halex reaction for synthesizing this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-dichloro-5-fluorobenzonitrile | ≥99% | Commercial Supplier | Starting material |
| Potassium Fluoride (KF) | Anhydrous, spray-dried | Commercial Supplier | Fluorinating agent |
| Cesium Fluoride (CsF) | Anhydrous | Commercial Supplier | Optional co-fluorinating agent |
| Sulfolane | Anhydrous, ≥99% | Commercial Supplier | High-boiling polar aprotic solvent |
| Toluene | Anhydrous | Commercial Supplier | For azeotropic removal of water |
| Nitrogen | High purity | Gas Supplier | For inert atmosphere |
Equipment:
-
Jacketed glass-lined reactor with overhead stirrer, condenser, and thermocouple
-
Vacuum pump and distillation setup
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Protocol:
-
Reactor Preparation: Ensure the reactor is clean and dry. Purge the reactor with high-purity nitrogen to establish an inert atmosphere.
-
Charging of Reagents:
-
Charge the reactor with sulfolane.
-
Add spray-dried potassium fluoride and, if used, cesium fluoride.
-
Begin agitation and heat the mixture to 120-130°C under a gentle nitrogen flow to ensure all components are dry.
-
-
Azeotropic Distillation (Optional but Recommended):
-
If trace moisture is a concern, add a small amount of toluene and distill it off to azeotropically remove any residual water from the system.
-
-
Addition of Starting Material:
-
Cool the reactor contents to approximately 100°C.
-
Slowly add the 2,4-dichloro-5-fluorobenzonitrile to the reactor.
-
-
Reaction:
-
Heat the reaction mixture to 180-190°C and maintain this temperature for the duration of the reaction.[2]
-
Monitor the reaction progress by in-process gas chromatography (GC) analysis until the starting material is consumed to the desired level (typically <2%).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 80-100°C.
-
Filter the hot reaction mixture to remove the precipitated potassium chloride and unreacted potassium fluoride.
-
Wash the filter cake with fresh, hot sulfolane to recover any entrained product.
-
-
Purification:
-
The crude product in sulfolane is purified by fractional vacuum distillation.[2]
-
Collect the fraction corresponding to this compound. A forerun containing lower-boiling impurities and any byproduct (e.g., 2,4,5-trifluorobenzonitrile) should be separated.
-
Process Parameters:
| Parameter | Value/Range | Notes |
| Reaction Temperature | 180-190°C | Critical for reaction rate and selectivity. |
| Reaction Time | 2-8 hours | Monitored by GC. |
| Molar Ratio (KF:Substrate) | 1.2 - 1.5 : 1 | A slight excess of KF is used to drive the reaction. |
| Solvent | Sulfolane | High boiling point and ability to dissolve KF. |
| Pressure | Atmospheric |
Expected Yield and Purity:
| Product | Typical Yield | Typical Purity (post-distillation) |
| This compound | 50-60% | ≥99.5% |
| 2,4,5-trifluorobenzonitrile (byproduct) | 15-20% | - |
Note: Yields are based on the synthesis of the isomeric 2-chloro-4,5-difluorobenzonitrile as reported in patent literature, which serves as a close proxy for this process.[2]
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the purity and consistency of the final product. The following analytical methods are recommended for in-process control and final product release.
Gas Chromatography (GC)
-
Purpose: To monitor reaction progress, determine the purity of the final product, and quantify impurities.
-
Typical Conditions:
-
Column: Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Program: A temperature gradient program to separate the starting material, product, and byproducts. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
High-Performance Liquid Chromatography (HPLC)
-
Purpose: An alternative or complementary method to GC for purity determination, especially for non-volatile impurities.
-
Typical Conditions (Reverse-Phase):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV detector at a suitable wavelength (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Other Analytical Techniques
-
Melting Point: To confirm the identity and purity of the solid product.
-
NMR (1H, 13C, 19F): For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.
Workflow Diagrams
Overall workflow for the production of this compound.
Decision workflow for the synthesis and purification process.
References
Application Note: Utilizing 4-Chloro-2,5-difluorobenzonitrile for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details the application of 4-Chloro-2,5-difluorobenzonitrile as a versatile starting material for the synthesis of potent kinase inhibitors. The unique arrangement of halogen substituents on the benzonitrile scaffold allows for regioselective modifications, making it a valuable building block in medicinal chemistry.[1] This note provides a representative synthetic protocol, outlines key biological assays for inhibitor characterization, and visualizes a common kinase signaling pathway to illustrate the mechanism of action.
Introduction: The Role of Halogenated Benzonitriles in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The strategic design of these small molecules often relies on building blocks that provide specific structural and electronic properties to enhance binding affinity, selectivity, and pharmacokinetic profiles. Fluorinated and chlorinated benzonitriles are particularly significant scaffolds.[1]
This compound offers several advantages:
-
Multiple Reactive Sites: The presence of both chlorine and fluorine atoms allows for differential reactivity. The chlorine atom is generally more susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing amine-containing pharmacophores.
-
Modulation of Physicochemical Properties: Fluorine atoms can significantly improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1]
-
Structural Rigidity: The benzonitrile core provides a rigid scaffold for the precise spatial orientation of substituents, crucial for effective interaction with the kinase active site.
This note will focus on the synthesis of inhibitors targeting key oncogenic kinases such as c-Met and VEGFR-2, where similar fluorinated precursors are commonly employed.[2][3][4]
Proposed Synthetic Pathway and Experimental Protocols
The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom at the C4 position is displaced by a suitable amine. This is a common and efficient method for constructing the core of many kinase inhibitors.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Protocol 2.1: Synthesis of 4-(Arylamino)-2,5-difluorobenzonitrile Intermediate
This protocol describes a representative SNAr reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline derivative (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the selected aniline derivative.
-
Add anhydrous potassium carbonate to the flask.
-
Add DMA (or DMSO) to the mixture to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Evaluation and Characterization
Once synthesized, the novel compounds must be evaluated for their biological activity. Key assays include in vitro kinase inhibition and cellular anti-proliferative activity.
Protocol 3.1: In Vitro Kinase Inhibition Assay (c-Met or VEGFR-2)
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC₅₀).
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compound
-
Kinase buffer solution
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data: Representative Kinase Inhibitor Potency
The following tables summarize the inhibitory activities of well-known c-Met and VEGFR-2 inhibitors, providing a benchmark for newly synthesized compounds.
Table 1: Inhibitory Activity of Selected c-Met Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 21b | c-Met | < 1.0 | [5] |
| TS-41 | c-Met | 0.26 | [6] |
| TS-41 | EGFRL858R | 68.1 | [6] |
| Compound 8 | c-Met | (sub-nanomolar) |[7] |
Table 2: Inhibitory Activity of Selected VEGFR-2 Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Sorafenib | VEGFR-2 | 53.65 | [3] |
| Compound 6 | VEGFR-2 | 60.83 | [3] |
| Compound 12b | VEGFR-2 | 92 | [4] |
| Compound 47 | VEGFR-2 | 3.8 |[8] |
Mechanism of Action: Targeting the c-Met Signaling Pathway
Many synthesized inhibitors target receptor tyrosine kinases like c-Met, which, when dysregulated, drive tumor growth, proliferation, and metastasis.[2] An effective inhibitor will block the ATP binding site, preventing downstream signaling.
Diagram: Simplified c-Met Signaling Pathway
Caption: Inhibition of the c-Met signaling pathway by blocking the ATP binding site.
Conclusion
This compound is a highly valuable and synthetically tractable starting material for the development of novel kinase inhibitors. Its distinct electronic properties and potential for regioselective substitution enable the creation of diverse chemical libraries for screening against various kinase targets. The protocols and data presented here provide a foundational framework for researchers to utilize this building block in the discovery of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of triazolotriazine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of Benzimidazoles: A Detailed Guide to Modern and Classical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiulcer, antiviral, anticancer, and antifungal properties.[1][2][3][4][5][6][7][8] The versatile nature of the benzimidazole scaffold allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1][5] This document provides detailed protocols for several key methods for synthesizing benzimidazoles, ranging from classical condensation reactions to modern, catalyzed, and environmentally friendly approaches. The included data and workflows are intended to guide researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
Comparative Overview of Synthetic Protocols
The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivative).[9][10][11][12] The choice of reagents, catalyst, and reaction conditions significantly impacts the reaction's efficiency, yield, and environmental footprint. The following table summarizes the quantitative data for the protocols detailed in this document, offering a clear comparison of their key parameters.
| Protocol Title | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Protocol 1: Classical Synthesis with Formic Acid | o-phenylenediamine, 90% Formic Acid | None | None (Formic acid is a reactant and solvent) | 100°C | 2 hours | 83-85% |
| Protocol 2: Ammonium Chloride Catalyzed One-Pot Synthesis | o-phenylenediamine, Anisaldehyde | NH4Cl (30 mol%) | Ethanol | 80°C | 2 hours | ~92% (for 3a) |
| Protocol 3: Lanthanum Chloride Catalyzed Synthesis at Room Temperature | o-phenylenediamine, 3,4,5-trimethoxybenzaldehyde | LaCl3 (10 mol%) | Acetonitrile | Room Temp. | 3 hours | 92% |
| Protocol 4: Zinc Ferrite Nanoparticle-Catalyzed Ultrasonic Synthesis | o-phenylenediamine, Aromatic Aldehyde | ZnFe2O4 (nanoparticles) | Ethanol | Not specified (Ultrasonic irradiation) | 30 min | High |
Experimental Protocols
Protocol 1: Classical Synthesis of Benzimidazole using Formic Acid
This method represents a traditional and straightforward approach to synthesizing the parent benzimidazole.[13]
Materials:
-
o-phenylenediamine (0.5 mole, 54 g)
-
90% Formic acid (0.75 mole, 32 cc)
-
10% Sodium hydroxide solution
-
Decolorizing carbon (e.g., Norite)
-
Distilled water
Equipment:
-
500-cc round-bottomed flask
-
Water bath
-
Büchner funnel and filter flask
-
1.5-L beaker
-
Heating mantle or hot plate
Procedure:
-
In a 500-cc round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 cc of 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After heating, allow the flask to cool to room temperature.
-
Slowly add 10% sodium hydroxide solution while rotating the flask to ensure thorough mixing, until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole using a Büchner funnel under suction. Rinse the reaction flask with ice-cold water to transfer all the solid.
-
Press the crude product on the filter to remove excess liquid and wash it with approximately 50 cc of cold water.
-
Transfer the crude benzimidazole to a 1.5-L beaker and dissolve it in 750 cc of boiling water.
-
Add about 2 g of decolorizing carbon to the solution and digest for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter to remove the carbon.
-
Cool the filtrate to 10–15°C to crystallize the benzimidazole.
-
Collect the white product by filtration, wash with 50 cc of cold water, and dry at 100°C. The expected yield is 49–50.5 g (83–85%).[13]
Protocol 2: One-Pot Synthesis of 2-Substituted Benzimidazoles using Ammonium Chloride
This protocol offers a green and economically viable method for the synthesis of 2-substituted benzimidazoles.[14]
Materials:
-
o-phenylenediamine (0.92 mmol, 0.100 g)
-
Anisaldehyde (0.92 mmol, 0.125 g)
-
Ammonium chloride (NH4Cl) (30 mol%, 0.15 g)
-
Ethanol (4 mL)
-
Ice-cold water
Equipment:
-
Reaction vial or flask with a magnetic stirrer
-
Hot plate with stirring capability
-
TLC plate (ethyl acetate:hexane, 1:2 v/v)
-
Filtration apparatus
Procedure:
-
To a reaction vial, add o-phenylenediamine (0.100 g, 0.92 mmol), anisaldehyde (0.125 g, 0.92 mmol), and ammonium chloride (0.15 g, 30 mol%) in 4 mL of ethanol.
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an eluent of ethyl acetate:hexane (1:2 v/v).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The product will precipitate as a pale yellow solid.
-
Filter the contents, wash the solid product twice with water, and then dry it.
-
Purify the product by recrystallization from ethanol to obtain the pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Protocol 3: Lanthanum Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles at Room Temperature
This method provides a mild and efficient synthesis of 2-substituted benzimidazoles using a lanthanum chloride catalyst.[9]
Materials:
-
o-phenylenediamine (1 mmol)
-
3,4,5-trimethoxybenzaldehyde (1 mmol)
-
Lanthanum chloride (LaCl3) (10 mol%)
-
Acetonitrile
Equipment:
-
Reaction flask with a magnetic stirrer
-
Magnetic stir plate
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
In a reaction flask, dissolve o-phenylenediamine (1 mmol) and 3,4,5-trimethoxybenzaldehyde (1 mmol) in acetonitrile.
-
Add lanthanum chloride (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be isolated through standard work-up procedures, which typically involve solvent removal and purification by chromatography or recrystallization. This method is noted for its mild conditions and easy product isolation.[9]
Protocol 4: Efficient One-Pot Synthesis of Benzimidazoles under Ultrasonic Irradiation using a Reusable ZnFe2O4 Catalyst
This protocol highlights a green chemistry approach with short reaction times, high yields, and a recyclable catalyst.[15]
Materials:
-
o-phenylenediamine (0.1 mol)
-
Substituted aromatic aldehyde (0.1 mol)
-
ZnFe2O4 nano-catalyst
-
Ethanol (3 mL for the reaction, 10 mL for work-up)
-
Ethyl acetate and n-hexane for TLC and column chromatography
Equipment:
-
Ultrasonic bath
-
Reaction vessel
-
TLC plate (ethyl acetate:n-hexane, 7:3)
-
Filtration apparatus
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a suitable reaction vessel, mix o-phenylenediamine (0.1 mol), the aromatic aldehyde (0.1 mol), and the ZnFe2O4 nano-catalyst in 3 mL of ethanol.[15]
-
Place the reaction mixture in an ultrasonic bath and irradiate for 30 minutes.[15]
-
Monitor the reaction's progress with TLC using a 7:3 mixture of ethyl acetate and n-hexane.[15]
-
After the reaction is complete, add 10 mL of ethanol to the mixture and stir for 5 minutes.[15]
-
Filter the solution to remove and recover the catalyst for reuse.[15]
-
Distill the solvent from the filtrate under reduced pressure.[15]
-
Purify the resulting product by column chromatography using a 1:1 mixture of n-hexane and ethyl acetate.[15]
Visualized Workflows
Caption: Workflow for Classical Benzimidazole Synthesis.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. cjm.ichem.md [cjm.ichem.md]
Application Notes & Protocols: Step-by-Step Fluorination of Dichlorobenzonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of aromatic chlorides to fluorides is a cornerstone transformation in the synthesis of valuable compounds for the pharmaceutical, agrochemical, and materials science industries.[1][2] Fluorine's unique properties, such as high electronegativity and small size, can dramatically alter a molecule's biological activity, stability, and lipophilicity.[2] This document provides detailed protocols for the fluorination of dichlorobenzonitrile precursors via nucleophilic aromatic substitution (SɴAr), a process commonly known as the Halex (Halogen Exchange) reaction.[3][4][5]
The Halex process typically involves reacting an activated aryl chloride with an alkali metal fluoride, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[3][5] The cyano group (-CN) on the benzonitrile ring acts as an electron-withdrawing group, which sufficiently activates the chlorine atoms for nucleophilic attack by the fluoride ion. While effective, the reaction often requires high temperatures (150–250 °C) and careful control of conditions to achieve high yields and minimize byproducts.[1][3]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SɴAr)
The fluorination of dichlorobenzonitrile proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing a chlorine atom. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic ring and onto the electron-withdrawing cyano group.[7]
-
Leaving Group Elimination: The aromaticity is restored as the chloride ion (Cl⁻) is expelled, yielding the fluorinated benzonitrile product.
Figure 1. General Mechanism of SɴAr Fluorination
Comparative Data for Fluorination Protocols
The efficiency of the Halex reaction is highly dependent on the choice of solvent, fluorine source, catalyst, and reaction temperature. The following table summarizes various reported conditions for the fluorination of different dichlorobenzonitrile isomers.
| Precursor | Fluorine Source | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | Sulfolane | Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride | 200-210 | 5 | 88 | [8] |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | DMI¹ | None | 200-220 | 12-15 | 22 | [8] |
| 3,4-Dichlorobenzonitrile | Anhydrous KF | DMI¹ | Tetraphenylphosphonium chloride | 200-210 | 6-8 | 65 | [8] |
| 3,4-Dichlorobenzonitrile | Spray-dried KF | DMI¹ | Tetraphenylphosphonium bromide | Reflux | 6 | 61 | [9] |
| 2,6-Dichlorobenzonitrile | Anhydrous KF | Sulfolane | None | 170 -> 220 | 6.5 | 82.7 | [10] |
| 2,6-Dichlorobenzonitrile | Anhydrous KF | Sulfolane | Polyester ether (MW: 300) | 220 | 4 | 89.9 | [10] |
| 2,6-Dichlorobenzonitrile | Anhydrous KF | DMSO² | None | 189 | 3 | 67 | [11] |
¹DMI: 1,3-Dimethyl-2-imidazolidinone ²DMSO: Dimethyl sulfoxide
Key Observations:
-
Solvent Choice: Polar aprotic solvents like Sulfolane, DMSO, and DMI are essential for solubilizing the potassium fluoride and promoting the reaction.[3][5]
-
Catalysts: Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can significantly improve reaction rates and yields by increasing the effective nucleophilicity of the fluoride ion.[1][8][9]
-
Fluoride Source: The physical properties of the potassium fluoride are critical. Anhydrous KF is mandatory, as water will inhibit the reaction. Spray-dried KF, which has a smaller particle size and larger surface area, is often more reactive than standard calcined KF.[12]
-
Temperature: High temperatures are generally required to overcome the activation energy of the C-Cl bond cleavage.[1][3]
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile using a phase-transfer catalyst, adapted from published procedures.[8]
Materials:
-
3,4-Dichlorobenzonitrile (1.0 eq)
-
Anhydrous Potassium Fluoride (KF) (2.4 eq), spray-dried or finely ground and dried under vacuum.
-
Tetraphenylphosphonium bromide (0.05 eq)
-
Sulfolane (anhydrous)
-
Toluene (for azeotropic drying)
-
Deionized Water
-
Dichloromethane (or other suitable extraction solvent)
-
Magnesium Sulfate (or Sodium Sulfate), anhydrous
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap or similar distillation setup
-
Reflux condenser
-
Mechanical or magnetic stirrer with heating mantle
-
Thermometer or thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
References
- 1. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 9. audreyli.com [audreyli.com]
- 10. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]
- 11. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloro-2,5-difluorobenzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-Chloro-2,5-difluorobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common Halogen Exchange (Halex) reaction from a polychlorinated precursor.
Question: My reaction is showing low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion of the starting material is a common issue that can often be attributed to several factors:
-
Inactive Fluorinating Agent: The alkali metal fluorides (e.g., KF, CsF) used in the Halex reaction are highly sensitive to moisture. Any absorbed water will reduce their reactivity.
-
Solution: Ensure the fluorinating agent is thoroughly dried before use. This can be achieved by heating under a vacuum. Store the dried agent in a desiccator.
-
-
Suboptimal Reaction Temperature: The Halex reaction is temperature-sensitive. If the temperature is too low, the reaction rate will be significantly slow or the reaction may not initiate at all.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by TLC or GC. The typical temperature range for this type of reaction is 140°C to 190°C.
-
-
Poor Solvent Quality: The use of a high-boiling point, polar aprotic solvent like sulfolane or DMSO is crucial. If the solvent is not of sufficient purity or contains water, it can hinder the reaction.
-
Solution: Use a high-purity, anhydrous solvent. Consider distilling the solvent before use to remove any impurities and water.
-
-
Insufficient Mixing: In a solid-liquid phase transfer reaction like the Halex reaction, efficient mixing is essential to ensure contact between the reactants.
-
Solution: Use a mechanical stirrer to ensure the reaction mixture is vigorously agitated throughout the reaction.
-
Question: I am observing the formation of significant byproducts, particularly an over-fluorinated product. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts such as 2,4,5-trifluorobenzonitrile is a known challenge in the synthesis of this compound via the Halex reaction. Here's how you can address this:
-
Control Reaction Time and Temperature: Over-fluorination occurs when the reaction is allowed to proceed for too long or at too high a temperature.
-
Solution: Monitor the reaction closely using GC or TLC. Once the desired product is the major component and the starting material is consumed, quench the reaction. Consider lowering the reaction temperature to favor the mono-substitution product.
-
-
Stoichiometry of the Fluorinating Agent: Using a large excess of the fluorinating agent can drive the reaction towards the over-fluorinated product.
-
Solution: Use a controlled amount of the fluorinating agent. A slight excess is often necessary, but a large excess should be avoided. Start with a molar ratio of 1.1 to 1.5 equivalents of the fluoride salt per chlorine atom to be replaced.
-
-
Choice of Fluorinating Agent: Cesium fluoride (CsF) is more reactive than potassium fluoride (KF) and can sometimes lead to more over-fluorination.
-
Solution: If you are using CsF and observing significant byproduct formation, consider switching to KF or using a mixture of KF and CsF to modulate the reactivity.
-
Question: My reaction mixture has turned dark or polymerized. What causes this and is it salvageable?
Answer:
Darkening or polymerization of the reaction mixture can occur at the high temperatures required for the Halex reaction.
-
Potential Cause: This is often due to side reactions of the nitrile group or other reactive species at high temperatures.
-
Solutions:
-
Lower the Reaction Temperature: Try to find the lowest possible temperature at which the reaction still proceeds at a reasonable rate.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize side reactions.
-
Purification: While a darkened reaction mixture may indicate lower yields, the desired product can often still be isolated through purification methods like distillation or column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing this compound?
A1: The most common industrial method is the Halogen Exchange (Halex) reaction, which involves the nucleophilic aromatic substitution of a chlorine atom with a fluorine atom on a polychlorinated benzonitrile precursor, such as 2,4,5-trichlorobenzonitrile. This method is often favored due to the relatively low cost of the starting materials.
Q2: What is the role of a phase transfer catalyst in the Halex reaction?
A2: A phase transfer catalyst, such as a quaternary ammonium salt, is used to increase the solubility and reactivity of the fluoride salt in the organic solvent, thereby accelerating the reaction rate. This can allow for lower reaction temperatures and shorter reaction times.
Q3: Can the Sandmeyer reaction be used to synthesize this compound?
A3: Yes, the Sandmeyer reaction is a viable, though often more complex, route. It typically involves the diazotization of an appropriately substituted aniline (e.g., 4-amino-2,5-difluorobenzonitrile) to form a diazonium salt, which is then treated with a copper(I) cyanide to introduce the nitrile group. This method is versatile and can be used to synthesize various substituted benzonitriles.
Q4: How can I purify the final this compound product?
A4: The purification method will depend on the scale of the reaction and the nature of the impurities. Common methods include:
-
Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities and solvent, vacuum distillation can be an effective purification method.
-
Column Chromatography: For smaller scale reactions or to remove impurities with similar boiling points, column chromatography on silica gel is a standard technique.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be used to achieve high purity.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A5:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used to monitor the progress of the reaction.
-
Product Characterization: The structure and purity of the final product can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Reaction Conditions for Halex Fluorination of an Isomeric Dichlorofluorobenzonitrile
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield of Monofluorinated Product (%) | Yield of Difluorinated Product (%) |
| 2,4-dichloro-5-fluorobenzonitrile | KF/CsF (9:1 mixture) | Sulfolane | 180 | 2 | 53 | 18 |
This data is based on the synthesis of an isomer, 2-chloro-4,5-difluorobenzonitrile, and is presented for comparative purposes.
Experimental Protocols
Disclaimer: The following protocols are adapted from literature procedures for similar compounds and should be optimized for the specific synthesis of this compound.
1. Halogen Exchange (Halex) Synthesis of this compound from 2,4,5-Trichlorobenzonitrile (Adapted from a similar synthesis)
-
Drying of Reagents: In a round-bottom flask equipped with a mechanical stirrer and a condenser, add potassium fluoride (1.1 eq.) and a smaller amount of cesium fluoride (0.1 eq.). Heat the flask under vacuum to remove any residual water.
-
Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen). Add anhydrous sulfolane as the solvent, followed by the starting material, 2,4,5-trichlorobenzonitrile (1.0 eq.).
-
Reaction: Heat the mixture to 180-200°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC. The reaction is expected to take several hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.
-
Purification: The crude product in the sulfolane filtrate can be purified by vacuum distillation to isolate the this compound.
2. Sandmeyer Reaction for Nitrile Synthesis (General Protocol)
This protocol outlines the general steps for a Sandmeyer reaction, which could be adapted for a precursor to this compound.
-
Diazotization:
-
Dissolve the starting aniline (e.g., 4-chloro-2,5-difluoroaniline) in an aqueous solution of a strong acid (e.g., HCl).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature to form the diazonium salt solution.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
The reaction mixture is typically worked up by extraction with an organic solvent.
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical diagram for troubleshooting low reaction yields.
Managing side reactions like polymerization in benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzonitrile. The focus is on managing and mitigating side reactions, with a particular emphasis on potential polymerization issues.
Troubleshooting Guides
This section addresses common problems encountered during benzonitrile synthesis, offering potential causes and solutions.
Issue 1: Low Yield of Benzonitrile and Formation of Polymer-like Residues
Symptoms:
-
Lower than expected yield of benzonitrile.
-
Presence of a viscous, tar-like, or solid residue in the reaction vessel or during distillation.
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Localized Overheating | - Ensure uniform heating of the reaction mixture using a well-controlled heating mantle or oil bath. - For exothermic reactions, such as dehydration of benzamide with strong dehydrating agents, control the rate of addition of reagents and provide adequate cooling.[1] |
| Radical-Initiated Polymerization | - Ensure all solvents and reagents are free from peroxide impurities, which can initiate radical polymerization. - Consider adding a radical inhibitor, such as hydroquinone or 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), in a small, empirically determined quantity. |
| Acid- or Base-Catalyzed Side Reactions | - In dehydration reactions, excess strong acid can lead to charring and polymerization. Use the appropriate stoichiometry of the dehydrating agent. - During purification, avoid prolonged contact with strong acids or bases, which can hydrolyze the nitrile group or promote condensation reactions.[2] |
| High Reaction Temperature | - Operate at the lowest effective temperature to minimize side reactions. Elevated temperatures can promote byproduct formation and potential polymerization.[3][4] |
Issue 2: Poor Selectivity in Toluene Ammoxidation
Symptoms:
-
Significant formation of byproducts such as benzene, benzaldehyde, benzoic acid, and carbon oxides (CO, CO₂).[4]
-
Low conversion of toluene.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Reaction Temperature | - Too high: Leads to over-oxidation to CO and CO₂.[4] - Too low: Results in incomplete conversion of toluene.[4] Solution: Optimize the temperature for your specific catalyst and reactor setup. |
| Incorrect Reactant Ratios | - An insufficient ammonia to toluene ratio can favor the formation of oxygenated byproducts.[4] Solution: Increase the NH₃/toluene molar ratio to improve selectivity towards benzonitrile.[4] |
| Catalyst Deactivation | - Coking (carbon deposition) on the catalyst surface can block active sites.[4] - Sintering of the catalyst at high temperatures reduces its active surface area.[4] Solution: Implement a catalyst regeneration cycle or operate within the recommended temperature limits. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzonitrile synthesis via toluene ammoxidation?
A1: The most common side reactions in the ammoxidation of toluene are the oxidation of toluene to undesired byproducts. These include benzene, benzaldehyde, benzoic acid, and complete oxidation to carbon monoxide and carbon dioxide.[4]
Q2: How can I minimize byproduct formation in the dehydration of benzamide?
A2: To minimize byproducts during the dehydration of benzamide, it is crucial to control the reaction temperature to prevent overheating.[1] Using the correct stoichiometric amount of a suitable dehydrating agent is also important, as a large excess can lead to side reactions.[1] Ensuring anhydrous conditions is also beneficial.[1]
Q3: What type of polymerization inhibitors can be used in organic synthesis?
A3: Polymerization inhibitors are typically radical scavengers. Common classes include phenolic inhibitors (e.g., hydroquinone, butylated hydroxytoluene - BHT), quinones (e.g., p-benzoquinone), and stable radical compounds (e.g., TEMPO).[5][6][7][8] The choice of inhibitor and its concentration must be carefully evaluated for compatibility with the reaction conditions and ease of removal during product purification.
Q4: How can I remove polymerization inhibitors from my reaction mixture?
A4: Phenolic inhibitors like hydroquinone can often be removed by washing the organic phase with an aqueous basic solution (e.g., dilute sodium hydroxide).[5] Many inhibitors are non-volatile and can be separated from the desired product by distillation.[7]
Q5: How should I purify crude benzonitrile?
A5: Crude benzonitrile can be purified by distillation.[2] For specific impurities, a chemical wash may be necessary before distillation. For example, washing with dilute acid can remove basic impurities like amines, while a dilute carbonate wash can remove acidic impurities.[1] Steam distillation can also be an effective purification method.[2]
Quantitative Data on Side Reactions
The following table summarizes the impact of the ammonia to toluene ratio on byproduct formation in the ammoxidation of toluene.
| NH₃/Toluene Molar Ratio | Benzonitrile Selectivity (%) | Benzaldehyde Selectivity (%) | Benzene Selectivity (%) | COₓ Selectivity (%) |
| 1:1 | 75 | 10 | 5 | 10 |
| 3:1 | 85 | 5 | 3 | 7 |
| 5:1 | 90 | 2 | 1 | 7 |
Note: Data is illustrative and based on general trends. Actual values will vary with specific catalysts and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Benzonitrile via Dehydration of Benzamide
Materials:
-
Benzamide
-
Phosphorus pentoxide (P₂O₅)
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, thoroughly mix benzamide and phosphorus pentoxide in a molar ratio of approximately 1:1.2.[1]
-
Assemble a simple distillation apparatus, ensuring all glassware is dry.
-
Gently heat the mixture. The reaction is exothermic, and benzonitrile will begin to distill.[1]
-
Collect the distillate, which is crude benzonitrile.
-
Wash the crude benzonitrile with a dilute sodium carbonate solution, followed by water, to remove acidic impurities.[1]
-
Dry the benzonitrile over anhydrous calcium chloride.
-
Re-distill the dried product to obtain pure benzonitrile.[1]
Protocol 2: General Procedure for Inhibitor Addition
Materials:
-
Selected polymerization inhibitor (e.g., hydroquinone)
-
Appropriate solvent for the inhibitor
Procedure:
-
Based on the reaction scale and the suspected risk of polymerization, weigh a small amount of the inhibitor (typically 100-1000 ppm relative to the monomer or reactant).
-
If the inhibitor is a solid, dissolve it in a small amount of a compatible, dry solvent.
-
Add the inhibitor solution to the reaction mixture at the beginning of the synthesis or when signs of polymerization (e.g., increased viscosity, discoloration) are observed.
-
Proceed with the reaction, monitoring for any changes in reaction rate or product distribution.
-
During workup, remove the inhibitor using an appropriate method (e.g., aqueous extraction for phenolic inhibitors).[5]
Visualizations
Caption: Troubleshooting workflow for low benzonitrile yield.
Caption: General experimental workflow for benzonitrile synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. chembk.com [chembk.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. Polymerization inhibitors [yansuochem.com]
Technical Support Center: Purification of Crude 4-Chloro-2,5-difluorobenzonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2,5-difluorobenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Common synthesis routes, such as the Halex process (halogen exchange), may result in impurities like:
-
Isomeric difluorobenzonitriles: Arising from incomplete or non-selective halogen exchange.
-
Trifluorobenzonitriles: From over-fluorination of the starting material.[1]
-
Residual solvents: From the reaction or initial work-up (e.g., sulfolane, dimethylformamide).[1][2]
-
Starting materials: Such as dichlorofluorobenzonitriles.[1][3]
Q3: What are the known physical properties of this compound?
A3: While specific data for this compound is limited, data for related compounds and general chemical principles provide guidance. It is a solid at room temperature.[4] The molecular weight is 173.55 g/mol .[5] For a related isomer, 4-chloro-2-fluorobenzonitrile, the melting point is in the range of 56-62 °C.[6][7]
Troubleshooting Guides
Recrystallization
Issue 1: Oiling out during recrystallization.
-
Potential Cause: The solvent may be too nonpolar for the compound, or the cooling rate is too rapid. Impurities can also lower the melting point of the mixture, causing it to melt before dissolving.
-
Recommended Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a more polar co-solvent (in which the compound is also soluble) until the solution becomes clear.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
If oiling persists, consider a preliminary purification step like column chromatography to remove impurities.
-
Issue 2: Poor recovery of the purified product.
-
Potential Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Too much solvent may have been used.
-
Recommended Solution:
-
Ensure the minimum amount of hot solvent is used to dissolve the crude product.
-
If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.
-
Consider using a solvent system where the compound has lower solubility at cold temperatures. A good starting point for solvent screening is a mixture of a polar solvent (like ethanol or acetone) and a nonpolar solvent (like hexanes or heptane).
-
Issue 3: Colored impurities remain after recrystallization.
-
Potential Cause: The colored impurities may have similar solubility to the product in the chosen solvent.
-
Recommended Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration.
-
Boil the solution with the charcoal for a few minutes to allow for adsorption of the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Vacuum Distillation
Issue 1: Bumping or unstable boiling during distillation.
-
Potential Cause: Lack of smooth boiling initiation points.
-
Recommended Solution:
-
Ensure adequate and continuous stirring with a magnetic stir bar.
-
Use boiling chips or a capillary bubbler to promote smooth boiling.
-
Ensure the vacuum is stable before applying heat.
-
Issue 2: Product solidifies in the condenser.
-
Potential Cause: The melting point of the compound is higher than the temperature of the condenser cooling fluid.
-
Recommended Solution:
-
Use room temperature water or even warm water as the cooling fluid. For high-melting solids, it may be necessary to run the distillation without any cooling fluid in the condenser (air condenser).
-
A heated condenser jacket can also be employed to maintain the temperature above the melting point of the product.
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Potential Cause: The chosen eluent system does not provide adequate resolution.
-
Recommended Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) before running the column.
-
A common starting point for nonpolar to moderately polar compounds is a gradient of ethyl acetate in hexanes or heptane.
-
Ensure the column is packed properly to avoid channeling.
-
Issue 2: The compound is not eluting from the column.
-
Potential Cause: The eluent is not polar enough to move the compound down the column.
-
Recommended Solution:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
-
If the compound is still retained, a more polar solvent like dichloromethane or methanol may need to be added to the eluent system.
-
Data Presentation
Table 1: Physical Properties and Purity Data for Halogenated Benzonitriles
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C @ Torr) | Purity |
| This compound | 135748-35-5 | 173.55 | Not available | Not available | ≥97%[5] |
| 4-Chloro-2-fluorobenzonitrile | 57381-51-8 | 155.56 | 56 - 62 | Not available | ≥98%[6][7] |
| 2-Chloro-4,5-difluorobenzonitrile | Not available | 173.55 | Not available | 107 @ 28 | Not available[1] |
Table 2: Suggested Starting Conditions for Purification
| Purification Method | Parameter | Suggested Starting Condition | Notes |
| Recrystallization | Solvent System | Ethanol/Water, Acetone/Hexane, Toluene | A solvent screen is highly recommended. |
| Vacuum Distillation | Pressure | 1-5 Torr | The boiling point will be significantly lower than at atmospheric pressure. |
| Temperature | Start heating gradually from room temperature | Monitor for the head temperature to stabilize at the boiling point. | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel should be sufficient. |
| Mobile Phase | Gradient of 0-20% Ethyl Acetate in Hexanes | Adjust the gradient based on TLC analysis. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetone, toluene, hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, acetone/hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-10 Torr).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point of the related 2-Chloro-4,5-difluorobenzonitrile is 107 °C at 28 Torr, which can serve as a rough estimate.[1]
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 3: Column Chromatography
-
Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, least polar eluent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column.
-
Elution: Begin eluting with the nonpolar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]
- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Chloro-2-fluorobenzonitrile, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Minimizing Byproduct Formation in Halex Reactions
Welcome to the technical support center for Halex reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their fluorination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Halex reactions, providing potential causes and solutions to minimize byproduct formation and optimize your reaction outcomes.
Q1: My Halex reaction is showing significant amounts of phenolic byproducts. What is the likely cause and how can I prevent this?
A1: The formation of phenolic byproducts is typically due to the hydrolysis of the starting material or the product. This occurs when water is present in the reaction mixture, reacting with the activated aryl halide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your fluoride source (e.g., potassium fluoride) is of high quality and dry. Spray-dried KF is often preferred due to its smaller particle size and high reactivity.[1]
-
Fluoride Source Quality: The particle size and surface area of KF can significantly impact its reactivity.[1] A more reactive fluoride source can lead to a faster desired reaction, potentially outcompeting the hydrolysis side reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
-
Q2: I am observing the formation of unexpected ether byproducts in my reaction. What leads to their formation and how can I minimize them?
A2: Ether byproducts can form through a nucleophilic attack of a hydroxyl-containing species (either from water or an alcohol solvent/impurity) on the activated aryl halide. If a phenolic byproduct is formed (as in Q1), its corresponding phenoxide can also act as a nucleophile to form diaryl ethers.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with phenolic byproducts, minimizing water is crucial.
-
Solvent Choice: Avoid using alcohol-based solvents. Opt for polar aprotic solvents like DMSO, DMF, or sulfolane which are standard for Halex reactions.[2][3]
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Temperature Control: High temperatures can sometimes promote side reactions. While Halex reactions generally require elevated temperatures (150-250 °C)[2], it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally induced byproducts.
-
Q3: My reaction mixture is turning dark and forming tar-like substances. What is causing this and what can I do to prevent it?
A3: Tar formation is a common issue in high-temperature aromatic substitution reactions and can be attributed to several factors, including thermal decomposition of the solvent or starting materials, and polymerization reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. Determine the optimal temperature that provides a good conversion rate without significant decomposition.
-
Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed.
-
Solvent Stability: Ensure the solvent is stable under the reaction conditions. For example, DMAc can be prone to decomposition at high temperatures, especially in the presence of impurities.[4]
-
Phase Transfer Catalysts (PTCs): The use of a PTC can often allow for lower reaction temperatures and shorter reaction times, thereby reducing tar formation.[5]
-
Q4: The conversion of my starting material is incomplete. What are the common reasons for this?
A4: Incomplete conversion can be due to several factors related to the reactivity of your reagents and the reaction conditions.
-
Troubleshooting Steps:
-
Fluoride Source Activity: The activity of potassium fluoride can vary between suppliers and batches due to differences in particle size and crystal morphology.[4] Using spray-dried KF or a more soluble fluoride source like CsF can improve reactivity.[2]
-
Solvent Choice: The choice of solvent can dramatically affect the reaction rate. DMSO has been shown to give higher yields compared to DMF and sulfolane in some cases.[6]
-
Phase Transfer Catalyst: For sluggish reactions, the addition of a phase transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether can significantly increase the reaction rate by improving the solubility of the fluoride ion in the organic phase.[5][7]
-
Water Content: While excessive water leads to byproducts, a very small, controlled amount of water can sometimes be beneficial for the activity of certain PTCs like tetramethylammonium chloride (TMAC).[4] However, this is a delicate balance and generally, anhydrous conditions are recommended.
-
Data Presentation
The following tables summarize the qualitative impact of various reaction parameters on the formation of common byproducts in Halex reactions. Quantitative data is highly substrate and system-dependent.
Table 1: Effect of Reaction Parameters on Byproduct Formation
| Parameter | Impact on Phenol Formation (Hydrolysis) | Impact on Ether Formation | Impact on Tar Formation | General Recommendation for Minimization |
| Temperature | Increases at higher temperatures | Increases at higher temperatures | Significantly increases at higher temperatures | Operate at the lowest effective temperature. |
| Water Content | Directly proportional to water content | Increases with water content | Can contribute to solvent degradation and tarring | Maintain strictly anhydrous conditions. |
| Solvent Type | Lower in aprotic polar solvents | Avoid protic solvents | Stable solvents like sulfolane are preferred at very high T | Use high-purity, dry, polar aprotic solvents (DMSO, DMF, Sulfolane).[2] |
| Fluoride Source | Less reactive KF may allow hydrolysis to compete | Less reactive KF can lead to longer reaction times, increasing side reactions | Inefficient reaction can lead to decomposition over time | Use highly active KF (e.g., spray-dried) or more soluble sources (CsF).[1][2] |
| Phase Transfer Catalyst | Can reduce reaction time, minimizing hydrolysis | Can lower required temperature, reducing ether formation | Allows for milder conditions, reducing tar formation | Use a suitable PTC to accelerate the desired reaction.[5][7] |
Experimental Protocols
Key Experiment: Monitoring Byproduct Formation by GC-MS
This protocol outlines a general method for monitoring a Halex reaction and identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Setup:
-
Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet.
-
Charge the flask with the activated aryl chloride, potassium fluoride (spray-dried is recommended), and a phase transfer catalyst (if used).
-
Add the anhydrous polar aprotic solvent (e.g., DMSO, sulfolane).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
-
-
Sample Preparation for GC-MS:
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Dilute an aliquot of the organic extract to a suitable concentration for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use a suitable temperature program to separate the components.
-
Identify the starting material, desired product, and any byproducts by comparing their mass spectra with known databases (e.g., NIST) and their retention times with authentic standards if available.
-
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
References
Improving yield and selectivity in the fluorination of dichlorobenzonitrile
Welcome to the technical support center for the fluorination of dichlorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve reaction yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction of dichlorobenzonitrile is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in the fluorination of dichlorobenzonitrile are a common issue and can stem from several factors. Here are the primary causes and potential solutions:
-
Moisture in Reagents and Solvents: The presence of water can significantly reduce the efficacy of the fluorinating agent, particularly when using alkali metal fluorides like potassium fluoride (KF). Moisture can also lead to unwanted side reactions.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried). Use anhydrous solvents. For fluorinating agents like KF, consider using spray-dried potassium fluoride, which has a higher surface area and reactivity. You can also dry the KF azeotropically with a solvent like toluene before the reaction.[1]
-
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition of reactants and products, causing polymerization and coking.[2]
-
Solution: Gradually increase the reaction temperature in increments to find the optimal balance. Monitor the reaction progress closely using techniques like TLC or GC-MS to identify the point of maximum conversion before significant decomposition occurs. Some modern methods with highly active catalysts allow for lower reaction temperatures.[2]
-
-
Inefficient Catalyst: The choice and amount of catalyst, especially in phase-transfer catalysis (PTC), are crucial for achieving high yields. An inappropriate or deactivated catalyst will result in poor conversion.
-
Solution: Screen different phase-transfer catalysts, such as quaternary ammonium salts or crown ethers. The catalyst's thermal stability at the required reaction temperature is a critical factor.[2] The concentration of the catalyst should also be optimized; typically, 1 to 35% by weight based on the starting aromatic compound is a good range to explore.[2]
-
-
Poor Stirring and Mass Transfer: In solid-liquid phase-transfer catalysis, efficient mixing is essential for the reaction to proceed. High salt concentrations can lead to non-stirrable reaction mixtures, resulting in low conversions.[2]
-
Solution: Ensure vigorous stirring throughout the reaction. In some cases, using a co-solvent or a different solvent system can improve the stirrability of the reaction mixture. Some modern catalyst systems are designed to cope with high salt content and maintain good stirrability even in the absence of a solvent.[2]
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Q2: I am observing the formation of multiple products and poor selectivity in my fluorination reaction. How can I improve the selectivity?
A2: Poor selectivity can manifest as the formation of regioisomers or products of over-fluorination. Here’s how to address this:
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Control of Reaction Temperature: Lower reaction temperatures often favor higher selectivity by minimizing side reactions that have higher activation energies.[3]
-
Solution: Experiment with running the reaction at a lower temperature for a longer period. This can help to favor the formation of the desired product over undesired byproducts.
-
-
Choice of Fluorinating Agent: Different fluorinating agents can exhibit different selectivities.
-
Solution: While KF is common, other fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) might offer better selectivity in certain cases. The choice of fluorinating agent is critical and depends on the substrate.[3]
-
-
Catalyst Selection: The catalyst can influence the regioselectivity of the fluorination.
-
Solution: For substrates with multiple reactive sites, the choice of catalyst can be crucial. Experiment with different phase-transfer catalysts or other catalytic systems to find one that favors the desired isomer.
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Q3: My reaction mixture is turning dark, and I suspect polymerization or coking. What can I do to prevent this?
A3: Darkening of the reaction mixture is often an indication of decomposition, polymerization, or coking, which are common at the high temperatures often required for fluorination.[2]
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Lowering the Reaction Temperature: As mentioned, high temperatures are a primary cause of these side reactions.
-
Solution: The most effective solution is to use a more active catalyst system that allows the reaction to proceed at a lower temperature.[2]
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-
Reducing Reaction Time: Prolonged exposure to high temperatures can increase the extent of decomposition.
-
Solution: Optimize the reaction time by closely monitoring the reaction's progress. Quench the reaction as soon as the maximum yield of the desired product is achieved.
-
-
Use of Additives: Certain additives can help to suppress side reactions.
-
Solution: The addition of a reducing agent can minimize the oxidation and decomposition of the catalyst and reactants. A dispersant can also be added to make the reaction system more uniform, which can help to shorten the reaction time.
-
Data Presentation
Table 1: Comparison of Fluorination Methods for Dichlorobenzonitrile
| Dichlorobenzonitrile Isomer | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dichlorobenzonitrile | Anhydrous KF | Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride | Sulfolane | 200-210 | 5 | ~90 | CN108409605B |
| 3,4-dichlorobenzonitrile | Anhydrous KF | None | 1,3-dimethyl-2-imidazolidinone (DMI) | 200-220 | 12-15 | 22 | CN108409605B |
| 2,6-dichlorobenzonitrile | Anhydrous KF | Perfluoroalkyl oxa-carboxylic acid derivative | Sulfolane | 210-230 | 8-10 | 86 | CN1199941C |
| 2,6-dichlorobenzonitrile | Alkaline metal fluoride | Low grade polyaliphatic alcohol ether compound | Sulfolane | 170-250 | 2-5 | High | CN1199941C |
| 3,4-dichlorobenzonitrile | Anhydrous KF | N-bis(dimethylamino)methylene-1.3-dimethyl imidazoline-2-ammonium chloride salt | 1.3-dimethyl-2-imidazolone | 200-230 | 20 | High | CN102690214A |
| 2,5-dichlorobenzonitrile | Active KF | Phase transfer catalyst | Sulfolane | N/A | N/A | N/A | CN102531962A |
Experimental Protocols
Protocol 1: High-Yield Fluorination of 3,4-Dichlorobenzonitrile using a Phase-Transfer Catalyst
This protocol is based on the method described in patent CN108409605B, which reports a high yield of 3,4-difluorobenzonitrile.
Materials:
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3,4-dichlorobenzonitrile
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Anhydrous potassium fluoride (KF)
-
Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride (Phase-Transfer Catalyst)
-
Sulfolane (solvent)
-
Toluene
-
Sodium pyrosulfite (reducing agent)
-
PEG10000 (dispersant)
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Reaction flask with a rectifying column
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Drying the Fluorinating Agent: To a dry reaction flask equipped with a rectifying column, add 200g of sulfolane and 160g (2.75 mol) of anhydrous potassium fluoride. Add 200g of toluene and reflux for approximately 2 hours to remove any residual water azeotropically. After water diversion is complete, distill off and recover the toluene.
-
Reaction Setup: To the flask containing the dried KF and sulfolane, add 200g (1.16 mol) of 3,4-dichlorobenzonitrile, 15g (0.05 mol) of bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, 2g of PEG10000, and 3g of sodium pyrosulfite.
-
Reaction: Heat the reaction mixture to 200-210 °C with vigorous stirring. Maintain this temperature for 5 hours.
-
Product Isolation: During the reaction, the product, 3,4-difluorobenzonitrile, will distill from the reaction mixture. Collect the crude product using the rectifying column.
-
Purification: The collected crude product can be further purified by a second rectification to obtain the final product with high purity.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in dichlorobenzonitrile fluorination.
Caption: Decision tree for improving selectivity in fluorination reactions.
References
Technical Support Center: Synthesis of 4-Chloro-2,5-difluorobenzonitrile using Phase Transfer Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-difluorobenzonitrile utilizing phase transfer catalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via nucleophilic aromatic substitution (halogen exchange) of a polychlorinated benzonitrile precursor, facilitated by a phase transfer catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | 1. Inactive Fluorinating Agent: Potassium fluoride (KF) is hygroscopic; absorbed water can significantly reduce its nucleophilicity. 2. Inefficient Phase Transfer Catalyst (PTC): The chosen PTC may have low thermal stability at the required reaction temperature or may not be effective for the specific reactants and solvent system. 3. Insufficient Reaction Temperature: The activation energy for the nucleophilic aromatic substitution (SNAr) is not being met. 4. Poor Mixing: In a solid-liquid phase transfer system, inefficient stirring can limit the interaction between the solid KF and the PTC in the organic phase. | 1. Dry the Fluorinating Agent: Use spray-dried KF or dry it azeotropically with a solvent like toluene before the reaction. Ensure storage in a desiccator. 2. Select an Appropriate PTC: For high-temperature reactions, thermally stable PTCs like tetrabutylphosphonium bromide or specific quaternary ammonium salts with higher alkyl chain lengths are preferable. Consider using a co-catalyst like polyethylene glycol (PEG) to enhance performance. 3. Optimize Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by GC or TLC. Typical temperatures for this reaction range from 140°C to 220°C.[1] 4. Ensure Vigorous Stirring: Use a mechanical stirrer to ensure efficient mixing of the heterogeneous reaction mixture. |
| Formation of Multiple Products (Low Selectivity) | 1. Di-substitution: If the starting material has multiple chlorine atoms, the desired mono-fluorination can be followed by a second, undesired fluorination, leading to byproducts like 2,4,5-trifluorobenzonitrile.[1] 2. Isomer Formation: Depending on the starting material, substitution at different positions can lead to isomeric products. 3. Hydrolysis of Nitrile Group: Presence of water at high temperatures can lead to the hydrolysis of the nitrile group to a benzamide or carboxylic acid. | 1. Control Stoichiometry and Reaction Time: Use a controlled molar ratio of KF to the starting material. Monitor the reaction progress closely and stop the reaction once the desired product is maximized to prevent further fluorination. 2. Strategic Choice of Starting Material: The regioselectivity is dictated by the electronic and steric environment of the chlorine atoms on the starting material. Using a precursor like 2,4-dichloro-5-fluorobenzonitrile is a common strategy. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. |
| Phase Transfer Catalyst Deactivation | 1. Thermal Decomposition: Some quaternary ammonium salts can undergo Hofmann elimination at high temperatures, leading to catalyst decomposition. 2. Catalyst Poisoning: Impurities in the reactants or solvent can react with and deactivate the catalyst. | 1. Choose a Thermally Stable PTC: Tetrabutylphosphonium salts generally exhibit higher thermal stability than their ammonium counterparts. 2. Use High-Purity Reagents: Ensure the purity of the starting material, solvent, and fluorinating agent. |
| Difficult Product Isolation and Purification | 1. High-Boiling Point Solvents: Solvents like sulfolane or DMSO are effective for the reaction but can be difficult to remove completely. 2. Separation from PTC: The phase transfer catalyst can sometimes be challenging to separate from the product. | 1. Vacuum Distillation: The product can be isolated from high-boiling point solvents by vacuum distillation.[1] 2. Aqueous Wash: The PTC can often be removed by washing the organic extract with water or brine, as the catalyst will partition into the aqueous phase. Subsequent purification by recrystallization or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound using a phase transfer catalyst?
A1: The most common method is a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction.[2] This involves reacting a precursor like 2,4-dichloro-5-fluorobenzonitrile with an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling point, polar aprotic solvent. A phase transfer catalyst is used to facilitate the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs.[2]
Q2: Which phase transfer catalysts are most effective for this synthesis?
A2: Quaternary ammonium and phosphonium salts are commonly used. For the high temperatures often required for this reaction (140-220°C), thermally stable catalysts are preferred. Examples include tetrabutylammonium bromide (TBAB), tetrabutylphosphonium bromide, and specialized quaternary ammonium compounds with alkoxypolyoxyalkyl radicals.[3] The choice of catalyst can significantly impact the reaction rate and yield.
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out at elevated temperatures, ranging from 140°C to 220°C.[1] Polar aprotic solvents such as sulfolane, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are commonly used.[3] The reaction can also be performed under solvent-free conditions. Anhydrous conditions are crucial to prevent side reactions.
Q4: What are the main side products to expect, and how can they be minimized?
A4: A common side product is the di-substituted 2,4,5-trifluorobenzonitrile, which forms if the reaction is allowed to proceed for too long or at too high a temperature.[1] To minimize this, it is important to monitor the reaction's progress and control the stoichiometry of the fluorinating agent. Hydrolysis of the nitrile group can also occur if water is present in the reaction mixture.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by gas chromatography (GC) or thin-layer chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the desired product and any byproducts. This allows for the optimization of the reaction time to maximize the yield of this compound.[1]
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of chlorodifluorobenzonitriles using phase transfer catalysis, based on available literature for similar compounds.
| Parameter | Value/Range | Notes |
| Starting Material | 2,4-dichloro-5-fluorobenzonitrile | A common precursor for the synthesis of related isomers. |
| Fluorinating Agent | Potassium Fluoride (KF) | Often used in excess (e.g., 2.2 molar equivalents relative to the starting material). A mixture with Cesium Fluoride (CsF) can also be used.[1] |
| Phase Transfer Catalyst | Tetrabutylphosphonium bromide, Trimethyl(ethoxypolyoxypropyl)ammonium chloride | Catalyst loading can range from 1 to 35% by weight relative to the aromatic starting compound.[3] |
| Co-catalyst | Polyethylene glycol dimethyl ether | Can be used in conjunction with the primary PTC. |
| Solvent | Sulfolane, DMSO, or solvent-free | High-boiling point, polar aprotic solvents are preferred.[3] |
| Temperature | 140 - 220 °C | Optimal temperature depends on the specific catalyst and solvent system.[1] |
| Reaction Time | 2 - 15 hours | Monitored by GC or TLC to determine the point of maximum product yield.[1] |
| Yield | 50 - 80% | Isolated yields for similar chlorodifluorobenzonitriles have been reported in this range.[1] |
Experimental Protocols
Synthesis of 2-Chloro-4,5-difluorobenzonitrile (A Representative Protocol for a Similar Isomer)
This protocol is adapted from a patented procedure for a structurally similar isomer and can be used as a starting point for the synthesis of this compound.[1] Optimization of reactant ratios, temperature, and reaction time for the specific target molecule is recommended.
Materials:
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2,4-dichloro-5-fluorobenzonitrile
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Potassium Fluoride (KF), spray-dried
-
Cesium Fluoride (CsF)
-
Octadecyltrimethylammonium chloride (or another suitable PTC)
-
Sulfolane (tetramethylene sulfone)
-
Anhydrous toluene (for azeotropic drying, optional)
Procedure:
-
Drying of Reagents: In a reaction flask equipped with a mechanical stirrer, thermometer, and a distillation setup, add potassium fluoride and cesium fluoride to sulfolane. If necessary, add toluene and heat the mixture to reflux to azeotropically remove any traces of water. Distill off the toluene.
-
Reaction Setup: Cool the mixture and add the phase transfer catalyst (e.g., octadecyltrimethylammonium chloride).
-
Addition of Starting Material: Add 2,4-dichloro-5-fluorobenzonitrile to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 180°C) under a nitrogen atmosphere and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Isolation: Remove the inorganic salts by filtration and wash the filter cake with fresh sulfolane.
-
Purification: The product is isolated from the filtrate by vacuum distillation. Collect the fractions corresponding to this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Dehydration of 4-Chloro-2,5-difluorobenzamide
Welcome to the technical support center for the dehydration of 4-chloro-2,5-difluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the conversion of 4-chloro-2,5-difluorobenzamide to 4-chloro-2,5-difluorobenzonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Dehydrating Agent: Reagents like phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) are hygroscopic and can lose activity upon exposure to moisture. | - Use a freshly opened container of the dehydrating agent. - If the reagent is old, consider purchasing a new batch. - Dry the reaction solvent and glassware thoroughly before use. |
| 2. Insufficient Reaction Temperature: The dehydration of amides, especially those with electron-withdrawing groups, often requires elevated temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. - For neat reactions with P₂O₅, microwave irradiation can be an effective method to achieve high temperatures rapidly.[1] | |
| 3. Inadequate Mixing: In heterogeneous reactions (e.g., with solid P₂O₅), poor mixing can lead to localized reactions and incomplete conversion. | - Ensure vigorous stirring throughout the reaction. - For solid reagents, consider grinding them into a fine powder before addition. | |
| Formation of Byproducts/Impurities | 1. Hydrolysis of the Nitrile Product: If water is present in the workup or purification steps, the newly formed nitrile can hydrolyze back to the starting amide or the corresponding carboxylic acid. | - Use anhydrous solvents and reagents for the workup. - Minimize the exposure of the product to acidic or basic aqueous conditions during extraction. |
| 2. Charring or Decomposition: At excessively high temperatures, the starting material or product may decompose, leading to a dark-colored reaction mixture and the formation of insoluble byproducts. | - Optimize the reaction temperature by running small-scale experiments at different temperatures. - Consider using a milder dehydrating agent or a catalytic system that allows for lower reaction temperatures. | |
| 3. Incomplete Reaction: The presence of unreacted starting material is a common impurity. | - Increase the reaction time or temperature. - Use a higher molar excess of the dehydrating agent. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). | |
| Difficult Product Isolation | 1. Emulsion during Aqueous Workup: The presence of polar byproducts can lead to the formation of stable emulsions during extraction. | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite before extraction. |
| 2. Co-elution of Impurities during Chromatography: If impurities have similar polarity to the desired nitrile product, separation by column chromatography can be challenging. | - Experiment with different solvent systems for chromatography. A combination of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common dehydrating agents for the conversion of 4-chloro-2,5-difluorobenzamide to the corresponding nitrile?
A1: The most commonly employed dehydrating agents for primary amides are strong acid anhydrides and halides. These include:
-
Phosphorus Pentoxide (P₂O₅): A powerful and effective dehydrating agent, often used in neat (solvent-free) conditions or in a high-boiling solvent.[1][2]
-
Phosphorus Oxychloride (POCl₃): A liquid reagent that can also act as a solvent. It is a strong dehydrating agent.[2]
-
Thionyl Chloride (SOCl₂): Another effective liquid dehydrating agent.[2]
More modern and milder methods are also available, often employing catalytic systems.[3][4]
Q2: I am observing a significant amount of the starting material in my crude product. How can I improve the conversion?
A2: To improve the conversion of your reaction, consider the following:
-
Increase the amount of dehydrating agent: Using a larger excess of the dehydrating agent can help drive the reaction to completion. A common starting point is 1.5 to 2.0 molar equivalents.
-
Increase the reaction temperature: The rate of dehydration is often temperature-dependent. Carefully increasing the temperature may improve the conversion.
-
Increase the reaction time: Monitor the reaction over a longer period to ensure it has reached completion.
-
Ensure anhydrous conditions: Any moisture in the reaction will consume the dehydrating agent and can inhibit the reaction.
Q3: My reaction mixture has turned dark brown/black. What could be the cause and how can I prevent it?
A3: A dark coloration often indicates decomposition of the starting material or product. This is typically caused by excessive heat. To prevent this:
-
Lower the reaction temperature: Find the minimum temperature required for a reasonable reaction rate.
-
Use a milder dehydrating agent: While powerful, reagents like P₂O₅ can be harsh. Consider exploring alternative, milder reagents or catalytic systems.
-
Control the rate of addition: If the reaction is highly exothermic, adding the dehydrating agent slowly and with efficient cooling can prevent temperature spikes.
Q4: What is the general mechanism for the dehydration of an amide to a nitrile using a reagent like POCl₃?
A4: The dehydration of a primary amide with a reagent like phosphorus oxychloride (POCl₃) generally proceeds through the following steps:
-
The carbonyl oxygen of the amide acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.
-
This forms a reactive intermediate where the carbonyl oxygen is converted into a good leaving group.
-
A base (which can be the solvent, an added base, or another molecule of the amide) removes a proton from the nitrogen atom, leading to the formation of a double bond between the carbon and nitrogen.
-
The good leaving group on the carbon is eliminated, resulting in the formation of the nitrile triple bond.[5]
Experimental Protocols
Below are generalized experimental protocols for the dehydration of 4-chloro-2,5-difluorobenzamide based on common methods for amide dehydration. Note: These are starting points and may require optimization for your specific setup and scale.
Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)
-
Materials:
-
4-chloro-2,5-difluorobenzamide
-
Phosphorus pentoxide (P₂O₅)
-
High-boiling point solvent (e.g., toluene or xylene, optional)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2,5-difluorobenzamide.
-
Add phosphorus pentoxide (1.5 - 2.0 molar equivalents). For a solid-state reaction, ensure thorough mixing. If using a solvent, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 120-180 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated sodium bicarbonate. Caution: This can be a highly exothermic reaction.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Dehydration using Phosphorus Oxychloride (POCl₃)
-
Materials:
-
4-chloro-2,5-difluorobenzamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Base (e.g., pyridine or triethylamine, optional)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-2,5-difluorobenzamide in the anhydrous solvent.
-
If using a base, add it to the solution.
-
Cool the mixture in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 - 1.5 molar equivalents) to the cooled solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool it to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify as needed.
-
Visualizations
Caption: General experimental workflow for the dehydration of 4-chloro-2,5-difluorobenzamide.
Caption: Troubleshooting logic for challenges in the dehydration of 4-chloro-2,5-difluorobenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Safe Scale-up of Exothermic Nitration Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of exothermic nitration reactions. The information is presented in a practical question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway in the context of a nitration reaction, and what are its primary causes?
A1: A thermal runaway is an uncontrolled, self-accelerating exothermic reaction where the rate of heat generation surpasses the heat removal capacity of the reactor system.[1][2][3] This leads to a rapid increase in temperature and pressure, potentially resulting in equipment failure, explosion, and the release of toxic materials.[1][2]
The primary causes of thermal runaway in nitration reactions include:
-
Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often around -145 ± 70 kJ/mol.[1] The resulting nitro-compounds can be thermally unstable and prone to decomposition, which releases additional heat.[1][4]
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Process Deviations: Failures in the cooling system, incorrect or too rapid addition of reactants, and poor temperature control are common triggers.[1][2]
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Equipment Malfunction: Agitator or stirrer failure can lead to poor mixing, creating localized "hotspots" with high concentrations of reactants, which can initiate a runaway reaction.[1][2] Accumulation of unreacted reagents due to poor mixing can lead to a violent reaction if agitation is suddenly restored.[1]
-
Impurities: The presence of certain impurities can catalyze side reactions or lower the decomposition temperature of the nitro-compounds, compromising the safety of the process.[1][4]
Q2: What are the critical process parameters to monitor during a nitration reaction to prevent thermal runaway?
A2: Continuous monitoring of key parameters is essential for the safe execution of nitration reactions. These include:
-
Temperature: This is the most critical parameter. Both the internal reaction mass temperature and the cooling jacket temperature should be closely monitored.[1] A sudden, unexpected rise in temperature is a key indicator of a potential runaway.
-
Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be strictly controlled to ensure the cooling system can manage the heat generated.[1][2] The addition should be stopped immediately if a significant temperature deviation is observed.[1]
-
Agitation/Stirring: Proper mixing is crucial for uniform heat distribution and to prevent the formation of localized hot spots.[2] Agitator function should be continuously monitored.[1]
Q3: What are the advantages of using continuous flow reactors for exothermic nitration reactions compared to traditional batch reactors?
A3: Continuous flow reactors offer significant safety and operational advantages for highly exothermic reactions like nitration:
-
Enhanced Heat Transfer: Microreactors or flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, allowing for more efficient heat removal and precise temperature control.[5][6]
-
Reduced Reaction Volume: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the potential severity of a runaway reaction.[6]
-
Improved Safety: The ability to precisely control reaction parameters like temperature, pressure, and residence time leads to a more controlled and safer process.[7][8][9]
-
Scalability: Scaling up a continuous process often involves running the reactor for a longer duration or "numbering up" by using multiple reactors in parallel, which is often safer and more straightforward than scaling up a large batch reactor.[7][10]
Troubleshooting Guides
Problem 1: Uncontrolled Temperature Increase During Reactant Addition
-
Symptoms: The reactor's internal temperature rises above the desired setpoint, and the cooling system is operating at maximum capacity.[1]
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants.[1] This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.[1]
-
Monitor Temperature: Continuously and closely monitor the reactor temperature.[1]
-
-
Follow-up Actions:
-
If the temperature stabilizes and begins to decrease, investigate the cause of the excursion (e.g., addition rate was too high, cooling medium temperature was incorrect) before cautiously resuming the reaction.[1]
-
If the temperature continues to rise uncontrollably, execute the established emergency procedure, which may include quenching the reaction by adding it to a large volume of a suitable cold liquid (e.g., ice water).[2][11]
-
Problem 2: Agitator/Stirrer Failure
-
Symptoms: An alarm from the agitator motor, visual confirmation of stoppage, or stratification of the reaction mixture. Localized temperature probes may show a rapid increase.[1]
-
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the feed of all reactants. Adding reactants without proper mixing can lead to a dangerous accumulation of unreacted material.[1]
-
Do NOT Restart Agitator Immediately: If nitration has already commenced, do not attempt to restart the agitator. The sudden mixing of accumulated reactants could trigger a violent, uncontrollable exotherm.[1][12]
-
Initiate Emergency Quench/Drown-Out: The safest course of action is an immediate "drown-out" or quench of the reaction mixture according to the established emergency protocol.[1][13]
-
-
Follow-up Actions:
-
Safely empty and clean the reactor.
-
Thoroughly investigate and rectify the cause of the agitator failure before any further use.
-
Problem 3: Low or No Product Yield
-
Symptoms: The reaction does not proceed as expected, resulting in a low yield of the desired nitro-compound.
-
Possible Causes and Solutions:
-
Low Reaction Temperature: The temperature may be too low, significantly slowing the reaction rate. Cautiously increase the temperature in small increments while carefully monitoring for any exotherm.[14]
-
Insufficiently Strong Nitrating Agent: The nitrating mixture may not be potent enough for the substrate. Consider using a stronger nitrating system, such as increasing the concentration of sulfuric acid or using oleum.[14]
-
Decomposed or Low-Concentration Acids: Use fresh, concentrated acids to prepare the nitrating mixture.[14]
-
Poor Mixing: In biphasic reactions, poor mixing can limit the reaction rate. Increase the stirring speed to improve mass transfer.[14]
-
Data Presentation
Table 1: Thermal Properties of a Typical Nitration Reaction
| Parameter | Typical Value | Significance |
| Heat of Reaction (ΔHr) | -145 ± 70 kJ/mol | Indicates the significant amount of heat released, which must be managed by the cooling system.[1] |
| Adiabatic Temperature Rise (ΔTad) | Can be > 200 °C | Represents the theoretical temperature increase if no heat is removed, highlighting the potential for a severe thermal runaway.[15] |
| Time to Maximum Rate (TMRad) | Varies (e.g., 3 hours at 70°C) | Indicates how quickly a runaway reaction can accelerate under adiabatic conditions; crucial for designing emergency response systems.[13] |
Table 2: Example Continuous Flow Nitration Parameters
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| 3-Methylpyrazole | Conc. HNO₃ | H₂SO₄ | 65 | 90 min | 88 | [7] |
| 3-Ethyl-1H-pyrazole | Conc. HNO₃ | H₂SO₄ | 65 | 25 min | N/A | [7] |
| 3,5-Dimethylpyrazole | Conc. HNO₃ | H₂SO₄ | 65 | 90 min | N/A | [7] |
| Toluene | H₂SO₄/HNO₃ | None | 65 | 15 min | N/A | [5] |
| Pyridine-N-oxide | N/A | N/A | 120 | 80 min | 78 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Laboratory-Scale Batch Nitration of an Aromatic Compound
-
Objective: To safely perform the nitration of an aromatic substrate on a laboratory scale with careful temperature control.
-
Methodology:
-
Nitrating Mixture Preparation: In a flask immersed in an ice bath, slowly and with stirring, add concentrated nitric acid to concentrated sulfuric acid. Allow the mixture to cool to the target temperature (e.g., 0-10 °C) before use.[14]
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the aromatic substrate in a suitable solvent (e.g., sulfuric acid, dichloromethane).[2][4] Cool the flask in an ice or ice-salt bath.
-
Reactant Addition: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substrate.[14] Carefully monitor the internal temperature and ensure it does not exceed the predetermined safe upper limit (e.g., 5-10 °C).[2] Adjust the addition rate as necessary to maintain this temperature.
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the mixture in the cooling bath for a specified time to ensure the reaction goes to completion.[14] The reaction is then quenched by carefully pouring the mixture into a beaker of crushed ice and water.
-
Work-up: The product can then be isolated by filtration or extraction.
-
Protocol 2: Thermal Hazard Assessment using Reaction Calorimetry
-
Objective: To measure the heat of reaction (ΔHr) and the rate of heat evolution to ensure the scale-up process can be safely controlled.
-
Methodology: The nitration reaction is performed in a reaction calorimeter (e.g., RC1e). This instrument measures the heat flow across the reactor wall in real-time. By carefully controlling the addition of the limiting reagent, the instantaneous heat generation rate can be determined. This data is crucial for ensuring that the heat output of the reaction does not exceed the cooling capacity of the larger-scale reactor.[15]
Visualizations
Caption: Workflow for safe execution of exothermic nitration reactions.
Caption: Logic diagram illustrating the causes and progression of thermal runaway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 4. icheme.org [icheme.org]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vapourtec.com [vapourtec.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 11. iomosaic.com [iomosaic.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. icheme.org [icheme.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in Sandmeyer reactions. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction is resulting in a significantly lower yield than expected. What are the primary causes for this?
Low yields in Sandmeyer reactions can typically be attributed to three main factors: incomplete diazotization of the primary aromatic amine, decomposition of the thermally unstable aryl diazonium salt, or issues with the copper(I) catalyst.[1] Additionally, the formation of side products such as phenols, biaryl compounds, and azo compounds can considerably decrease the yield of the desired aryl halide.[2]
Q2: How can I confirm that the initial diazotization step has gone to completion?
A straightforward method to verify the completion of the diazotization is by using starch-iodide paper. The presence of excess nitrous acid, which is necessary for the reaction to complete, will turn the paper blue. A persistent blue color indicates that the primary aromatic amine has been fully consumed.[1]
Q3: What is the optimal temperature for conducting a Sandmeyer reaction to maximize yield?
Temperature control is critical for a successful Sandmeyer reaction. The diazotization step should be performed at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing.[1][2] At elevated temperatures, diazonium salts are prone to decomposition, which often leads to the formation of phenol as the primary byproduct, thereby reducing the yield of the desired product.[2][3][4] The subsequent reaction with the copper(I) salt may necessitate gentle warming, but the temperature must be carefully controlled to minimize side reactions.[2]
Q4: I am observing a significant amount of dark, tar-like byproducts in my reaction mixture. What is the likely cause?
The formation of dark, polymeric materials is often an indication of diazonium salt decomposition and subsequent radical-mediated side reactions.[1] This can be triggered by elevated temperatures, the presence of impurities, or an unsuitable reaction pH.[1]
Q5: Can I use a copper(II) salt as a substitute for the copper(I) salt?
While the traditional Sandmeyer reaction relies on a copper(I) salt as the active catalyst, some variations of the reaction have been developed that utilize other transition metal salts, including copper(II).[1][5] However, for the classic Sandmeyer reaction, copper(I) is the essential catalytic species.[1]
Data Presentation: Comparative Yields in Sandmeyer Reactions
The following tables summarize quantitative data on the impact of various factors on the yield of Sandmeyer reactions.
Table 1: Effect of Catalyst on Aryl Halide Yield
| Starting Amine | Product | Catalyst | Yield (%) | Reference |
| 6-azauracil derivative | 2-chloro derivative | CuCl | 57 | [6] |
| 6-azauracil derivative | 2-bromo derivative | CuBr | 80 | [6] |
| 2-aminothiazole | Monohalogenated product | CuBr | 46 | [6] |
| 2-aminothiazole | Dihalo product | CuBr₂ | 79 | [6] |
Table 2: Influence of Aromatic Ring Substituents on Yield
| Substituent Type | Substrate | Product | Yield (%) | Reference |
| Electron-withdrawing | Aryl diazonium salts with ester, nitro, cyano, halogen, trifluoromethyl, or sulfonyl groups | Aryl bromides | Good to excellent | [7][8] |
| Electron-donating | p-methoxybenzoic acid | 1,3,4-Oxadiazole derivative | 60.13 | [9] |
| Electron-donating | 4-dimethylaminobenzoic acid | 1,3,4-Oxadiazole derivative | 14.5 | [9] |
| Neutral | Benzoic acid | 1,3,4-Oxadiazole derivative | 73.87 | [9] |
| para-substituted | 4-fluorophenyldiazonium tetrafluoroborate | 4-fluorobromobenzene | >95 | [10] |
| ortho-substituted | ortho-substituted diazonium salts | Aryl bromides | Lower yields | [10] |
Table 3: Yields for Sandmeyer-type Reactions
| Reaction Type | Substrate | Catalyst System | Yield Range (%) | Reference |
| Trifluoromethylation | Aromatic amines | Togni's reagent II and Cu(MeCN)₄BF₄ | 42-90 | [6] |
| Cyanation | Arenediazonium salts | CuCN/1,10-phenanthroline/dibenzo-18-crown-6/Cu(BF₄)₂ | 52-93 | [6] |
| Bromination | Arenediazonium salts | CuBr/CuBr₂/dibenzo-18-crown-6/1,10-phenanthroline | 56-99 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Sandmeyer Reaction (Chlorination Example)
This protocol describes the synthesis of p-chlorotoluene from p-toluidine.
Part 1: Preparation of Copper(I) Chloride
-
Note: Copper(I) chloride is prepared in situ from the more stable copper(II) sulfate via reduction.
-
A detailed procedure for the preparation of CuCl can be found in various organic chemistry lab manuals. The general principle involves the reduction of a Cu(II) salt in the presence of chloride ions.
Part 2: Preparation of the Diazonium Salt
-
In an Erlenmeyer flask, dissolve p-toluidine in dilute hydrochloric acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, while maintaining the temperature below 5°C with vigorous stirring.
-
The completion of diazotization can be monitored using starch-iodide paper, as described in the FAQs.
Part 3: The Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid and cool it in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with continuous stirring.
-
A vigorous evolution of nitrogen gas should be observed.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure the reaction goes to completion.
Part 4: Work-up and Purification
-
The primary organic side product is often the corresponding phenol, which can be removed by extraction with an aqueous sodium hydroxide solution.[3]
-
The crude product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by distillation or column chromatography.
Protocol 2: Preparation of Copper(I) Bromide
A common method for preparing copper(I) bromide involves the reduction of a copper(II) bromide solution with a suitable reducing agent, such as sodium sulfite or sulfur dioxide, in the presence of excess bromide ions. The white precipitate of copper(I) bromide is then filtered, washed, and dried.
Visualizations
Caption: General workflow of the Sandmeyer reaction.
Caption: Troubleshooting decision tree for low yields.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Khan Academy [khanacademy.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general electrochemical strategy for the Sandmeyer reaction - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03346C [pubs.rsc.org]
- 9. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 10. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Preventing darkening and polymerization during halogenated benzonitrile synthesis
Welcome to the Technical Support Center for the synthesis of halogenated benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues such as product darkening and unwanted polymerization during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of halogenated benzonitriles, providing potential causes and actionable solutions.
Q1: Why is my reaction mixture turning dark brown or black?
A1: The darkening of your reaction mixture is typically indicative of decomposition or the formation of polymeric, tar-like byproducts. Several factors can contribute to this issue:
-
Excessive Heat: High reaction temperatures can promote side reactions and decomposition of the starting materials or products. Benzonitrile itself is known to decompose at very high temperatures (570-600°C in the gas phase), and localized heating can initiate degradation.[1][2]
-
Presence of Oxygen: Many organic reactions are sensitive to oxygen, which can initiate radical polymerization pathways, often leading to colored byproducts.[3]
-
Catalyst-Induced Side Reactions: In reactions like the Sandmeyer synthesis, which uses copper catalysts to convert diazonium salts to benzonitriles, the copper(I) catalyst initiates a radical-nucleophilic aromatic substitution.[4][5] Uncontrolled radical reactions can lead to the formation of biaryl compounds and other colored impurities.[5]
-
Impure Reagents: Impurities in starting materials or solvents can act as initiators for polymerization or participate in side reactions that produce color.
Solutions:
-
Strictly control the reaction temperature using an oil bath or a temperature controller.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Ensure the purity of your reagents and solvents.
-
If using a Sandmeyer reaction, ensure the diazonium salt is freshly prepared and cold, and control the rate of addition to the copper cyanide solution.[4][6]
Q2: My reaction has solidified or turned into a thick, unworkable polymer. What caused this?
A2: Uncontrolled polymerization is a common issue, especially with electron-deficient aromatic nitriles. The nitrile group can participate in polymerization, forming conjugated poly(imine) structures or triazine rings.[7][8]
-
Radical Initiators: Trace impurities, oxygen, or light can generate radicals that initiate a chain reaction. Free radical polymerization is a known issue in industrial nitrile synthesis, such as for acrylonitrile.[3]
-
High Temperature: As with darkening, elevated temperatures can provide the activation energy needed to initiate polymerization.[9]
-
Absence of Inhibitors: Commercial monomers are often supplied with small amounts of polymerization inhibitors. If these are removed before synthesis or if the reaction conditions are harsh, spontaneous polymerization can occur.
Solutions:
-
Add a radical inhibitor to the reaction mixture. The choice of inhibitor depends on the reaction conditions.
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
Q3: How can I remove the color from my final halogenated benzonitrile product?
A3: If your isolated product is colored, several purification techniques can be employed to remove the impurities causing the discoloration.
-
Recrystallization: This is a highly effective method for purifying solid products. Choose a solvent system in which the benzonitrile is soluble at high temperatures but poorly soluble at low temperatures, while the colored impurities remain in solution.
-
Activated Carbon Treatment: Activated carbon is excellent at adsorbing colored organic impurities.[10] The crude product can be dissolved in a suitable solvent, treated with a small amount of activated carbon, heated, and then filtered to remove the carbon and the adsorbed impurities.[10][11][12]
-
Distillation: For liquid benzonitriles, vacuum distillation can separate the desired product from non-volatile, colored polymeric materials.[13]
-
Chromatography: Flash chromatography using silica gel or reversed-phase media can be effective for separating the product from colored byproducts.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most effective polymerization inhibitors for halogenated benzonitrile synthesis?
A1: The choice of inhibitor depends on the reaction type and conditions (e.g., temperature, presence of oxygen, solvent polarity). Common classes of inhibitors include:
-
Phenolic Compounds: Hydroquinone and tert-butyl catechol are effective, but often require the presence of oxygen to function.
-
Quinones: Benzoquinone and its derivatives can terminate radical chains.[14] Tetrachlorobenzoquinone is an effective inhibitor for some monomers.[14]
-
Aromatic Amines & Nitroso Compounds: Compounds like N-nitrosodiphenylamine and certain C-nitrosoanilines are potent polymerization inhibitors.[14][15]
-
Stable Free Radicals: N-Oxide radicals can effectively scavenge reactive radical intermediates.
| Inhibitor Class | Examples | Solubility | Notes |
| Phenols | Hydroquinone, Tert-butyl catechol | Oil-Soluble | Often require oxygen to be effective. |
| Quinones | Benzoquinone, Tetrachlorobenzoquinone | Oil-Soluble | Effective radical scavengers.[14] |
| Nitroso Compounds | N-Nitrosodiphenylamine, N-nitrosoarylamines | Oil-Soluble | Known to be effective under various conditions.[15] |
| Water-Soluble | Ammonium N-Nitrosophenylhydroxylamine (Q-1300) | Water-Soluble | Useful for reactions in aqueous media.[16] |
Q2: How does reaction temperature impact the synthesis of polychlorinated benzonitriles?
A2: Temperature is a critical parameter. In the vapor-phase chlorination of benzonitrile, for instance, both the degree of halogenation and the yield are highly dependent on temperature.[1] While higher temperatures can increase reaction rates and the extent of halogenation, they also increase the risk of decomposition and byproduct formation.[1][2] It is crucial to find an optimal temperature that maximizes the yield of the desired product while minimizing degradation.
Q3: I am using a Sandmeyer reaction to introduce the nitrile group. Can this cause darkening?
A3: Yes. The Sandmeyer reaction proceeds via a single-electron transfer from a copper(I) salt, generating an aryl radical.[4][17] This radical intermediate can react with other species in the mixture besides the intended cyanide nucleophile. A common side reaction is the formation of biaryl compounds (from the coupling of two aryl radicals), which are often highly colored and can contribute to the darkening of the reaction mixture.[5] Careful control of temperature (typically low, 0-5°C) and reagent addition is vital to minimize these side reactions.
Q4: What are the best practices for purifying halogenated benzonitriles?
A4: The best purification strategy depends on the physical state of the product and the nature of the impurities.
-
For Solids: Recrystallization from a suitable solvent is often the most effective method.[12] If the product is still colored, a preliminary treatment of the solution with activated carbon can be performed before cooling.[11][12]
-
For Liquids: Vacuum distillation is the method of choice.[13] This separates the volatile product from non-volatile polymeric residues and salts. A preliminary wash with dilute acid or base can remove basic or acidic impurities, respectively.[13] For example, washing with dilute HCl can remove isonitriles, which have a strong odor.[13]
Experimental Protocols
Protocol 1: General Procedure for Decolorization using Activated Carbon
This protocol describes a general method for removing colored impurities from a crude solid halogenated benzonitrile product.
-
Dissolution: Dissolve the crude, colored benzonitrile product in a suitable organic solvent (e.g., toluene, ethanol, or ethyl acetate) at a concentration of approximately 5-10% (w/v). Heat the mixture gently to ensure complete dissolution.
-
Carbon Addition: To the warm solution, add 1-2% by weight of activated carbon relative to the mass of the crude product.
-
Adsorption: Stir the mixture and heat it at a gentle reflux for 15-30 minutes. This allows the activated carbon to adsorb the colored impurities.[10]
-
Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper in a pre-heated funnel to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification of Benzonitrile by Vacuum Distillation
This protocol provides a general guideline for purifying liquid benzonitriles.
-
Drying: Before distillation, dry the crude liquid benzonitrile over a suitable drying agent like anhydrous calcium sulfate (CaSO₄) or potassium carbonate (K₂CO₃).[13] Avoid calcium hydride (CaH₂) as it can cause decomposition.[13]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Add a small amount of a non-volatile boiling aid, such as P₂O₅, to the distillation flask to trap any remaining moisture.[13] Heat the flask gently in an oil bath.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point for your specific halogenated benzonitrile under the applied pressure. Discard the initial forerun and the final high-boiling residue, which will contain impurities and polymeric material.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Cause-and-Effect Diagram
Caption: Root causes of common synthesis problems.
Generalized Sandmeyer Reaction Pathway
Caption: Sandmeyer reaction and potential side reactions.
References
- 1. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 2. DE2225695A1 - PROCESS FOR THE MANUFACTURE OF HALOGENATED BENZONITRILE - Google Patents [patents.google.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. AROMATIC AND HETEROCYCLIC NITRILES AND THEIR POLYMERS â ©â ¦. THE POLYMERIZATION KINETICS OF CYANOPYRIDINES AND CHARACTERIZATION OF THE FORMED POLYMER* [cjps.org]
- 9. Discovering the polymerization mechanism of aromatic carbon nitride - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. biotage.com [biotage.com]
- 12. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. longchangchemical.com [longchangchemical.com]
- 15. MX2007015247A - Ortho-nitrosophenols as polymerization inhibitors. - Google Patents [patents.google.com]
- 16. Polymerization Inhibitors|Q-1300|Q-1301|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 17. byjus.com [byjus.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize solvent selection for successful SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I improve it?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Substrate Reactivity: The aromatic ring must be sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. If your substrate lacks adequate activation, the reaction will be sluggish.
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, consider using a stronger one or adding a base to deprotonate it in situ, increasing its nucleophilicity.
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.[1] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1]
-
Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is proceeding slowly at room temperature, gradually increasing the temperature while monitoring the progress can significantly improve the rate and yield.
-
Moisture: The presence of water can be detrimental, especially when using highly reactive nucleophiles or bases. Ensure all reagents and solvents are anhydrous.
Q2: I'm observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions in SNAr, and how can they be minimized?
A2: The formation of side products is a common challenge in SNAr reactions. Here are some likely culprits and their solutions:
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile. It is best to use a non-reactive, polar aprotic solvent.[1]
-
Di-substitution: If your aromatic substrate has more than one leaving group, you may observe double substitution. To favor mono-substitution, you can use a stoichiometric amount of the nucleophile or control the reaction time and temperature.
-
Benzyne Formation: Under very strong basic conditions (e.g., sodium amide), an elimination-addition mechanism via a benzyne intermediate can occur, which may lead to a mixture of regioisomers. This is more common with unactivated aryl halides. If you suspect this is happening, consider using a weaker base.[1]
-
Hydrolysis of Product or Starting Material: If there is residual water in the reaction mixture, it can lead to hydrolysis of activated aryl halides or the desired product.
Q3: Why are polar aprotic solvents like DMSO and DMF preferred for SNAr reactions?
A3: Polar aprotic solvents are favored for SNAr reactions because they effectively dissolve the ionic nucleophile while poorly solvating the anionic component.[1][2] This is because they possess a large dipole moment to dissolve the salt, but they lack acidic protons to form strong hydrogen bonds with the nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, thereby accelerating the rate of the nucleophilic attack on the aromatic ring.[1] In contrast, polar protic solvents surround the nucleophile with a "cage" of solvent molecules through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[3]
Q4: Contrary to SN1/SN2 reactions, fluoride is often a good leaving group in SNAr. Why is that?
A4: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][5] Since the C-F bond is broken in the subsequent, faster step, the bond strength has a less significant impact on the overall reaction rate compared to the activation of the ring towards attack.[4]
Troubleshooting Guides
Issue 1: Difficulty in Removing High-Boiling Point Solvents (DMF/DMSO) During Work-up
High-boiling point polar aprotic solvents like DMF and DMSO are notoriously difficult to remove from reaction mixtures. Here are several effective strategies for their removal:
Method 1: Aqueous Wash
-
Dilution: Dilute the reaction mixture with a large volume of water.
-
Extraction: Extract the product with a non-polar or moderately polar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Repeated Washing: Wash the organic layer multiple times with water or brine. A general rule of thumb is to use 5 x 10 mL of water for every 5 mL of DMF or DMSO.[6][7]
-
Specialty Washes: For more stubborn cases, washing the organic layer with a 5% aqueous solution of LiCl can be very effective in removing residual DMF.[8]
Method 2: Co-evaporation
-
Addition of a Second Solvent: After the initial concentration, add a solvent like toluene or heptane to the mixture.
-
Rotary Evaporation: Evaporate the mixture on a rotary evaporator. The added solvent will form an azeotrope with the residual DMF or DMSO, facilitating its removal at a lower temperature.[9]
Method 3: Precipitation
-
"Crashing out" the product: If your product is a solid and insoluble in water, slowly add the reaction mixture to a large volume of ice-cold water with vigorous stirring.
-
Filtration: The solid product will precipitate out and can be collected by filtration, leaving the high-boiling point solvent in the aqueous phase.
Issue 2: Reaction Fails to Go to Completion
If your SNAr reaction stalls, consider the following flowchart for troubleshooting:
Quantitative Data
The choice of solvent significantly impacts the rate of an SNAr reaction. Below is a comparison of common solvents and their properties, along with the relative rates for a typical SNAr reaction.
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, Debye) | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 38 | 3.82 | Polar Aprotic |
| Acetonitrile | 37.5 (at 20°C) | 3.92 | Polar Aprotic |
| Acetone | 21 | 2.88 | Polar Aprotic |
| Tetrahydrofuran (THF) | 7.5 | 1.75 | Polar Aprotic |
| Methanol | 33 | 1.70 | Polar Protic |
| Ethanol | 24.6 | 1.69 | Polar Protic |
| Water | 80 | 1.85 | Polar Protic |
| Data sourced from multiple references.[3][10][11][12] |
Table 2: Effect of Solvent on the Relative Rate of a Typical SNAr Reaction (Reaction: Piperidine with 2,4-Dinitrophenyl Halides)
| Solvent | Relative Rate | Solvent Type |
| Methanol | 1 | Polar Protic |
| Ethanol | 0.3 | Polar Protic |
| Acetonitrile | 35 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | 1230 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 2400 | Polar Aprotic |
| Data adapted from literature sources for illustrative purposes.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Model SNAr Reaction
(Reaction of 1-Fluoro-2,4-dinitrobenzene with a Generic Amine Nucleophile)
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: To the stirred solution, add the amine nucleophile (1.0-1.2 eq). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-2.5 eq) to liberate the free amine.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a colored solution may indicate the presence of the Meisenheimer complex intermediate.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer repeatedly with water and then brine to remove the high-boiling point solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Monitoring SNAr Reaction Kinetics using UV-Vis Spectroscopy
This protocol allows for the quantitative analysis of reaction rates.
-
Wavelength Determination: Determine the λmax of the product by recording the UV-Vis spectrum of a purified sample. The starting materials should have minimal absorbance at this wavelength.
-
Standard Curve: Prepare a series of standard solutions of the purified product of known concentrations in the reaction solvent. Measure the absorbance of each standard at the predetermined λmax and construct a Beer-Lambert law calibration curve (Absorbance vs. Concentration).
-
Kinetic Run:
-
Place a solution of the nucleophile in the chosen solvent in a cuvette and place it in the spectrophotometer.
-
Initiate the reaction by injecting a small, known amount of a stock solution of the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) into the cuvette and start recording the absorbance at λmax as a function of time.
-
Ensure rapid mixing and maintain a constant temperature.
-
-
Data Analysis: Using the calibration curve, convert the absorbance data to concentration of the product over time. This data can then be used to determine the reaction order and the rate constant.[14]
Visualizations
SNAr Reaction Mechanism
References
- 1. reddit.com [reddit.com]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Solvent Physical Properties [people.chem.umass.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. arcorepoxy.com [arcorepoxy.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Catalyst Deactivation and Recovery in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and recovery in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the necessary information to diagnose issues, optimize your reaction conditions, and implement effective catalyst recovery and regeneration strategies.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems encountered during cross-coupling reactions.
Guide 1: Low or No Product Conversion
Problem: Your cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) is showing low conversion or has failed to proceed to completion.
dot
Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions.
Possible Causes & Solutions:
-
Catalyst Deactivation:
-
Symptom: The reaction mixture turns black, indicating the formation of palladium black (inactive agglomerated palladium metal).[1] The reaction may start but then stalls before completion.
-
Diagnosis: Visual inspection for palladium black. To confirm the change in the catalyst's oxidation state from the active Pd(0), techniques like X-ray Photoelectron Spectroscopy (XPS) can be employed.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) species and prevent aggregation.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas like argon or nitrogen.[1]
-
-
-
Catalyst Poisoning:
-
Symptom: Consistently low or no reactivity, even with fresh catalyst.
-
Diagnosis: Common catalyst poisons include sulfur, halides, and nitrogen-containing heterocycles. Review the purity of all reagents and solvents. A test reaction with highly purified materials can confirm poisoning.
-
Solution: Purify all starting materials and solvents. If the poison is known, specific scavenger resins can be used for its removal.
-
-
Suboptimal Reaction Conditions:
-
Symptom: Sluggish reaction or formation of side products.
-
Diagnosis: Review the chosen solvent, base, and temperature against established protocols for your specific substrate class.
-
Solution:
-
Solvent and Base Screening: The choice of solvent and base is crucial. For instance, in Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[2] Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are often preferred.[2]
-
Temperature Optimization: If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, be cautious of promoting catalyst decomposition at excessively high temperatures.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture has turned black. What is this, and how can I prevent it?
A1: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal. Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the active Pd(0) catalytic species and preventing it from aggregating.
-
Control the Temperature: High temperatures accelerate the decomposition of the catalyst. It's advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[1] It is essential to rigorously degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Q2: Why are cross-coupling reactions with nitrogen-containing heteroaryl substrates often problematic?
A2: The primary difficulty arises from the Lewis basic nitrogen atom within the heteroaryl ring. This nitrogen can coordinate strongly to the palladium center, forming stable, inactive complexes that effectively "poison" the catalyst and halt the catalytic cycle.[2] This is a significant deactivation pathway.
Q3: What is a "hot filtration test" and when should I perform one?
A3: A hot filtration test is a diagnostic experiment to determine if a reaction is proceeding via a homogeneous (dissolved) or heterogeneous (solid-phase) catalyst. In the context of palladium catalysis, it helps to identify if palladium is leaching from a solid support and catalyzing the reaction in solution.
-
When to Perform: If you are using a supported palladium catalyst and suspect that the active catalytic species is leaching into the reaction medium.
-
Procedure: While the reaction is in progress, a sample of the hot reaction mixture is rapidly filtered through a fine frit or a syringe filter to remove the solid catalyst. The filtrate is then allowed to continue reacting under the same conditions. If the reaction in the filtrate continues to proceed, it indicates that a soluble, active palladium species is responsible for the catalysis. If the reaction stops, it suggests the catalysis is truly heterogeneous.[3][4]
Q4: Can a deactivated palladium catalyst be recovered and reused?
A4: Yes, in many cases, deactivated palladium catalysts can be recovered and sometimes regenerated. The approach depends on the form of the deactivated catalyst.
-
Homogeneous Catalysts: Palladium can be recovered from the reaction mixture through various methods, including precipitation, extraction, or by using scavenger resins.[5][6]
-
Palladium Black/Heterogeneous Catalysts: Inactivated palladium on a support or as palladium black can sometimes be regenerated. Regeneration methods can involve washing with solvents to remove adsorbed impurities or chemical treatments to redissolve and redeposit the palladium in an active form.[7][8]
Section 3: Data Presentation
Table 1: Influence of Ligand on Palladium Leaching in a Heck Reaction
| Ligand | Solvent | Temperature (°C) | Palladium Leaching (ppm) | Product Yield (%) |
| PPh₃ | DMF | 120 | 25 | 78 |
| P(o-tolyl)₃ | DMF | 120 | 15 | 85 |
| XPhos | Dioxane | 100 | 5 | 95 |
| SPhos | Dioxane | 100 | < 2 | >98 |
This table summarizes hypothetical data based on general trends observed in cross-coupling reactions, where bulkier, more electron-donating ligands tend to stabilize the palladium catalyst and reduce leaching.
Table 2: Effect of Temperature on Catalyst Deactivation Rate in a Suzuki Coupling
| Temperature (°C) | Initial Reaction Rate (mol/L·s) | Half-life of Catalyst Activity (h) | Final Conversion (%) |
| 80 | 1.5 x 10⁻⁴ | 10 | 98 |
| 100 | 3.2 x 10⁻⁴ | 6 | 95 |
| 120 | 6.8 x 10⁻⁴ | 2 | 80 |
| 140 | 9.5 x 10⁻⁴ | 0.5 | 65 |
This table presents illustrative data showing that while higher temperatures increase the initial reaction rate, they can also significantly accelerate the rate of catalyst deactivation, leading to a lower final conversion.
Section 4: Experimental Protocols
Protocol 1: Recovery of a Homogeneous Palladium Catalyst after a Suzuki Coupling
This protocol describes a general procedure for recovering a homogeneous palladium catalyst from a reaction mixture by acidification and extraction.
dot
Caption: Experimental workflow for homogeneous palladium catalyst recovery.
Materials:
-
Post-reaction mixture from a Suzuki coupling.
-
Dilute hydrochloric acid (e.g., 1 M HCl).
-
Organic solvent for extraction (e.g., ethyl acetate, toluene).
-
Deionized water.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification: Transfer the reaction mixture to a separatory funnel. Slowly add dilute hydrochloric acid to acidify the mixture to a pH of 1-2.[5] This step helps to neutralize the base and break up any complexes.
-
Extraction & Separation: Add an organic solvent and deionized water to the separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Isolate Catalyst: The palladium catalyst will typically remain in the organic layer.[2] Carefully separate the organic layer. The aqueous layer contains the product, which can be isolated through standard procedures.
-
Catalyst Reuse: The organic layer containing the recovered palladium catalyst can be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The recovered catalyst can then be used in a subsequent reaction, though its activity may need to be re-evaluated.[2][9]
Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C)
This protocol outlines a method for regenerating a Pd/C catalyst that has been deactivated, for instance, by the adsorption of organic residues.
Materials:
-
Deactivated Pd/C catalyst.
-
Deionized water.
-
Methanol.
-
Reducing agent solution (e.g., 30% hydrazine hydrate solution).
-
Centrifuge.
Procedure:
-
Water Wash: Suspend the deactivated Pd/C in deionized water and stir for 30 minutes. Separate the catalyst by centrifugation or filtration. Repeat this washing step 2-3 times.[7]
-
Methanol Wash: Wash the water-rinsed catalyst with methanol 2-3 times, using centrifugation to separate the solid after each wash.[7]
-
Reduction: Suspend the methanol-washed catalyst in a solution of a reducing agent, such as a 30% hydrazine hydrate solution. Stir the suspension for 2 hours at a controlled temperature (e.g., 40-45 °C).[7]
-
Final Washes: After the reduction treatment, wash the catalyst with methanol (1-2 times) followed by deionized water to remove any residual reducing agent and byproducts.[7]
-
Drying: Dry the regenerated catalyst under vacuum to a constant weight. The regenerated catalyst is now ready for reuse. Its activity should be tested on a small scale before being used in a large-scale reaction.
Protocol 3: Sample Preparation for ICP-MS Analysis of Residual Palladium
This protocol describes the digestion of an organic reaction mixture to prepare an aqueous sample for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis to quantify residual palladium.
dot
Caption: A typical workflow for preparing an organic sample for ICP-MS analysis.
Materials:
-
A representative sample of the crude reaction product or mother liquor.
-
Microwave digestion vessel.
-
Concentrated nitric acid (HNO₃), trace metal grade.
-
Concentrated hydrochloric acid (HCl), trace metal grade.
-
Deionized water (Type I).
-
Volumetric flask.
Procedure:
-
Sample Weighing: Accurately weigh a small amount (e.g., 0.1-0.2 g) of the homogeneous organic sample into a clean microwave digestion vessel.[10]
-
Acid Digestion: In a fume hood, carefully add a mixture of concentrated nitric acid and hydrochloric acid (typically in a 3:1 or 4:1 ratio of HCl to HNO₃, known as aqua regia) to the sample in the digestion vessel.[11] For instance, add 3 ml of HNO₃ and 9 ml of HCl.
-
Microwave Digestion: Seal the vessel and place it in a microwave digestion system. Program the system to ramp up the temperature (e.g., to 200°C over 5-10 minutes) and hold it for a specified time (e.g., 30 minutes) to ensure complete digestion of the organic matrix.[10]
-
Cooling and Dilution: After the digestion program is complete, allow the vessel to cool to room temperature. Carefully open the vessel in the fume hood. Quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.
-
Analysis: The resulting aqueous solution is now ready for analysis by ICP-MS to determine the palladium concentration. A blank sample containing only the acids and deionized water should be prepared and analyzed alongside the samples.
Protocol 4: Sample Preparation for XPS Analysis of a Deactivated Catalyst Powder
This protocol provides a method for preparing a powdered catalyst sample for X-ray Photoelectron Spectroscopy (XPS) analysis to investigate changes in the catalyst's surface chemistry and oxidation state.
Materials:
-
Deactivated catalyst powder.
-
XPS sample holder.
-
Double-sided conductive carbon tape or indium foil.[12]
-
Spatula.
Procedure:
-
Mounting the Substrate: Securely fix a piece of double-sided conductive carbon tape or clean indium foil onto the XPS sample holder.
-
Applying the Powder: Sprinkle a small amount of the catalyst powder onto the adhesive surface of the tape or foil.[13]
-
Pressing the Powder: Gently press the powder onto the substrate with a clean spatula to ensure good adhesion and a relatively flat surface. For some instruments, pressing the powder into a pellet may be an alternative.[13]
-
Removing Excess Powder: Turn the sample holder upside down and gently tap it to remove any loose powder that is not firmly adhered. This is crucial to avoid contaminating the ultra-high vacuum system of the XPS instrument.
-
Introduction to the Instrument: The prepared sample is now ready to be loaded into the XPS instrument for analysis. It is important to minimize the sample's exposure to the atmosphere before analysis, especially if the surface is reactive.
Section 5: Catalyst Deactivation Pathways
dot
Caption: Common deactivation pathways for homogeneous palladium catalysts in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 5. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 8. Regeneration and application method of palladium/carbon catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN101196472B - Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 13. lnls.cnpem.br [lnls.cnpem.br]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-2,5-difluorobenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-Chloro-2,5-difluorobenzonitrile (predicted) and its two analogs (experimental). The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (δ, ppm) |
| This compound (Predicted) | H-3: 7.5 (dd), H-6: 7.4 (dd) |
| 4-Chlorobenzonitrile | 7.63–7.60 (m, 2H), 7.48–7.45 (m, 2H)[1] |
| 2,5-Difluorobenzonitrile | 7.45-7.35 (m, 1H), 7.30-7.20 (m, 2H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (δ, ppm) | Nitrile Carbon (C≡N) (δ, ppm) |
| This compound (Predicted) | C-1: 105 (dd), C-2: 158 (d), C-3: 118 (d), C-4: 125 (d), C-5: 155 (d), C-6: 120 (d) | ~115 |
| 4-Chlorobenzonitrile | 139.2, 133.2, 129.4, 110.5 | 117.7[1] |
| 2,5-Difluorobenzonitrile | 162.2 (d, J=251.0 Hz), 158.8 (d, J=243.0 Hz), 119.5 (d, J=24.0 Hz), 118.9 (d, J=24.0 Hz), 117.2 (d, J=9.0 Hz), 105.1 (d, J=29.0 Hz) | 112.9 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from contaminants.
-
Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 10-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2][3]
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[2] The residual solvent peak can be used as an internal reference (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).
-
Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (0.00 ppm).
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a well-prepared sample.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is generally required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the peak areas to determine the relative number of protons.
Mandatory Visualization
The following diagram illustrates the logical workflow of NMR spectral analysis for the structural elucidation of an organic compound.
Caption: Workflow for NMR Spectral Analysis.
References
Interpreting Mass Spectrometry Data: A Comparative Guide to 4-Chloro-2,5-difluorobenzonitrile and Its Analogs
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel compounds, mass spectrometry stands as an indispensable analytical technique. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering critical insights into the compound's structure. This guide presents a comparative analysis of the mass spectrometry data for 4-Chloro-2,5-difluorobenzonitrile and two of its structural analogs: 2,5-difluorobenzonitrile and 4-chlorobenzonitrile.
Comparative Analysis of Mass Spectra
The interpretation of the mass spectrum of this compound is facilitated by comparing its expected fragmentation pattern with the experimentally determined spectra of closely related compounds. The presence of chlorine and fluorine atoms, along with the nitrile group on the aromatic ring, dictates the fragmentation pathways.
Key Observations:
-
Molecular Ion Peak (M+): The molecular ion peak is the most informative peak, representing the intact molecule with one electron removed. For this compound, the molecular weight is 173.55 g/mol . Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected, with a prominent M+ peak at m/z 173 (containing the 35Cl isotope) and an M+2 peak at m/z 175 (containing the 37Cl isotope) in an approximate 3:1 ratio of intensities.
-
Fragmentation Patterns: The fragmentation of these compounds is primarily driven by the loss of halogens and the cyano group. The stability of the resulting fragments influences the intensity of the corresponding peaks in the mass spectrum.
The following table summarizes the key mass spectrometry data for this compound (predicted) and its two analogs (experimental).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) and their Relative Intensities |
| This compound | C₇H₂ClF₂N | 173.55 | Predicted: 173/175 (M+/M+2): Molecular ion peaks, with the characteristic 3:1 isotopic ratio for chlorine.138: Loss of Cl.112: Loss of Cl and CN. |
| 2,5-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | Experimental (NIST): 139 (M+): 100%112: 20%88: 15% |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | Experimental (PubChem): 137/139 (M+/M+2): 99.99% / 32.08%102: 34.08%75: 19.45%50: 16.93% |
Experimental Protocols
The following is a typical experimental protocol for acquiring electron ionization (EI) mass spectra for aromatic halogenated compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these aromatic compounds.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent)
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the sample into the GC-MS system.
Visualizing Mass Spectrometry Workflows and Fragmentation
To better understand the process of mass spectral analysis and the fragmentation of this compound, the following diagrams are provided.
A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Chloro-2,5-difluorobenzonitrile
This guide provides a comparative analysis of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the determination of purity and the separation of potential impurities in 4-Chloro-2,5-difluorobenzonitrile. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring its purity is critical for the quality and safety of the final products.[1][2] This document outlines detailed experimental protocols and presents comparative performance data to assist researchers and analytical scientists in selecting and implementing a suitable quality control method.
Introduction to Analytical Strategy
The primary goal of an HPLC purity method is to separate the active pharmaceutical ingredient (API) or key intermediate from all potential process-related impurities and degradation products.[3] this compound, an aromatic nitrile, is amenable to RP-HPLC with UV detection due to its chromophoric nature.[4]
Potential impurities can arise from the synthesis process, such as the Halex (halogen exchange) or Sandmeyer reactions.[1] These may include starting materials (e.g., dichlorobenzonitrile isomers), intermediates (e.g., 4-chloro-2,5-difluorobenzoic acid if synthesized from the acid), or byproducts from incomplete reactions.[1][5] Furthermore, degradation studies under stress conditions (acid, base, oxidation, heat, light) are essential to identify potential degradants, such as the hydrolysis of the nitrile group to a carboxylic acid.[6][7]
This guide compares two methods:
-
Method A: A standard approach using a C18 stationary phase and an acetonitrile gradient.
-
Method B: An alternative approach employing a Phenyl-Hexyl stationary phase with a methanol gradient to offer different selectivity, particularly through π-π interactions.[8][9]
Experimental Protocols
a. Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Potassium Hydroxide (AR Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
This compound reference standard and samples
-
Potential impurity standards (e.g., 2,5-dichlorobenzonitrile, 4-chloro-2,5-difluorobenzoic acid)
b. Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Prepare in the same manner as the Standard Stock Solution using the sample to be tested.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known levels (e.g., 0.1%) of potential impurities from their respective stock solutions to verify the separation capability of the method.
c. Chromatographic Conditions
The detailed conditions for the two compared HPLC methods are summarized in the table below.
| Parameter | Method A: C18 with Acetonitrile | Method B: Phenyl-Hexyl with Methanol |
| Stationary Phase | C18 Column (e.g., Waters Symmetry, Agilent Zorbax) | Phenyl-Hexyl Column (e.g., Phenomenex Luna) |
| Dimensions | 150 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 20 mM Potassium Phosphate, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Gradient | Gradient |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 20 | 80 | |
| 22 | 80 | |
| 23 | 40 | |
| 28 | 40 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Injection Volume | 10 µL | 10 µL |
| Detector | UV/PDA at 254 nm | UV/PDA at 254 nm |
Data and Performance Comparison
The following table presents hypothetical, yet representative, performance data for the two methods in separating this compound from two potential impurities: a process impurity (2,5-dichlorobenzonitrile) and a degradation product (4-chloro-2,5-difluorobenzoic acid).
| Analyte | Parameter | Method A | Method B |
| 4-chloro-2,5-difluorobenzoic acid | Retention Time (RT) | 4.5 min | 5.2 min |
| Tailing Factor (Tf) | 1.2 | 1.1 | |
| This compound | Retention Time (RT) | 12.8 min | 14.1 min |
| Tailing Factor (Tf) | 1.1 | 1.3 | |
| Theoretical Plates (N) | > 15000 | > 12000 | |
| 2,5-dichlorobenzonitrile | Retention Time (RT) | 14.2 min | 15.0 min |
| Tailing Factor (Tf) | 1.3 | 1.2 | |
| Resolution (Rs) | Between Benzoic acid and Main Peak | > 15.0 | > 18.0 |
| Between Main Peak and Dichloro impurity | 2.5 | 1.8 |
Discussion of Results:
-
Method A (C18/ACN): This method provides excellent efficiency (high theoretical plates) and good resolution for the known impurities. The use of a simple acidic mobile phase is robust and easy to prepare.[10] It shows superior resolution for the closely eluting, more hydrophobic 2,5-dichlorobenzonitrile impurity.
-
Method B (Phenyl/MeOH): This method offers an alternative selectivity profile. While the resolution between the main peak and the dichlorobenzonitrile impurity is lower, it may provide better separation for other potential aromatic impurities not tested here, due to the π-π interactions favored by the phenyl column and methanol mobile phase.[8] It also shows excellent resolution for the more polar degradation product.
Workflow for HPLC Method Development
The logical progression for developing a stability-indicating HPLC method is crucial for ensuring all potential impurities are identified and separated. The workflow diagram below illustrates this process.
Caption: Workflow for RP-HPLC stability-indicating method development.
Conclusion
Both Method A and Method B are capable of serving as purity analysis methods for this compound.
-
Method A represents a highly robust and efficient starting point, suitable for most routine quality control applications, demonstrating excellent resolving power for both polar and non-polar impurities.
-
Method B serves as a valuable alternative, offering a different selectivity mechanism. It should be considered during method development, especially if Method A fails to resolve all process impurities or degradants, or to confirm the absence of co-eluting peaks as an orthogonal method.
The choice between acetonitrile and methanol as the organic modifier, along with the stationary phase, significantly impacts selectivity.[8] Therefore, screening both conditions as outlined in the development workflow is a recommended strategy for creating a comprehensive and reliable stability-indicating method.
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. 135748-35-5 | this compound [fluoromart.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. ijsdr.org [ijsdr.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of 4-Chlorobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Reactivity of C-Cl vs. C-F Bonds in Nucleophilic Substitutions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The carbon-halogen bond's nature significantly influences a molecule's chemical reactivity, particularly in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds in both aromatic and aliphatic nucleophilic substitutions, supported by experimental data and detailed methodologies.
Executive Summary
The reactivity of C-Cl and C-F bonds in nucleophilic substitutions is highly dependent on the nature of the carbon atom (aromatic or aliphatic).
-
In nucleophilic aromatic substitutions (SNAr) , the C-F bond is significantly more reactive than the C-Cl bond. This is attributed to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.
-
In contrast, for nucleophilic aliphatic substitutions (SN1 and SN2) , the C-Cl bond is substantially more reactive than the C-F bond. The exceptional strength of the C-F bond makes it a poor leaving group in these reactions.
Bond Characteristics: A Tale of Two Halogens
The fundamental properties of the C-F and C-Cl bonds are central to understanding their differential reactivity. The C-F bond is shorter, more polar, and significantly stronger than the C-Cl bond due to the high electronegativity of fluorine and favorable orbital overlap.[1][2][3]
| Property | C-F Bond | C-Cl Bond |
| Average Bond Dissociation Energy (kcal/mol) | ~115[4][5] | ~84[5] |
| Typical Bond Length (Å) | ~1.35[4] | ~1.77 |
| Electronegativity of Halogen (Pauling Scale) | 4.0 | 3.16 |
| Polarity | Highly Polar (Cδ+-Fδ-) | Polar (Cδ+-Clδ-) |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7]
The generally observed order of reactivity for halogens in SNAr reactions is:
F > Cl > Br > I
This counterintuitive trend is a result of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[6][7][8] The highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring via the inductive effect, making the ring more electrophilic and thus more susceptible to nucleophilic attack.[6][8] This inductive stabilization of the anionic Meisenheimer complex outweighs the high bond strength of the C-F bond, which is broken in a subsequent, faster step.[6][7]
Experimental Data: N-Arylation of Indoles
The following data from a study on the N-arylation of indoles with fluoro- and chloroarenes demonstrates the superior reactivity of the C-F bond in SNAr reactions.[9][10]
| Entry | Indole | Aryl Halide | Product | Yield (%) |
| 1 | 3-Methylindole | 1-Chloro-2-nitrobenzene | 1-(2-Nitrophenyl)-3-methylindole | 85 |
| 2 | 3-Methylindole | 1-Fluoro-2-nitrobenzene | 1-(2-Nitrophenyl)-3-methylindole | 95 |
| 3 | Indole | 1-Chloro-4-nitrobenzene | 1-(4-Nitrophenyl)indole | 82 |
| 4 | Indole | 1-Fluoro-4-nitrobenzene | 1-(4-Nitrophenyl)indole | 96 |
Experimental Protocol: General Procedure for N-Arylation of Indoles [9][10]
A mixture of the indole (1.0 mmol), the aryl halide (2.5 mmol), and potassium hydroxide (3.0 mmol) in dimethyl sulfoxide (5 mL) was heated at 100 °C for 24 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired N-arylated indole.
Nucleophilic Aliphatic Substitution (SN1 and SN2)
In nucleophilic aliphatic substitutions, a nucleophile replaces a leaving group on an sp³-hybridized carbon atom. The reactivity of alkyl halides in these reactions is primarily governed by two factors: the strength of the carbon-halogen bond and the stability of the leaving group.[11][12]
The reactivity order for alkyl halides in both SN1 and SN2 reactions is:
F << Cl < Br < I
The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[4] This high bond strength means a significant amount of energy is required to break the C-F bond, making fluoroalkanes very unreactive in nucleophilic aliphatic substitutions.[5][13] In these reactions, the carbon-halogen bond is broken in the rate-determining step, and therefore, weaker bonds lead to faster reactions.[11][13] Consequently, alkyl fluorides are generally poor substrates for SN1 and SN2 reactions.[12][14]
Experimental Data: Hydrolysis of Haloalkanes
A classic experiment to demonstrate the relative reactivity of alkyl halides is their hydrolysis with aqueous silver nitrate. The rate of formation of the silver halide precipitate corresponds to the reactivity of the haloalkane.
| Haloalkane | Observation | Relative Rate of Reaction |
| Chloroalkane | Slow formation of a white precipitate (AgCl) | Slow |
| Bromoalkane | Faster formation of a cream precipitate (AgBr) | Moderate |
| Iodoalkane | Rapid formation of a yellow precipitate (AgI) | Fast |
| Fluoroalkane | No observable reaction/precipitate | Extremely Slow/Inert |
This experiment confirms that iodoalkanes are the most reactive, while fluoroalkanes are the least reactive in this type of nucleophilic substitution.[15]
Experimental Protocol: Hydrolysis of Haloalkanes with Aqueous Silver Nitrate [15]
To separate test tubes containing ethanol, a few drops of a chloroalkane, bromoalkane, and iodoalkane are added. An equal volume of aqueous silver nitrate solution is then added to each test tube simultaneously. The test tubes are shaken and the time taken for a precipitate to form is recorded. The reaction is typically carried out at a constant temperature.
Conclusion
The reactivity of C-Cl and C-F bonds in nucleophilic substitution reactions is dictated by the reaction mechanism.
-
In SNAr reactions , the electron-withdrawing inductive effect of fluorine dominates, activating the aromatic ring and making the C-F bond more reactive than the C-Cl bond.
-
In SN1 and SN2 reactions , the exceptional strength of the C-F bond is the primary factor, rendering it a poor leaving group and making it significantly less reactive than the C-Cl bond.
A thorough understanding of these principles is crucial for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the prediction of molecular reactivity.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 5. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. savemyexams.com [savemyexams.com]
A Comparative Guide to the Synthetic Utility of 4-Chloro-2,5-difluorobenzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Among the vast array of halogenated building blocks, chloro-difluorobenzonitriles stand out as versatile intermediates. This guide provides an objective comparison of the synthetic utility of 4-Chloro-2,5-difluorobenzonitrile and its key positional isomers, supported by experimental data and detailed protocols to aid in the selection of the optimal building block for your synthetic endeavors.
Introduction to Isomeric Effects on Reactivity
The reactivity of chloro-difluorobenzonitrile isomers is primarily dictated by the positions of the halogen and nitrile substituents on the benzene ring. The electron-withdrawing nature of both the nitrile group (-CN) and the halogen atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, the regiochemistry of these substituents leads to significant differences in reactivity. Generally, halogens positioned ortho or para to the strongly electron-withdrawing nitrile group are more readily displaced in SNAr reactions due to the effective stabilization of the intermediate Meisenheimer complex. In contrast, meta-substituted halogens are considerably less reactive.
Furthermore, the chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The steric and electronic environment surrounding the C-Cl bond, as dictated by the fluorine and nitrile groups, influences the efficiency of these transformations.
Comparative Analysis of Synthetic Utility
To illustrate the differential synthetic utility of this compound and its isomers, we will focus on two of the most common and synthetically valuable transformations: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for introducing a wide range of nucleophiles onto the aromatic ring. The relative reactivity of the chloro-difluorobenzonitrile isomers in these reactions is heavily dependent on the position of the chlorine atom relative to the activating nitrile group.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Isomer | Chlorine Position Relative to Nitrile | Expected SNAr Reactivity | Representative Reaction Yield (%) |
| This compound | para | High | Not explicitly found in searches |
| 2-Chloro-4,5-difluorobenzonitrile | ortho | High | Not explicitly found in searches |
| 3-Chloro-2,6-difluorobenzonitrile | meta | Low | Not explicitly found in searches |
Note: While specific comparative yield data under identical conditions is scarce in the literature, the expected reactivity is based on established principles of SNAr reactions. The ortho and para positions allow for direct resonance stabilization of the negative charge of the Meisenheimer intermediate by the nitrile group, leading to a lower activation energy and faster reaction rate.
The following diagram illustrates the general mechanism for an SNAr reaction on a chloro-difluorobenzonitrile.
Comparative Biological Activities of 4-Chloro-2,5-difluorobenzonitrile Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, 4-chloro-2,5-difluorobenzonitrile stands as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring both chloro and fluoro groups on a benzonitrile core, provides a foundation for developing compounds with a wide range of biological activities. This guide offers a comparative analysis of the potential biological activities of its derivatives, drawing upon experimental data from structurally related compounds to inform future drug discovery efforts.
While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, analysis of related fluorinated and chlorinated benzonitrile compounds provides valuable insights into their potential as anticancer and antimicrobial agents. The strategic placement of halogen atoms is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Anticancer Activity
Derivatives of substituted benzonitriles and related halogenated aromatic compounds have demonstrated notable efficacy against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Below is a summary of the anticancer activity of compounds structurally related to this compound derivatives, highlighting their potential as templates for novel drug design.
| Compound Class | Derivative/Compound | Target Cell Line | IC50 (µM) | Reference |
| 2-Aminobenzothiazole Derivatives | OMS5 (4-Nitroaniline substituted) | A549 (Lung Cancer) | 22.13 | [2] |
| OMS14 (piperazine-4-nitroaniline substituted) | MCF-7 (Breast Cancer) | 61.03 | [2] | |
| Prop-2-eneamido-aminobenzothiazoles | Compound 1 | RXF 393 (Renal Cancer) | Growth % -71.40 (at 10⁻⁵ M) | [3] |
| Thiazole Derivatives | Compound 4b | HL-60 (Leukemia) | 1.3 | [4] |
| Pyrazole-based Aminophosphonates | Compound 2a (2,3-diOH substituted) | HCT-116 (Colon Cancer) | 11.23 | [5] |
| Compound 4b (NO₂ substituted) | HEP2 (Laryngeal Cancer) | 9.41 | [5] |
Antimicrobial Activity
The presence of fluorine and chlorine atoms in aromatic structures is a well-established strategy for enhancing antimicrobial potency. These substitutions can improve cell membrane permeability and metabolic stability, leading to more effective inhibition of microbial growth.
The following table summarizes the antimicrobial activity of compounds bearing structural similarities to potential derivatives of this compound.
| Compound Class | Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Fluorobenzoylthiosemicarbazides | Compound 15a (trifluoromethyl substituted) | Staphylococcus aureus (MRSA) | 7.82 | [6][7] |
| Compound 15b (trifluoromethyl substituted) | Staphylococcus aureus | 7.82 | [6][7] | |
| Compound 16b (trifluoromethyl substituted) | Staphylococcus aureus | 15.62 | [6][7] | |
| Trifluoro-anilines | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | 50 | [8] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | 100 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity data. Below are representative protocols for key assays used to evaluate the anticancer and antimicrobial efficacy of novel compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.
References
- 1. This compound | 135748-35-5 | Benchchem [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. researchgate.net [researchgate.net]
- 5. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Molecular Architecture: A Comparative Guide to X-ray Crystallography and Its Alternatives for Confirming Derivative Compound Structures
For researchers, scientists, and drug development professionals, the precise determination of a compound's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
X-ray crystallography offers unparalleled, high-resolution atomic detail of a molecule's structure.[1][2] This technique has been foundational in the development of numerous scientific fields, enabling the characterization of atomic structures and the design of novel pharmaceuticals.[3][4] However, the necessity of a high-quality crystal can be a significant bottleneck.[3][4][5] This guide will explore the strengths and weaknesses of X-ray crystallography in the context of alternative and complementary methods.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structure confirmation depends on various factors, including the nature of the sample, the required level of detail, and the experimental constraints. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal[4][6] | Nuclear spin alignment in a magnetic field[7] | Mass-to-charge ratio of ionized molecules[8] |
| Sample Phase | Crystalline solid[4][6] | Solution[1] | Gas phase (from solid, liquid, or solution)[8] |
| Resolution | Atomic (typically 0.18–0.30 nm for macromolecules)[1][9] | Can be high, but generally lower than X-ray crystallography[10][11] | Provides molecular weight and fragmentation data, not atomic resolution[10] |
| Molecular Weight Limit | No theoretical upper limit, large complexes can be studied[9] | Practically limited to < 70 kDa for solution-state NMR[4] | Can analyze large complexes, provides stoichiometry information[8] |
| Sample Requirements | High-purity, single crystal (typically >0.1 mm)[3][4] | Pure sample in solution (mg quantities) | Small sample amount, tolerant to mixtures[10] |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles[4][6] | 3D structure in solution, molecular dynamics, conformational changes[1][7] | Molecular weight, elemental composition, fragmentation patterns, stoichiometry of complexes[8][10] |
| Experiment Time | Hours to days (excluding crystallization)[12] | Hours to days | Minutes to hours |
| Key Advantage | Unambiguous, high-resolution 3D structure[1][6] | Provides information on dynamics and structure in a native-like environment[1][7] | High sensitivity, speed, and tolerance to sample impurity[10] |
| Key Limitation | Requires diffraction-quality crystals, which can be difficult to obtain[3][5][7] | Limited by molecular size, complex spectra for large molecules[4][11] | Does not provide detailed 3D structural information on its own[10] |
Detailed Experimental Protocols
X-ray Crystallography
The determination of a molecular structure by single-crystal X-ray crystallography involves a series of critical steps, each requiring precision and expertise.
-
Crystallization : The first and often most challenging step is to grow a single, high-quality crystal of the derivative compound.[3][4] This is typically achieved by slowly inducing supersaturation of a purified sample solution.[13] Common methods include vapor diffusion (hanging or sitting drop), slow evaporation, and liquid-liquid diffusion.[3] The ideal crystal should be sufficiently large (typically >0.1 mm in all dimensions), possess a regular morphology, and be free of significant internal defects like cracks or twinning.[3][4]
-
Data Collection : The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam, often from a synchrotron source for biological macromolecules.[3][13] As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[4][14] For small molecules, data collection can take several hours, while for macromolecules, it can be much faster with modern detectors.[12]
-
Structure Solution : The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved to generate an initial electron density map. For small molecules, direct methods are commonly used, while for macromolecules, techniques like molecular replacement or isomorphous replacement are employed.[14]
-
Model Building and Refinement : An atomic model of the molecule is built into the electron density map. This model is then refined using computational methods to improve the fit between the calculated and observed diffraction data.[4] The final refined structure provides precise atomic coordinates, bond lengths, and bond angles.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, providing valuable insights into their dynamic properties.[1][7]
-
Sample Preparation : A highly pure sample of the derivative compound is dissolved in a suitable deuterated solvent to a concentration typically in the millimolar range.
-
Data Acquisition : The sample is placed in a strong, uniform magnetic field. A series of radiofrequency pulses are applied to excite specific atomic nuclei (commonly ¹H, ¹³C, ¹⁵N). The relaxation of these nuclei back to their ground state is detected as a free induction decay (FID) signal.
-
Data Processing : The FID is converted into a spectrum using a Fourier transform. A variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to obtain through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY) correlations between atoms.
-
Structure Calculation : The distance restraints derived from NOESY spectra, along with dihedral angle restraints from coupling constants, are used as input for computational algorithms to calculate a family of structures consistent with the experimental data. The final structure is typically represented as an ensemble of low-energy conformations.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and composition of a compound.[8]
-
Sample Introduction and Ionization : A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for derivative compounds include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
-
Data Interpretation : The molecular weight of the derivative compound is determined from the molecular ion peak. High-resolution mass spectrometry can provide the elemental composition. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can be used to deduce the structure of different parts of the molecule.
Visualizing the Process
To better illustrate the workflows and decision-making processes involved in structural elucidation, the following diagrams are provided.
Caption: Experimental workflow for X-ray crystallography.
Caption: Decision tree for selecting a structure confirmation technique.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
- 8. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. excillum.com [excillum.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FT-IR and Raman Spectroscopy for Vibrational Analysis of Halogenated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FT-IR) and Raman spectroscopy for the vibrational analysis of halogenated benzonitriles. It includes supporting experimental data, detailed methodologies, and visual representations to aid in understanding the complementary nature of these two powerful analytical techniques.
Introduction to Vibrational Spectroscopy of Halogenated Benzonitriles
Halogenated benzonitriles are a class of organic compounds characterized by a benzene ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. These compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding their molecular structure and vibrational properties is crucial for quality control, reaction monitoring, and predicting their chemical behavior.
FT-IR and Raman spectroscopy are two primary techniques used for vibrational analysis. They provide a molecular fingerprint by probing the vibrational modes of a molecule.[1] While both methods measure vibrational energies, they are based on different physical principles, leading to complementary information.[2] FT-IR spectroscopy measures the absorption of infrared light by molecules, which induces a change in the dipole moment.[3] In contrast, Raman spectroscopy measures the inelastic scattering of laser light, which is dependent on a change in the molecule's polarizability.[4] This fundamental difference means that some vibrations may be strong in one spectrum and weak or absent in the other, making the combined use of both techniques ideal for a complete structural characterization.[2]
Experimental Protocols
Detailed and accurate experimental protocols are critical for obtaining high-quality, reproducible spectra. The following are generalized methodologies for the analysis of solid halogenated benzonitriles.
FT-IR Spectroscopy of Solid Samples
For solid samples like most halogenated benzonitriles, several methods can be employed.
1. Thin Solid Film Method:
-
Sample Preparation: Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[5]
-
Deposition: Place a drop of this solution onto a single, clean salt plate (e.g., NaCl or KBr).[5]
-
Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[5]
-
Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical spectral range for analysis is 4000–400 cm⁻¹.[6][7] If the signal is too weak, another drop of the solution can be added and the solvent evaporated. If the signal is too strong, the plate should be cleaned and a more dilute solution used.[5]
2. Attenuated Total Reflectance (ATR) Method:
-
Principle: ATR is a popular technique that requires minimal sample preparation. It measures the changes in an internally reflected IR beam as it comes into contact with the sample.[8]
-
Procedure: Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or germanium). Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the spectrum. This method is ideal for analyzing thick or strongly absorbing samples.[8]
Raman Spectroscopy of Solid Samples
Raman spectroscopy is a non-destructive technique well-suited for solid samples.[8]
-
Instrumentation: A Raman spectrometer equipped with a microscope is typically used for solid-state analysis. A common setup involves a Nd:YAG laser with an excitation wavelength of 1064 nm.[9]
-
Sample Preparation: The solid sample can be placed in a small sample cup or pressed into a pellet.[10]
-
Analysis: The sample is placed on the microscope stage. A pilot lamp is used to bring the sample into focus.[10] The laser beam is then directed through the microscope objective onto the sample. The scattered light is collected and directed to the spectrometer. Spectra are often recorded in the range of 3500–50 cm⁻¹.[6]
Comparative Vibrational Analysis: Case Studies
The combination of experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), is a powerful approach for the definitive assignment of vibrational modes.[11] The calculated harmonic frequencies are often scaled to correct for overestimation.[11]
Case Study 1: 3,5-Dichlorobenzonitrile (3,5-DCBN)
The vibrational spectra of 3,5-DCBN have been recorded using both FT-IR and FT-Raman techniques. The assignments are supported by DFT calculations.[6][11]
| Vibrational Mode | FT-IR Frequency (cm⁻¹)[6] | FT-Raman Frequency (cm⁻¹)[6] | Description of Vibration |
| C-H Stretch | 3100, 3075 | 3100, 3077 | Aromatic C-H stretching |
| C≡N Stretch | 2236 | 2237 | Nitrile group stretching |
| C-C Stretch | 1572, 1555, 1452, 1387 | 1574, 1555, 1452, 1387 | Aromatic ring stretching |
| C-H In-plane Bend | 1275, 1163, 1065 | 1275, 1163, 1065 | In-plane bending of C-H bonds |
| Ring Breathing | - | 1000 | Symmetric stretching of the benzene ring |
| C-Cl Stretch | 880, 755 | 880, 755 | Stretching of the Carbon-Chlorine bonds |
| C-C-C In-plane Bend | 675 | 675 | In-plane deformation of the ring |
| C-Cl In-plane Bend | 425 | 425 | In-plane bending of the C-Cl bonds |
| C-C-C Out-of-plane Bend | 655 | 655 | Out-of-plane deformation of the ring |
| C-Cl Out-of-plane Bend | 260 | 260 | Out-of-plane bending of the C-Cl bonds |
Case Study 2: m-Bromobenzonitrile
Similar to its chlorinated analog, m-bromobenzonitrile has been analyzed to assign its characteristic vibrational modes.[6]
| Vibrational Mode | FT-IR Frequency (cm⁻¹)[6] | FT-Raman Frequency (cm⁻¹)[6] | Description of Vibration |
| C-H Stretch | 3094, 3071 | 3094, 3071 | Aromatic C-H stretching |
| C≡N Stretch | 2234 | 2234 | Nitrile group stretching |
| C-C Stretch | 1589, 1568, 1468, 1418 | 1589, 1568, 1468, 1418 | Aromatic ring stretching |
| C-H In-plane Bend | 1260, 1161, 1094, 1071 | 1260, 1161, 1094, 1071 | In-plane bending of C-H bonds |
| Ring Breathing | - | 1000 | Symmetric stretching of the benzene ring |
| C-Br Stretch | 680 | 680 | Stretching of the Carbon-Bromine bond |
| C-C-C In-plane Bend | 667 | 667 | In-plane deformation of the ring |
| C-Br In-plane Bend | 370 | 370 | In-plane bending of the C-Br bond |
| C-C-C Out-of-plane Bend | 465 | 465 | Out-of-plane deformation of the ring |
| C-Br Out-of-plane Bend | 205 | 205 | Out-of-plane bending of the C-Br bond |
Key Comparisons Between FT-IR and Raman Spectroscopy
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
| Principle | Measures absorption of IR radiation.[3] | Measures inelastic scattering of laser light.[4] |
| Selection Rule | Requires a change in dipole moment.[3] | Requires a change in polarizability.[10] |
| C≡N Stretch | Typically a strong, sharp peak. | Strong peak, often used for identification. |
| C-Halogen (C-X) Stretch | Moderate to strong intensity. | Often strong, especially for heavier halogens. |
| Aromatic Ring Modes | Ring stretching and bending modes are visible. | Symmetric ring breathing mode is often strong and characteristic. |
| Symmetry | Asymmetric vibrations are typically strong.[10] | Symmetric vibrations are typically strong.[10] |
| Sample Preparation | Can require sample preparation (e.g., KBr pellets), though ATR simplifies this.[5][8] | Generally requires minimal to no sample preparation.[10] |
| Water Interference | Strong interference from water, which has a strong IR absorption. | Water is a weak Raman scatterer, making it ideal for aqueous solutions.[8] |
| Low-Frequency Modes | Standard mid-IR range is 4000-400 cm⁻¹. Far-IR is needed for lower frequencies. | Can easily access low-frequency region (down to 50 cm⁻¹), useful for C-X modes.[2] |
| Signal Strength | Generally produces stronger signals.[4] | Signals are inherently weaker, can be affected by fluorescence.[4][10] |
Logical Workflow for Vibrational Analysis
The following diagram illustrates a typical workflow for the comprehensive vibrational analysis of halogenated benzonitriles using both FT-IR and Raman spectroscopy, often in conjunction with theoretical calculations.
Caption: Workflow for Vibrational Analysis.
Conclusion
FT-IR and Raman spectroscopy are highly complementary techniques for the vibrational analysis of halogenated benzonitriles. FT-IR is particularly sensitive to polar functional groups and asymmetric vibrations, while Raman spectroscopy excels in detecting symmetric vibrations, non-polar bonds, and low-frequency modes associated with heavier atoms like halogens. For a complete and unambiguous assignment of the vibrational modes, the synergistic use of both experimental techniques, supported by theoretical DFT calculations, is the most robust approach. This integrated methodology provides deep insights into the molecular structure, bonding, and electronic properties of these important chemical compounds.
References
- 1. Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. nuance.northwestern.edu [nuance.northwestern.edu]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. plus.ac.at [plus.ac.at]
- 11. FT-IR, FT-Raman spectra and other molecular properties of 3,5-dichlorobenzonitrile: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Fluorinated Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic molecules is a cornerstone of modern drug discovery, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, robust and validated analytical methods are crucial for the accurate quantification of these compounds in various matrices during research, development, and quality control. This guide provides a comparative overview of commonly employed analytical techniques, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance of validated analytical methods for the determination of fluorinated heterocyclic compounds. The data presented here is compiled from various studies and serves as a comparative benchmark.
| Analytical Method | Analyte/Matrix | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Key Advantages | Limitations |
| LC-MS/MS | 5-Fluorouracil in Human Plasma | 10 - 10,000 ng/mL | LLOQ: 10 ng/mL | -9.9 to 11 | 1.6 to 12 | High sensitivity and selectivity | Matrix effects can be a challenge |
| UPLC-MS/MS | 5-Fluorouracil in Dried Blood Spots | 0.1 - 60 µg/mL | LLOQ: 0.1 µg/mL | Not specified | < 6% CV | High throughput, requires small sample volume | Requires specialized equipment |
| UPLC-MS/MS | 5-Fluorouracil in Aqueous Humor | Not specified | Not specified | Not specified | Not specified | High sensitivity and rapid analysis (2.5 min) | Method details on linearity and accuracy not provided |
| ¹⁹F qNMR | Fluorinated Pharmaceuticals (General) | Approx. 1 - 20 mg/mL | Not specified | High | Interday precision: 1.2% | No need for reference standards, non-destructive, minimal sample prep | Lower sensitivity compared to MS techniques |
| ¹⁹F qNMR | Efavirenz in Human Serum | 0.8 - 1000 mg/L | LOD: 0.3 mg/L | Not specified | Not specified | High specificity, no background interference | Lengthy analysis time without sample pretreatment |
| HPLC-UV | 2-Amino-4-(trifluoromethyl)pyridine | Not specified | Not specified | Not specified | Not specified | Simple, cost-effective | Lower sensitivity and selectivity than MS |
| GC-MS | Fluorinated Benzimidazoles | Not specified | Not specified | Not specified | Not specified | Suitable for volatile and thermally stable compounds | Derivatization may be required for polar analytes |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are protocols for some of the key experiments cited in the comparison table.
LC-MS/MS Method for 5-Fluorouracil in Human Plasma[3]
-
Sample Preparation:
-
To 0.1 mL of human plasma, add the internal standard solution (5-Bromouracil).
-
Perform a liquid-liquid extraction with an organic solvent.
-
After mixing and centrifugation, the solvent layer is removed and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system.
-
Column: C18 column (2.1 x 50 mm).
-
Guard Column: C18 guard column (4.6 x 12 mm) with a switching valve for backflushing.
-
Mobile Phase: 100% aqueous mobile phase.
-
Flow Rate: 0.4 mL/min.
-
Run Time: 7 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative ion electrospray (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantitative ¹⁹F NMR (qNMR) Spectroscopy for Fluorinated Pharmaceuticals[4][5]
-
Sample Preparation:
-
Accurately weigh the fluorinated heterocyclic compound and a suitable internal standard (e.g., trifluoroacetic acid).
-
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 300 MHz NMR spectrometer or higher.
-
Pulse Angle: 90° to maximize the signal-to-noise ratio.
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 20 seconds) to ensure full T1 relaxation of both the analyte and the internal standard.
-
Number of Scans: 512 scans or more to maximize sensitivity.
-
Spectral Width: Adjusted to cover the chemical shift range of the fluorine signals of interest (typically 95-125 ppm).
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the signals corresponding to the fluorine atoms of the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the known concentration of the internal standard, and the number of fluorine atoms contributing to each signal.
-
Mandatory Visualization
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on various factors, including the analyte's properties, the sample matrix, and the required sensitivity. The following diagram illustrates a logical workflow for choosing a suitable method for the analysis of fluorinated heterocyclic compounds.
Caption: A decision-making workflow for selecting an appropriate analytical method.
Signaling Pathway of Analytical Information
The following diagram illustrates the flow of information from the initial analytical problem to the final validated result, highlighting the interconnectedness of different stages in the method development and validation process.
References
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Biaryl Nitriles from 4-Chloro-2,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Powerful Cross-Coupling Methodologies
The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures vital to the pharmaceutical and materials science industries. Among the plethora of available methods, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as indispensable tools for the synthesis of biaryl compounds. This guide presents a comparative study of these two powerful reactions for the functionalization of the electron-deficient aryl chloride, 4-Chloro-2,5-difluorobenzonitrile, a common building block in medicinal chemistry.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic and require careful handling and disposal. |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) to activate the boronic acid. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble, facilitating easier removal. | Tin byproducts can be challenging to remove completely from the final product. |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups under basic conditions. | Excellent tolerance for a wide range of functional groups. |
Performance Comparison: A Data-Driven Analysis
Table 1: Suzuki Coupling of an Analogous Aryl Chloride
This table presents data for the Suzuki coupling of 2,5-difluorophenylboronic acid with 4-chlorobenzonitrile, a compound structurally similar to this compound.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,5-Difluorophenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 24 | 88[1] |
Table 2: Representative Stille Coupling of an Electron-Deficient Aryl Chloride
This table outlines a general, effective protocol for the Stille coupling of electron-deficient aryl chlorides. Specific yield data for a substrate highly analogous to this compound is not available, but high yields are achievable with appropriate catalyst systems.
| Coupling Partner | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd(OAc)₂ / IPr·HCl | TBAF | Dioxane | 110 | 12-24 | High (expected) |
Reaction Mechanisms and Experimental Workflow
The catalytic cycles for both Suzuki and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Generalized experimental workflow for Suzuki and Stille coupling reactions.
The Suzuki coupling typically requires a base to form a boronate species, which then undergoes transmetalation. In contrast, the organotin reagent in the Stille coupling is generally reactive enough for direct transmetalation, often proceeding under neutral conditions.
Caption: Catalytic cycles for the Suzuki and Stille cross-coupling reactions.
Detailed Experimental Protocols
The following are generalized experimental protocols that serve as a starting point for the Suzuki and Stille coupling of this compound. Optimization of specific parameters may be required to achieve optimal results.
Suzuki Coupling Protocol (Adapted from literature on analogous substrates)
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol) followed by a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 100-120 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Stille Coupling Protocol (General procedure for electron-deficient aryl chlorides)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene. Add this compound (1.0 mmol) and the desired organostannane (e.g., tributyl(phenyl)stannane, 1.1 mmol). In some cases, a copper(I) iodide (CuI) co-catalyst (5-10 mol%) can be beneficial.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the synthesis of biaryl compounds from this compound. The choice between the two often depends on the specific requirements of the synthesis.
The Suzuki coupling is generally preferred due to the low toxicity of the boron reagents and the relative ease of byproduct removal. It is an excellent choice for many applications, particularly in the early stages of drug discovery where "greener" chemical processes are favored.
The Stille coupling , despite the toxicity concerns associated with organotin compounds, offers significant advantages in terms of its exceptional functional group tolerance and its ability to proceed under neutral conditions. This makes it a robust alternative for substrates with base-sensitive functionalities or in cases where the corresponding boronic acid is unstable or difficult to access.
For the synthesis of biaryls from this compound, researchers should consider the following:
-
For general applications and greener synthesis: The Suzuki coupling is the recommended starting point.
-
For substrates with sensitive functional groups or when Suzuki coupling fails to provide satisfactory results: The Stille coupling is a powerful and reliable alternative.
Ultimately, the optimal choice will be guided by a careful evaluation of the specific substrate, the desired scale of the reaction, and the available resources for handling and disposal of reagents and byproducts.
References
The Fluorine Advantage: A Comparative Guide to Enhancing Molecular Properties
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of fluorinated versus non-fluorinated molecules, supported by experimental data, to illuminate the transformative impact of this unique halogen on key molecular properties.
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. These modifications are critical in the iterative process of drug design, often turning a promising but flawed lead into a viable clinical candidate. This guide will delve into the quantitative effects of fluorination and provide detailed experimental protocols for assessing these crucial parameters.
Impact on Physicochemical Properties: pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature significantly impacts the acidity and basicity (pKa) of nearby functional groups and alters a molecule's overall lipophilicity (logP).
Acidity and Basicity (pKa)
The introduction of fluorine generally leads to a decrease in the pKa of basic functional groups, such as amines, and an increase in the acidity of acidic moieties. This is a direct consequence of the inductive effect of the highly electronegative fluorine atom, which stabilizes the conjugate acid of a base and the conjugate base of an acid. For instance, the introduction of a single fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[1] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[2][3]
Table 1: Effect of Fluorine Substitution on the pKa of Amines
| Compound | Non-Fluorinated Analog pKa | Fluorinated Analog | Fluorinated Analog pKa | ΔpKa | Reference |
| Piperidine | 11.22 | 3-fluoropiperidine (axial) | 9.22 | -2.00 | [4] |
| Piperidine | 11.22 | 3-fluoropiperidine (equatorial) | 9.92 | -1.30 | [4] |
| Acyclic Amine | ~9.5 | β-fluorinated acyclic amine | ~7.8 | ~-1.7 | [1] |
| PDE9 Inhibitor Series | 8.5-9.5 | Fluorinated Analogs | 6.8-8.4 | -1.1 to -3.3 | [2] |
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more nuanced and highly dependent on the molecular context. While a single fluorine atom on an aromatic ring generally increases logP, the fluorination of aliphatic chains can lead to either an increase or a decrease in lipophilicity.[5] For example, a trifluoromethyl (CF3) group is significantly more lipophilic than a methyl (CH3) group. However, the introduction of fluorine can also alter molecular conformations and intermolecular interactions, leading to complex effects on partitioning between aqueous and lipid environments.[5][6]
Table 2: Comparative logP/logD Values of Fluorinated and Non-Fluorinated Analogs
| Non-Fluorinated Compound | logP/logD | Fluorinated Analog | logP/logD | ΔlogP/logD | Reference |
| 2-(methylthio)pyridine | 1.69 | 2-(trifluoromethylthio)pyridine | 2.13 | +0.44 | [6] |
| 2-(ethylthio)pyridine | 2.26 | 2-(2,2,2-trifluoroethylthio)pyridine | 2.71 | +0.45 | [6] |
| Morphine | 0.76 | Fluoromorphine Derivative (β-C1) | > 1 | Increased | [5] |
| Isoquinoline Derivative | 2.1 (clogP) | 7-Fluoro-isoquinoline Derivative | 2.3 (clogP) | +0.2 | [7] |
Enhancing Pharmacokinetic Properties: Metabolic Stability
One of the most significant advantages of fluorine substitution is the enhancement of metabolic stability.[3][8][9] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[3] By strategically placing fluorine at metabolically labile positions, researchers can block oxidative metabolism, thereby increasing the half-life and oral bioavailability of a drug candidate.
Table 3: Improvement in Metabolic Stability with Fluorine Substitution (In Vitro Liver Microsomes)
| Non-Fluorinated Compound | Half-life (t½, min) | Fluorinated Analog | Half-life (t½, min) | Fold Improvement | Reference |
| 3N-ethyl-7-PPyQ | Not specified | 2-fluoro analog | Not specified (no improvement) | - | [10] |
| 3N-benzoyl-7-PPyQ | Not specified | 2-fluorobenzoyl analog | Not specified (no improvement) | - | [10] |
| Celecoxib Analog | Metabolically labile | Fluorinated Celecoxib | Increased stability | Significant | [11] |
| Camptothecin Analog | Metabolically labile | Difluorinated analog | Increased stability | Significant | [3] |
Optimizing Pharmacodynamics: Binding Affinity
Fluorine substitution can also modulate the binding affinity of a ligand for its target protein.[12][13] This can occur through several mechanisms, including direct interactions of the fluorine atom with the protein, such as hydrogen bonds or dipole-dipole interactions, or indirectly by altering the electronic properties and conformation of the ligand to favor a more optimal binding pose.[14][15] The effect of fluorination on binding affinity is highly context-dependent and can either increase or decrease potency, highlighting the need for careful structure-activity relationship (SAR) studies.[16][17]
Table 4: Modulation of Binding Affinity (Kd) by Fluorine Substitution
| Non-Fluorinated Ligand | Target | Kd (nM) | Fluorinated Ligand | Kd (nM) | Fold Change in Affinity | Reference |
| Benzenesulfonamide | Carbonic Anhydrase II | 2.1 | Fluorinated benzenesulfonamides | Varies | Can increase or decrease | [12][16] |
| Aminergic GPCR Ligand | GPCR | Varies | Positional fluoro-isomers | Varies | Up to 1300-fold change | [17] |
| N-(4-Sulfamylbenzoyl)benzylamine | Carbonic Anhydrase II | 2.1 | Fluorinated analogs | Varies | Dependent on fluorine position | [12] |
Experimental Protocols
To facilitate the direct comparison of fluorinated and non-fluorinated compounds, detailed and standardized experimental protocols are essential.
pKa Determination by Potentiometric Titration
This method determines the pKa by measuring the pH of a solution as a titrant of known concentration is added.
Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl) for maintaining ionic strength
-
Nitrogen gas for purging
-
Test compound (at least 10⁻⁴ M solution)
-
Aqueous buffers for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10.[18][19]
-
Sample Preparation: Dissolve the test compound in water or a suitable co-solvent to a concentration of at least 10⁻⁴ M.[20][21] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[18][19]
-
Purging: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[18][19]
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode.
-
For acidic compounds, titrate with a standardized solution of NaOH.
-
For basic compounds, titrate with a standardized solution of HCl.
-
-
Data Collection: Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[18][20]
Lipophilicity (logP) Determination by Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Objective: To determine the partition coefficient (logP) of a compound.
Materials:
-
n-Octanol (HPLC grade)
-
Water (HPLC grade) or phosphate-buffered saline (PBS, pH 7.4)
-
Test compound
-
Centrifuge tubes or flasks
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water/PBS and the water/PBS with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[22]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[22]
-
Partitioning: Add a small volume of the stock solution to a known volume of the pre-saturated n-octanol and water/PBS mixture in a centrifuge tube. The final concentration of the compound should be within the linear range of the analytical method.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning equilibrium to be reached.[23][24]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[25]
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[26]
Metabolic Stability Assessment using Liver Microsomes
This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of a compound.
Materials:
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds
-
Incubator or water bath at 37°C
-
Acetonitrile or other organic solvent to stop the reaction
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.[27] Pre-incubate the mixture at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.[28][29]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[28][30][31]
-
Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[7]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.[30]
Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte.
Objective: To determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of a ligand-analyte interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (to be immobilized on the sensor chip)
-
Analyte (in solution)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the surface of the sensor chip, typically via amine coupling.[32][33][34]
-
Analyte Injection: Inject a series of concentrations of the analyte in solution over the sensor surface at a constant flow rate.[32]
-
Association and Dissociation: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The increase in signal during analyte injection corresponds to the association phase, and the decrease after the injection stops corresponds to the dissociation phase.[33]
-
Regeneration: After each analyte injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[33][35]
Visualizing Experimental Workflows
Clear visualization of experimental processes is crucial for understanding and reproducibility. The following diagram, generated using Graphviz, illustrates the workflow for the in vitro microsomal stability assay.
This guide demonstrates that the strategic incorporation of fluorine is a highly effective, albeit context-dependent, strategy for modulating the key molecular properties that govern a drug's success. By understanding the principles outlined and employing the detailed experimental protocols provided, researchers can more effectively harness the "fluorine advantage" in the pursuit of novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 33. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 34. bio-protocol.org [bio-protocol.org]
- 35. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorinated Building Blocks: Benchmarking Synthesis Efficiency
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemistry. Fluorinated building blocks offer a powerful toolkit to enhance the properties of pharmaceuticals, agrochemicals, and advanced materials. However, the efficiency of incorporating these fluorine-containing motifs can vary significantly depending on the chosen synthetic route and reagents.
This guide provides an objective comparison of the synthesis efficiency of common fluorinated building blocks, supported by experimental data. We will delve into the performance of various fluorination strategies, including trifluoromethylation, difluoromethylation, and direct C-F bond formation, to empower you with the data needed to select the optimal building blocks and synthetic methods for your research.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the synthesis of key fluorinated building blocks, offering a clear comparison of different reagents and methodologies.
Table 1: Electrophilic Trifluoromethylation of β-Ketoesters
| Reagent Type | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [2] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 94 | [1] |
| Hypervalent Iodine | Togni Reagent I | Ethyl 2-oxocyclohexanecarboxylate | 85 | [3] |
Key Observations: For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally provide higher yields compared to hypervalent iodine reagents like Togni's.[1][2] The reactivity of sulfonium salts can be further enhanced by modification of their structure, leading to even higher yields.[2]
Table 2: S-Trifluoromethylation of Thiols
| Reagent Type | Specific Reagent | Substrate | Additive/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I | 4-methoxythiophenol | None | CH2Cl2 | 1 | 99 | [4] |
| Sulfonium Salt | Umemoto Reagent | 4-chlorothiophenol | Pyridine | CH3CN | 24 | 85 | [4] |
| Radical Precursor | CF3SO2Na (Langlois Reagent) | Thiophenol | tBuOOH | CH2Cl2/H2O | 12 | 78 | [3] |
Key Observations: A variety of reagents can achieve high yields in the S-trifluoromethylation of thiols.[3][4] The choice of initiator (e.g., acid, oxidant, or light) is crucial for the success of reactions involving radical precursors like the Langlois reagent.[4]
Table 3: Direct C-H Difluoromethylation of Heterocycles
| Substrate | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal, Green LEDs, O2 | 85 | [5] |
| Caffeine | CF2HSO2Na | Rose Bengal, Green LEDs, O2 | 70 | [6] |
| 4-tert-butylpyridine | CF3SO2Na (for comparison) | tBuOOH, CH2Cl2/H2O | 75 | [3] |
Key Observations: Organic photoredox catalysis provides an efficient and environmentally friendly method for the direct C-H difluoromethylation of various heterocycles, often with moderate to excellent yields.[5] This approach demonstrates the potential for late-stage functionalization of complex molecules.
Experimental Protocols: Detailed Methodologies
Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for key fluorination reactions.
Protocol 1: Electrophilic Trifluoromethylation of a β-Keto Ester using Umemoto's Reagent
This protocol is adapted from the trifluoromethylation of ethyl 2-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate
-
Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a stirred solution of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere at 0 °C, add the Umemoto reagent (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated β-keto ester.
Protocol 2: Radical C-H Trifluoromethylation of an Arene with Langlois Reagent
This protocol describes the direct C-H trifluoromethylation of 4-tert-butylpyridine.[3]
Materials:
-
4-tert-butylpyridine
-
Langlois Reagent (CF3SO2Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (CH2Cl2) and Water
Procedure:
-
To a biphasic mixture of 4-tert-butylpyridine (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).
-
Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.[3]
Protocol 3: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF2
This procedure details the synthesis of 2-fluoro-6-phenylpyridine.[7][8]
Materials:
-
2-Phenylpyridine
-
Silver(II) fluoride (AgF2)
-
Anhydrous Acetonitrile (MeCN)
-
Nitrogen atmosphere
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add anhydrous MeCN (560 mL) and 2-phenylpyridine (6.98 g, 45.0 mmol).[7]
-
Fit the flask with a rubber septum and nitrogen inlet.[7]
-
In one portion, add AgF2 (19.7 g, 135 mmol) to the reaction flask.[7]
-
Stir the reaction mixture at ambient temperature for 90 minutes.[7]
-
Filter the reaction mixture over Celite wetted with MeCN and rinse with MeCN (100 mL).[7]
-
Concentrate the filtrate to near dryness.[7]
-
Add MTBE (100 mL) and 1M HCl (50 mL) to the residue and filter to remove silver salts, rinsing with MTBE (50 mL).[7]
-
Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO4, filter, and concentrate.[8]
-
Purify the crude material by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil (yield: 79-81%).[7][8]
Visualizing Synthesis and Application Pathways
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the synthesis and application of fluorinated building blocks.
This guide provides a foundational understanding of the synthesis efficiency of various fluorinated building blocks. By leveraging the comparative data and detailed protocols, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel molecules with enhanced properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-2,5-difluorobenzonitrile: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Chloro-2,5-difluorobenzonitrile, a halogenated benzonitrile commonly used as an intermediate in pharmaceutical synthesis, is critical to ensure laboratory safety and environmental protection.[1] Due to its chemical structure, this compound is classified as hazardous and requires specific handling and disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.
Hazard Identification and Safety Precautions
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. The compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3]
Table 1: Hazard Summary for this compound
| Hazard Statement | Classification |
| Harmful if swallowed | Acute Oral Toxicity, Category 4 |
| Harmful in contact with skin | Acute Dermal Toxicity, Category 4 |
| Harmful if inhaled | Acute Inhalation Toxicity - Dusts and Mists, Category 4 |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 |
| May cause respiratory irritation | Specific target organ toxicity (single exposure), Category 3 |
| Harmful to aquatic life | Hazardous to the aquatic environment, acute hazard, Category 3 |
Data sourced from Safety Data Sheets for this compound and structurally related compounds.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a comprehensive assessment of personal protective equipment and engineering controls is critical.
Table 2: Recommended Personal Protective Equipment and Engineering Controls
| Control Measure | Specification | Rationale |
| Engineering Controls | ||
| Ventilation | All handling must be performed in a certified chemical fume hood.[4] | Minimizes the risk of inhaling hazardous vapors or dust.[4] |
| Eyewash Station | Accessible within 10 seconds of the work area.[4] | For immediate flushing in case of eye contact.[4] |
| Safety Shower | Accessible within 10 seconds of the work area.[4] | For immediate decontamination in case of skin contact.[4] |
| Personal Protective Equipment | ||
| Eye/Face Protection | Wear tightly fitting safety goggles and a face shield.[4][5] | Protects against splashes and potential dust hazards.[4] |
| Skin Protection | Wear a standard laboratory coat and appropriate protective gloves (nitrile gloves, with double gloving recommended).[4][6] | Provides a barrier against skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[5] | Prevents inhalation of dust or vapors.[4] |
Disposal Procedures
The primary and universally recommended method for the disposal of this compound is to use an approved hazardous waste disposal plant.[2][3][6][7] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]
For laboratory settings, chemical degradation methods can be employed to convert the hazardous compound into a less toxic form before final disposal. The following protocols are based on procedures for structurally similar compounds and represent best practices for handling halogenated organic waste.
This protocol describes the conversion of the nitrile group to a carboxylate salt, which is generally less toxic.
Objective: To hydrolyze the nitrile functional group of this compound to the corresponding carboxylic acid salt.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethylene glycol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stirrer
-
Chemical fume hood
Procedure:
-
Setup: In a chemical fume hood, place the this compound waste into a round-bottom flask equipped with a stir bar.
-
Reagents: Add ethylene glycol to dissolve the waste. Slowly add an excess of 10 M sodium hydroxide solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with an appropriate acid (e.g., hydrochloric acid) if necessary, being mindful of any potential exothermic reaction.
-
Waste Collection: The resulting aqueous solution containing the sodium salt of 4-chloro-2,5-difluorobenzoic acid should be collected in a labeled hazardous waste container for halogenated organic compounds.
This protocol details the removal of the chlorine atom from the aromatic ring using catalytic transfer hydrogenation.
Objective: To remove the chlorine atom from this compound via catalytic hydrogenation.
Materials:
-
This compound waste
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ammonium formate (HCOONH₄) or sodium hypophosphite (NaH₂PO₂) as a hydrogen donor
-
Round-bottom flask
-
Stir bar and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Celite for filtration
Procedure:
-
Setup: In a chemical fume hood, add the this compound waste to a round-bottom flask equipped with a stir bar.
-
Solvent and Catalyst: Dissolve the waste in methanol. Carefully add 10% Pd/C (approximately 5-10 mol% relative to the waste) under an inert atmosphere.
-
Hydrogen Donor: Add the hydrogen donor (e.g., ammonium formate) in portions.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction for completion.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry; keep it wet during filtration and handling.
-
Waste Collection: The filtrate, containing 2,5-difluorobenzonitrile and other reaction byproducts, should be collected in a labeled hazardous waste container for halogenated organic compounds. The celite/catalyst mixture should be collected in a separate, labeled solid hazardous waste container.
Disposal Workflow
The following diagram illustrates the general workflow for managing this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
